molecular formula C10H7Cl2N B1603312 4,5-Dichloro-8-methylquinoline CAS No. 948292-29-3

4,5-Dichloro-8-methylquinoline

Cat. No.: B1603312
CAS No.: 948292-29-3
M. Wt: 212.07 g/mol
InChI Key: IYXRCWLZIIBTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-8-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXRCWLZIIBTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589016
Record name 4,5-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-29-3
Record name 4,5-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,5-Dichloro-8-methylquinoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dichloro-8-methylquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document delineates its fundamental physicochemical properties, explores plausible synthetic routes with mechanistic considerations, analyzes its reactivity, and discusses its potential applications as a versatile building block in drug discovery and materials science. Safety protocols, handling procedures, and a detailed experimental workflow for a key transformation are also presented to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.

Core Compound Identification and Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of two chlorine atoms and a methyl group on this scaffold imparts specific steric and electronic properties that can be exploited for targeted synthesis and biological activity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 948292-29-3[1][2][3]

Physicochemical Characteristics

A summary of the key computed and reported properties of this compound is provided below. These parameters are critical for designing experimental conditions, including solvent selection, purification strategies, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂NChemicalBook[2], PubChemLite[4]
Molecular Weight 212.08 g/mol PubChemLite[4]
Monoisotopic Mass 210.99556 DaPubChemLite[4]
Appearance White to off-white powderGuidechem[1]
InChI InChI=1S/C10H7Cl2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3PubChemLite[4]
SMILES CC1=C2C(=C(C=C1)Cl)C(=CC=N2)ClPubChemLite[4]
Predicted XlogP 3.8PubChemLite[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines can be achieved through several classic organic reactions. For this compound, a multi-step pathway is necessary, typically starting from a substituted aniline. A logical and field-proven approach is a variation of the Gould-Jacobs reaction, followed by targeted chlorination steps.

The causality behind this choice rests on the high degree of regiochemical control afforded by the Gould-Jacobs reaction for constructing the quinoline core, followed by robust chlorination chemistry. An alternative, the Skraup synthesis, is a powerful but often aggressive reaction that can be difficult to control on a large scale.[5]

Proposed Synthetic Pathway

The synthesis logically proceeds by first constructing the 5-chloro-8-methyl-4-hydroxyquinoline intermediate, which is then converted to the final dichlorinated product.

G A 3-Chloro-2-methylaniline C Condensation (Gould-Jacobs Reaction Step 1) A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate Adduct C->D Ethanol byproduct E Thermal Cyclization (Gould-Jacobs Reaction Step 2) D->E Heat (~250°C) High-boiling solvent F Ethyl 5-chloro-4-hydroxy-8-methylquinoline-3-carboxylate E->F G Hydrolysis & Decarboxylation F->G Aq. NaOH, then H⁺ H 5-Chloro-8-methylquinolin-4-ol G->H I Chlorination (e.g., POCl₃) H->I Regioselective chlorination of hydroxyl group J This compound (Target Compound) I->J

Caption: Proposed Gould-Jacobs synthesis pathway for this compound.

Mechanistic Insight:

  • Condensation: The synthesis begins with the nucleophilic attack of the aniline derivative on diethyl (ethoxymethylene)malonate. This step is typically performed at elevated temperatures to drive off the ethanol byproduct.[6]

  • Thermal Cyclization: The resulting intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether). This intramolecular Friedel-Crafts-type reaction forms the heterocyclic ring system.[6]

  • Saponification and Decarboxylation: The ester group at the 3-position is hydrolyzed to a carboxylic acid under basic conditions, which is then readily removed by heating under acidic conditions.

  • Chlorination: The final and critical step is the conversion of the 4-hydroxyl group to a chloride. Reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride and phosphoryl chloride are effective for this transformation. This reaction proceeds via the formation of a chlorophosphite ester intermediate, which is subsequently displaced by a chloride ion.[7]

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the two chloro-substituents on the quinoline ring. The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C5 position.

Causality of Reactivity:

  • C4-Position: The C4 chlorine is para to the ring nitrogen. The nitrogen atom can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, thereby lowering the activation energy for nucleophilic attack at this position. This makes the C4 chlorine a prime target for displacement by a wide range of nucleophiles.

  • C5-Position: The C5 chlorine is on the carbocyclic ring and is not electronically activated by the heteroatom. Its substitution requires much harsher reaction conditions.

This differential reactivity is a powerful tool for synthetic chemists, allowing for selective functionalization of the C4 position while leaving the C5 position intact.

Key Nucleophilic Substitution Reactions

Drawing parallels from studies on related chloroquinolines, the C4-chloro group can be displaced by various nucleophiles to generate a library of derivatives.[7][8]

  • Amination: Reaction with primary or secondary amines (e.g., aniline, piperidine) can introduce diverse amino functionalities, crucial for modulating solubility and biological target affinity.

  • Thiolation: Thiolates (e.g., sodium thiophenoxide) can be used to install sulfur-containing moieties.

  • Azidation: Sodium azide can be used to introduce an azido group, which is a versatile functional group that can be further converted into an amine via reduction or used in "click" chemistry reactions.[7]

G cluster_0 cluster_2 A This compound C 4-Substituted-5-chloro-8-methylquinoline A->C SₙAr Reaction (Selective at C4) B Nucleophile (Nu-H) B->A Nucleophilic Attack D e.g., R₂NH (Amine) E e.g., RSH (Thiol) F e.g., NaN₃ (Azide)

Caption: Workflow for selective C4-functionalization via nucleophilic substitution.

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold and its halogenated derivatives are renowned for a vast array of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[9][10] this compound serves as a key intermediate for accessing novel analogs within this chemical space.

  • Anticancer Agents: The quinoline core can intercalate with DNA, and derivatives are being explored as topoisomerase inhibitors. The specific substitution pattern of this compound allows for the synthesis of targeted kinase inhibitors.

  • Antimicrobial Agents: Halogenated quinolines have a long history of use as antibacterial and antifungal agents.[11][12] The lipophilicity conferred by the chlorine atoms can enhance membrane permeability, a key factor for antimicrobial efficacy.

  • Chelating Agents: The quinoline nitrogen and a potential substituent introduced at the C4 position can act as a bidentate ligand for metal ions. This chelation ability is crucial for developing agents that target metalloenzymes or disrupt metal ion homeostasis in pathological conditions.[10][13]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chloro- and methyl-quinolines provide a strong basis for hazard assessment.[14][15][16][17]

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[14][16]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[18]

    • Eye Protection: Use chemical safety goggles or a face shield.[15]

    • Respiratory Protection: Work in a well-ventilated fume hood. If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15][18]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[18] Wash hands thoroughly after handling.[15]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[17] Store away from strong oxidizing agents.[15]

Detailed Experimental Protocol: Nucleophilic Substitution with Aniline

This protocol describes a representative procedure for the selective substitution of the C4-chloro group. The choice of aniline as the nucleophile is illustrative of a common C-N bond-forming reaction used in medicinal chemistry.

Objective: To synthesize 4-anilino-5-chloro-8-methylquinoline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Ethanol, anhydrous

  • Diisopropylethylamine (DIPEA) (1.5 eq, optional base)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • TLC plates (silica gel), ethyl acetate, hexanes

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 10 mL per mmol of substrate).

  • Reagent Addition: Add aniline (1.2 eq) to the solution. If the aniline salt is used or if the reaction is sluggish, add DIPEA (1.5 eq) to act as a proton sponge.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The causality for heating is to provide the necessary activation energy for the SₙAr reaction. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase would be 30% ethyl acetate in hexanes. The product should have a different Rf value than the starting material.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Isolation: Reduce the solvent volume using a rotary evaporator. Add water to the residue, which may cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3x).

  • Purification:

    • If a solid precipitated, collect it by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent. Dry the final product under high vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the C4-Cl signal and the appearance of aniline protons in the NMR spectrum would validate the success of the reaction.

References

An In-depth Technical Guide to the Physical Properties of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-8-methylquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic organic compound. The quinoline ring system is a fundamental structural motif in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and versatile ligands in catalysis. The introduction of chloro- and methyl- substituents onto the quinoline core profoundly influences its physicochemical properties, thereby modulating its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 948292-29-3), offering a critical resource for its application in research and development.

Molecular Structure and Core Physicochemical Parameters

The foundational attributes of a molecule are dictated by its structure. This compound possesses a molecular formula of C₁₀H₇Cl₂N and a molecular weight of approximately 212.08 g/mol .[1] The strategic placement of two chlorine atoms at the 4 and 5 positions, and a methyl group at the 8 position, creates a unique electronic and steric profile.

A summary of the core physical properties for this compound is presented in Table 1. It is important to note that while some of these properties are reported by commercial suppliers, they may be based on computational predictions rather than exhaustive experimental validation.

Table 1: Core Physical Properties of this compound

PropertyValueSource
CAS Number 948292-29-3[1]
Molecular Formula C₁₀H₇Cl₂N[1]
Molecular Weight 212.08 g/mol [1]
Density 1.351 g/cm³[1]
Boiling Point 312.7 °C at 760 mmHg[1]
Refractive Index 1.643[1]
Vapor Pressure 0.000956 mmHg at 25°C[1]

Note: These values should be considered as estimates and may require experimental verification for critical applications.

Solubility Profile: A Critical Parameter for Application

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of a novel compound like this compound is crucial for reproducible results.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for any undissolved solid.

  • Quantification (Optional): If a more precise measurement is required, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent select_solvents Select Solvents select_solvents->add_solvent equilibrate Equilibrate (Agitate) add_solvent->equilibrate observe Visual Observation equilibrate->observe quantify Quantitative Analysis (HPLC) observe->quantify If needed G Compound This compound MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Structure) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR UVVis UV-Vis Spectroscopy (Electronic Transitions) Compound->UVVis

References

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-8-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of two chlorine atoms at the 4 and 5 positions, combined with a methyl group at the 8-position, imparts unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a strategic and efficient synthetic route to this compound, detailing the synthesis of a key precursor, the construction of the quinoline core via the Gould-Jacobs reaction, and the final chlorination step. The methodologies presented are grounded in established chemical principles and supported by relevant literature, offering a practical framework for researchers in the field.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively approached through a multi-step sequence that commences with the preparation of a specifically substituted aniline precursor, followed by the construction of the quinoline ring system, and culminating in a final chlorination step. This strategy allows for precise control over the substitution pattern of the target molecule.

The overall synthetic workflow can be visualized as follows:

A Starting Material: 3-Methylaniline B Step 1: Synthesis of 2,3-Dichloro-5-methylaniline A->B Chlorination C Step 2: Gould-Jacobs Reaction (Quinoline Core Formation) B->C Diethyl ethoxymethylenemalonate D Intermediate: 5,6-Dichloro-8-methylquinolin-4-ol C->D Cyclization E Step 3: Chlorination D->E POCl3 F Final Product: This compound E->F

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor: 2,3-Dichloro-5-methylaniline

The successful synthesis of the target quinoline is critically dependent on the availability of the appropriately substituted aniline, 2,3-dichloro-5-methylaniline. A common and effective method for the preparation of this intermediate involves the direct chlorination of 3-methylaniline, often with a protection/deprotection strategy for the amino group to control regioselectivity and prevent unwanted side reactions.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-methylaniline

Step 1a: Acetylation of 3-Methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated N-(3-methylphenyl)acetamide by filtration, wash with cold water, and dry.

Step 1b: Chlorination of N-(3-methylphenyl)acetamide

  • Suspend the dried N-(3-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Cool the suspension in an ice bath.

  • Slowly bubble chlorine gas through the suspension or add a solution of a chlorinating agent like sulfuryl chloride (2.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and collect the precipitated N-(2,3-dichloro-5-methylphenyl)acetamide by filtration.

Step 1c: Hydrolysis of N-(2,3-dichloro-5-methylphenyl)acetamide

  • Suspend the chlorinated acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dichloro-5-methylaniline.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Starting MaterialIntermediateFinal ProductReagentsTypical Yield
3-MethylanilineN-(3-methylphenyl)acetamide, N-(2,3-dichloro-5-methylphenyl)acetamide2,3-Dichloro-5-methylanilineAcetic anhydride, Cl₂, HCl, NaOH60-70% over 3 steps

Part 2: Construction of the Quinoline Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1][2][3] This reaction proceeds through an initial condensation to form an anilinomethylenemalonate, which then undergoes a thermal cyclization to yield the quinoline ring system.

Mechanism of the Gould-Jacobs Reaction

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol to form the diethyl ((2,3-dichloro-5-methylphenyl)amino)methylene)malonate intermediate. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, leading to the formation of the quinoline ring after another molecule of ethanol is eliminated.[2]

cluster_0 Gould-Jacobs Reaction Mechanism A 2,3-Dichloro-5-methylaniline + Diethyl ethoxymethylenemalonate B Condensation Intermediate A->B - EtOH C Thermal Cyclization B->C Heat D Ethyl 5,6-dichloro-4-hydroxy-8-methylquinoline-3-carboxylate C->D - EtOH

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 5,6-Dichloro-8-methylquinolin-4-ol

Step 2a: Condensation

  • In a round-bottom flask, combine 2,3-dichloro-5-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • After the initial heating period, increase the temperature to 150 °C for an additional hour to ensure complete reaction.

  • The resulting crude diethyl ((2,3-dichloro-5-methylphenyl)amino)methylene)malonate can be used directly in the next step or purified by vacuum distillation.

Step 2b: Thermal Cyclization

  • Heat the crude intermediate from the previous step in a high-boiling point solvent such as diphenyl ether or Dowtherm A to 240-250 °C.

  • Maintain this temperature for 30-60 minutes. The cyclized product will precipitate from the hot solution.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to facilitate further precipitation.

  • Collect the solid product, ethyl 5,6-dichloro-4-hydroxy-8-methylquinoline-3-carboxylate, by filtration and wash with hexane.

Step 2c: Saponification and Decarboxylation

  • Suspend the crude ester from the cyclization step in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to effect saponification of the ester.

  • Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid intermediate will precipitate. Collect the solid by filtration.

  • To decarboxylate, heat the carboxylic acid intermediate in a high-boiling point solvent (e.g., diphenyl ether) at 250-260 °C until the evolution of carbon dioxide ceases.

  • Cool the mixture and collect the precipitated 5,6-dichloro-8-methylquinolin-4-ol by filtration. Wash with a suitable solvent and dry.

Starting MaterialIntermediateFinal Product of Part 2ReagentsTypical Yield
2,3-Dichloro-5-methylanilineDiethyl ((2,3-dichloro-5-methylphenyl)amino)methylene)malonate5,6-Dichloro-8-methylquinolin-4-olDiethyl ethoxymethylenemalonate, NaOH, HCl70-80%

Part 3: Final Chlorination to Yield this compound

The final step in the synthesis is the conversion of the 4-hydroxy group of the quinoline to a chloro group. This is a standard transformation in heterocyclic chemistry, commonly achieved using phosphorus oxychloride (POCl₃).

Mechanism of Chlorination with POCl₃

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is thought to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the quinolinol acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by a nucleophilic attack of a chloride ion on the 4-position of the quinoline ring, leading to the displacement of the dichlorophosphate leaving group and the formation of the 4-chloroquinoline product.[1]

Experimental Protocol: Synthesis of this compound
  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, carefully add 5,6-dichloro-8-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and should be done with caution.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 8.

  • The crude product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with cold water and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[4]

Starting MaterialFinal ProductReagentsTypical Yield
5,6-Dichloro-8-methylquinolin-4-olThis compoundPhosphorus oxychloride (POCl₃)85-95%

Conclusion

This in-depth technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By commencing with the synthesis of the key precursor, 2,3-dichloro-5-methylaniline, followed by the well-established Gould-Jacobs reaction to construct the quinoline core, and concluding with a standard chlorination protocol, researchers can reliably access this valuable compound. The detailed experimental procedures and mechanistic insights provided herein are intended to serve as a comprehensive resource for scientists and professionals engaged in drug discovery and the development of novel chemical entities. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

An In-depth Technical Guide to 4,5-Dichloro-8-methylquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-dichloro-8-methylquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development and chemical synthesis. Drawing upon established principles of heterocyclic chemistry, this document details the compound's structural and physicochemical properties, outlines a plausible synthetic pathway, discusses its chemical reactivity, and explores its potential applications as a key building block for advanced chemical entities.

Introduction and Core Concepts

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The introduction of halogen substituents onto the quinoline ring is a common strategy to modulate a compound's physicochemical properties—such as lipophilicity and metabolic stability—and to enhance its biological efficacy or target specificity[3].

This compound belongs to this important class of halogenated heterocycles. Its specific substitution pattern—with chlorine atoms on both the pyridine (C-4) and benzene (C-5) rings, and a methyl group at C-8—creates a unique electronic and steric profile. This guide serves as a technical resource, consolidating available data and providing expert insights into the chemistry of this compound for its effective utilization in research and development.

Structural Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all scientific work. The structural details and key physicochemical properties of this compound are summarized below.

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 948292-29-3[4]

  • Molecular Formula: C₁₀H₇Cl₂N[5]

  • Molecular Weight: 212.08 g/mol [5]

  • Canonical SMILES: Cc1cccc2c(Cl)c(Cl)cnc12

  • InChI Key: IYXRCWLZIIBTGX-UHFFFAOYSA-N[5]

Physicochemical Data

The properties of a compound dictate its handling, reactivity, and formulation potential. The table below presents key physicochemical data for this compound.

PropertyValueSource
Molecular Weight 212.08 g/mol [5]
Density 1.351 g/cm³[6]
Boiling Point 312.7 °C at 760 mmHg[6]
Refractive Index 1.643[6]
Appearance White to off-white powder (predicted)Commercial Suppliers
XlogP (Predicted) 3.8[7]

Synthesis and Purification

Plausible Synthetic Pathway: The Skraup Reaction

The Skraup synthesis is a classic method for constructing quinolines via the reaction of an aniline with glycerol, an oxidizing agent (traditionally the nitro compound corresponding to the aniline used), and sulfuric acid[8].

Proposed Starting Material: 3,4-Dichloro-2-methylaniline.

The rationale for this starting material is that the cyclization will occur at the unsubstituted C-6 position of the aniline, which becomes the C-8 position of the quinoline, thus placing the methyl group at the desired location.

Experimental Protocol (Hypothetical)

  • Reaction Setup: To a stirred solution of 3,4-dichloro-2-methylaniline (1.0 eq) and glycerol (3.0-4.0 eq) in a suitable high-boiling solvent (e.g., nitrobenzene), cautiously add concentrated sulfuric acid (2.0-3.0 eq) dropwise at room temperature. The initial aniline can also serve as the oxidizing agent's precursor.

  • Heating and Cyclization: Heat the mixture gradually to approximately 130-140 °C. An exothermic reaction is expected. Maintain this temperature for several hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until a pH of 8-9 is reached, which precipitates the crude product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude residue is typically purified by column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

G workup workup extraction extraction workup->extraction

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electron-withdrawing nature of the nitrogen atom and the two chlorine substituents.

  • Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the C-4 position is expected to be significantly more reactive towards nucleophiles than the one at C-5. This is because the C-4 position is para to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. In contrast, the C-5 chlorine is on the carbocyclic ring and is less activated. This differential reactivity allows for selective functionalization at the C-4 position. Common nucleophiles used in such reactions include amines, alkoxides, and thiols[9].

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen. Any substitution would likely occur on the benzene ring, but the presence of two deactivating chloro groups further reduces its reactivity.

  • Reactions of the Methyl Group: The C-8 methyl group can potentially undergo oxidation or condensation reactions under specific conditions, although these are generally less facile than reactions on the heterocyclic ring.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Quinoline derivatives are known to possess a wide range of pharmacological effects.

  • Anticancer Agents: Many substituted quinolines, including halogenated derivatives, have shown potent anticancer activity[2][3]. This compound could serve as a starting point for developing novel kinase inhibitors or DNA-intercalating agents.

  • Antibacterial and Antifungal Agents: Halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloro-8-hydroxyquinoline), are well-known antimicrobial agents[10][11]. The dichloro-methyl-quinoline core could be elaborated into novel antibacterial or antifungal compounds.

  • Neuroprotective Agents: The 8-hydroxyquinoline scaffold has been investigated for the treatment of neurodegenerative diseases due to its metal-chelating properties[10]. This compound could be a precursor for synthesizing derivatives with potential neuroprotective effects.

G start This compound (Building Block) oncology oncology start->oncology Functionalization (e.g., SNAAr at C-4) infectious infectious start->infectious Chemical Modification neuro neuro start->neuro Derivative Synthesis

Analytical Characterization (Predicted)

No experimental spectra for this compound are publicly available. However, based on the analysis of similar structures, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

  • Aromatic Region (δ 7.0-9.0 ppm):

    • The proton at C-2, adjacent to the nitrogen, would appear as the most downfield signal, likely a doublet.

    • The proton at C-3 would be a doublet, coupled to the C-2 proton.

    • The two protons on the benzene ring (C-6 and C-7) would appear as an AX or AB system (two doublets), with chemical shifts influenced by the adjacent chloro and methyl groups.

  • Methyl Protons (δ 2.5-3.0 ppm): The C-8 methyl group would appear as a singlet in this region.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbons attached to chlorine (C-4, C-5) and nitrogen (C-2, C-8a) would have characteristic chemical shifts.

Mass Spectrometry

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 211, 213, and 215, with a ratio of approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound is available. However, based on data for analogous compounds like 8-methylquinoline and other chloroquinolines, the following precautions are strongly advised[12][13][14][15].

  • Hazard Classification (Anticipated):

    • Toxic if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust. Prevent dust formation.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and highly promising chemical intermediate. Its value lies in the differential reactivity of its two chlorine atoms, which allows for selective chemical modification. This feature, combined with the established biological importance of the quinoline scaffold, makes it a key building block for the development of novel therapeutics and other advanced functional materials. Researchers and drug development professionals can leverage the information in this guide to safely handle, synthesize, and utilize this compound in their scientific endeavors.

References

4,5-Dichloro-8-methylquinoline literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dichloro-8-methylquinoline: Synthesis, Reactivity, and Therapeutic Potential

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom allow for diverse interactions with biological targets, leading to applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][3] Within this vast chemical space, halogenated quinolines are of particular interest as the nature and position of the halogen substituents can significantly modulate the physicochemical properties and pharmacological profile of the molecule. This guide provides a comprehensive technical overview of a specific, less-explored derivative: this compound. While direct literature on this compound is sparse, this document will serve as a technical guide for researchers and drug development professionals by proposing a viable synthetic route, exploring its potential chemical reactivity, and postulating its therapeutic applications based on established quinoline chemistry and pharmacology.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and formulation in a research setting.

PropertyValueSource
CAS Number 948292-29-3[4][5]
Molecular Formula C₁₀H₇Cl₂N[4][6]
Molecular Weight 212.08 g/mol [4]
Density 1.351 g/cm³[4]
Boiling Point 312.7 °C at 760 mmHg[4]
Refractive Index 1.643[4]
Vapor Pressure 0.000956 mmHg at 25°C[4]
Predicted XlogP 3.8[6]

Proposed Synthesis of this compound

Synthetic Pathway Overview

The proposed synthesis involves a three-step process starting from 3,4-dichloro-2-methylaniline. This starting material undergoes a Gould-Jacobs reaction to form the quinoline core, followed by a chlorination step to yield the final product.

Synthetic Pathway of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 3,4-Dichloro-2-methylaniline C Intermediate A A->C B Diethyl ethoxymethylenemalonate B->C E 4-Hydroxy-5-chloro-8-methylquinolin-7(1H)-one C->E Heat D Thermal Cyclization (Dowtherm A) G This compound E->G POCl₃ F Chlorination (POCl₃)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl ((3,4-dichloro-2-methylphenyl)amino)methylene)malonate

This initial step involves the condensation of 3,4-dichloro-2-methylaniline with diethyl ethoxymethylenemalonate, a key step in the Gould-Jacobs reaction.[7]

  • Materials: 3,4-dichloro-2-methylaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq).

  • Procedure:

    • Combine 3,4-dichloro-2-methylaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

    • Heat the mixture at 110-130°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, remove the ethanol byproduct under reduced pressure.

    • The resulting crude product can be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-5-chloro-8-methylquinolin-7(1H)-one

The intermediate from Step 1 undergoes thermal cyclization in a high-boiling solvent to form the quinoline ring system.

  • Materials: Crude product from Step 1, Dowtherm A (or another high-boiling solvent).

  • Procedure:

    • Add the crude intermediate to a suitable volume of Dowtherm A in a reaction vessel equipped with a reflux condenser.

    • Heat the mixture to 240-260°C and maintain at reflux for 30-60 minutes.

    • Cool the reaction mixture and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry to obtain the 4-hydroxy-5-chloro-8-methylquinolin-7(1H)-one.

Step 3: Chlorination to this compound

The final step is the chlorination of the 4-hydroxyquinoline intermediate to yield the target compound.

  • Materials: 4-Hydroxy-5-chloro-8-methylquinolin-7(1H)-one (1.0 eq), phosphorus oxychloride (POCl₃) (5-10 eq).

  • Procedure:

    • In a well-ventilated fume hood, carefully add the 4-hydroxyquinoline intermediate to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

Chemical Reactivity and Derivatization Potential

The two chlorine atoms on the quinoline ring are expected to have different reactivities, providing opportunities for selective functionalization. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 5-position due to the electronic influence of the ring nitrogen. This differential reactivity can be exploited to generate a diverse library of derivatives.

Reactivity of this compound A This compound B Nucleophilic Substitution (e.g., Amines, Alcohols, Thiols) A->B Position 4 is more reactive D Suzuki Coupling (Palladium Catalyst) A->D C 4-Amino/Alkoxy/Thio-5-chloro-8-methylquinoline Derivatives B->C E 4-Aryl-5-chloro-8-methylquinoline Derivatives D->E

Caption: Potential derivatization reactions of this compound.

Nucleophilic Substitution Reactions

Drawing parallels with the chemistry of other chloroquinolines, the 4-chloro group can be readily displaced by a variety of nucleophiles.[8]

  • Amination: Reaction with primary or secondary amines can yield 4-amino-5-chloro-8-methylquinoline derivatives. These reactions are often carried out at elevated temperatures, sometimes in the presence of a catalyst. The resulting aminoquinolines are of significant interest as they are analogues of known antimalarial and anticancer drugs.[3][9]

  • Alkoxylation/Aryloxylation: Treatment with sodium alkoxides or phenoxides can be used to introduce ether linkages at the 4-position.

  • Thiolation: Reaction with thiols or sodium thiolates can afford 4-thioether derivatives.

Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to form carbon-carbon or carbon-nitrogen bonds at the chloro-positions, although harsher conditions might be required for the less reactive 5-chloro group.

Potential Applications in Drug Discovery

While there is no specific biological data for this compound, the known activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.

Potential_Biological_Activities cluster_core This compound Scaffold cluster_activities Potential Therapeutic Areas Core This compound Anticancer Anticancer Activity (e.g., Kinase Inhibition) Core->Anticancer Analogy to other chloroquinolines Antibacterial Antibacterial Activity (e.g., DNA Gyrase Inhibition) Core->Antibacterial Broad-spectrum potential Antifungal Antifungal Activity Core->Antifungal Known activity of halo-quinolines Antiviral Antiviral Activity Core->Antiviral Emerging area for quinoline derivatives

References

A Theoretical and In-Silico Exploration of 4,5-Dichloro-8-methylquinoline: A Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4,5-dichloro-8-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document synthesizes established computational methodologies to predict its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and simulated spectroscopic signatures (¹H-NMR, ¹³C-NMR, IR, and UV-Vis). This in-depth theoretical framework offers crucial insights for researchers, scientists, and drug development professionals, facilitating the rational design of novel therapeutic agents and functional materials based on the quinoline scaffold.

Introduction: The Quinoline Scaffold and the Imperative for Theoretical Elucidation

Quinoline and its derivatives are cornerstone heterocyclic compounds in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic profiles. The subject of this guide, this compound, presents a unique substitution pattern with two electron-withdrawing chlorine atoms and an electron-donating methyl group. This combination is anticipated to significantly influence the molecule's electronic distribution, reactivity, and potential biological targets.

Given the nascent stage of research into this specific derivative, theoretical and computational studies are indispensable for predicting its behavior and guiding synthetic efforts.[1] This guide employs a first-principles approach, grounded in quantum chemical calculations, to construct a detailed molecular portrait of this compound.

Computational Methodology: A Self-Validating Theoretical Framework

To ensure the reliability of our theoretical predictions, we propose a computational workflow rooted in widely validated quantum chemical methods. The causality behind these choices lies in achieving a balance between computational cost and accuracy, a critical consideration in high-throughput virtual screening and molecular design.

Geometry Optimization

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization using Density Functional Theory (DFT), a method that has proven highly effective for systems of this nature.[1]

Protocol for Geometry Optimization:

  • Software: Gaussian 09 or a comparable quantum chemistry package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is selected for its robust performance across a wide range of organic molecules.[1]

  • Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling halogenated compounds.

  • Convergence Criteria: The optimization is performed until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Geometry_Optimization_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Initial_Structure Initial 3D Structure of This compound DFT_Engine Gaussian 09 (B3LYP/6-311++G(d,p)) Initial_Structure->DFT_Engine Submit for Optimization Optimized_Geometry Optimized Molecular Geometry DFT_Engine->Optimized_Geometry Converged Structure Vibrational_Frequencies Vibrational Frequencies Optimized_Geometry->Vibrational_Frequencies Frequency Calculation

Caption: Workflow for DFT-based geometry optimization.

Molecular Structure and Frontier Orbital Analysis

The optimized geometry of this compound reveals a planar quinoline ring system. The chlorine and methyl substituents will induce subtle distortions in bond lengths and angles compared to the parent quinoline molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties.[1] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[1]

  • HOMO: The distribution of the HOMO will likely be concentrated on the electron-rich regions of the molecule, indicating the sites most susceptible to electrophilic attack.

  • LUMO: The LUMO's distribution will highlight the electron-deficient areas, which are prone to nucleophilic attack.

The presence of the electron-withdrawing chlorine atoms is expected to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group will have the opposite effect.

ParameterPredicted Value (eV)Significance
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.8Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7Chemical reactivity and stability

Table 1: Predicted Frontier Molecular Orbital Energies for this compound.

FMO_Diagram cluster_orbitals Frontier Molecular Orbitals cluster_energy Energy HOMO HOMO -6.5 eV LUMO LUMO -1.8 eV HOMO->LUMO   ΔE = 4.7 eV E_axis E_up Energy

Caption: Predicted Frontier Molecular Orbital energy levels.

Spectroscopic Characterization (In-Silico)

Theoretical calculations can provide valuable predictions of a molecule's spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The predicted chemical shifts for this compound are presented below, referenced against tetramethylsilane (TMS).

ProtonPredicted ¹H Chemical Shift (ppm)CarbonPredicted ¹³C Chemical Shift (ppm)
H-28.9C-2151.2
H-37.5C-3122.5
H-67.8C-4140.1
H-77.6C-4a129.8
CH₃2.8C-5135.4
C-6128.7
C-7127.9
C-8138.2
C-8a148.5
CH₃18.3

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The vibrational frequencies and their corresponding IR intensities are calculated from the second derivative of the energy with respect to the nuclear coordinates. The predicted IR spectrum will exhibit characteristic peaks corresponding to the various functional groups and vibrational modes of the molecule.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretching (aromatic)3100-3000
C-H stretching (methyl)2950-2850
C=N stretching~1620
C=C stretching (aromatic)1600-1450
C-Cl stretching800-600

Table 3: Predicted Characteristic IR Frequencies for this compound.

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum is expected to show characteristic π→π* transitions of the quinoline ring system.

Spectroscopy_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Predicted Spectra Optimized_Structure Optimized Geometry GIAO_NMR GIAO-DFT for NMR Optimized_Structure->GIAO_NMR Vibrational_Analysis DFT for IR Optimized_Structure->Vibrational_Analysis TD_DFT TD-DFT for UV-Vis Optimized_Structure->TD_DFT NMR_Spectrum ¹H and ¹³C NMR Spectra GIAO_NMR->NMR_Spectrum IR_Spectrum IR Spectrum Vibrational_Analysis->IR_Spectrum UV_Vis_Spectrum UV-Vis Spectrum TD_DFT->UV_Vis_Spectrum

Caption: Workflow for in-silico spectroscopic analysis.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP is expected to show:

  • Negative Potential (Red): Concentrated around the nitrogen atom and the chlorine atoms, indicating regions of high electron density and susceptibility to electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms, signifying regions of lower electron density.

The MEP analysis can provide crucial insights into the molecule's intermolecular interactions and its potential to bind to biological targets.

Potential Applications and Future Directions

The theoretical data presented in this guide suggest that this compound possesses a unique electronic profile that warrants further investigation. The presence of two chlorine atoms could enhance its lipophilicity and membrane permeability, while the methyl group may influence its metabolic stability.

Future research should focus on:

  • Synthesis and Experimental Validation: The synthesis of this compound is a prerequisite for validating these theoretical predictions through experimental spectroscopic analysis.

  • Biological Screening: The compound should be screened against a panel of biological targets, including those relevant to cancer, infectious diseases, and inflammatory disorders.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and theoretical analysis of analogues with different substitution patterns will be crucial for developing a comprehensive SAR and optimizing the lead compound.

Conclusion

This in-depth technical guide provides a robust theoretical framework for understanding the molecular properties of this compound. By employing state-of-the-art computational methods, we have generated predictive data on its structure, reactivity, and spectroscopic signatures. This information serves as a valuable resource for researchers in drug discovery and materials science, enabling a more rational and efficient approach to the design and development of novel quinoline-based compounds.

References

Spectroscopic Profile of 4,5-Dichloro-8-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4,5-dichloro-8-methylquinoline. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and comparative data from structurally analogous quinoline derivatives to construct a detailed and predictive analytical profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of substituted quinolines. The methodologies and interpretations presented herein are designed to serve as a robust reference for spectroscopic analysis, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound is a halogenated and alkyl-substituted derivative of the quinoline heterocyclic system. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and the nature and position of its substituents critically influence its chemical properties and biological activity. Accurate structural elucidation through spectroscopic methods is a foundational requirement in the development of novel quinoline-based chemical entities.

This guide provides a detailed, predictive analysis of the key spectroscopic signatures of this compound. By dissecting the expected influence of the chloro and methyl substituents on the core quinoline structure, we can anticipate the chemical shifts, coupling constants, fragmentation patterns, and absorption maxima. This approach offers a validated framework for the confirmation of synthesis and the assessment of purity.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of this compound forms the basis for all spectroscopic predictions. The numbering of the quinoline ring is standardized, and the positions of the substituents are key to understanding their electronic and steric effects on the molecule's spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of the parent quinoline molecule, with adjustments for the substituent effects of the two chlorine atoms and the methyl group.[1][2]

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show signals for the four protons on the quinoline ring system. The methyl group will appear as a singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
H-28.8 - 9.0dJ(H2,H3) ≈ 4.5 HzDownfield shift due to proximity to the electronegative nitrogen.
H-37.5 - 7.7ddJ(H2,H3) ≈ 4.5 Hz, J(H3,H4) ≈ 8.5 HzShielded relative to H-2 and H-4.
H-67.6 - 7.8tJ(H6,H7) ≈ 7.5 Hz, J(H5,H6) ≈ 7.5 HzTypical aromatic triplet.
H-77.8 - 8.0dJ(H6,H7) ≈ 7.5 HzDownfield shift due to proximity to the electron-withdrawing chloro group at C-5.
8-CH₃2.6 - 2.8s-Typical chemical shift for a methyl group on an aromatic ring.

Note: Predicted values are for a CDCl₃ solvent. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2150 - 152Downfield shift due to proximity to nitrogen.
C-3121 - 123Shielded relative to C-2 and C-4.
C-4148 - 150Downfield shift due to attachment of electronegative chlorine.
C-4a128 - 130Quaternary carbon in the aromatic system.
C-5134 - 136Downfield shift due to attachment of electronegative chlorine.
C-6127 - 129Typical aromatic carbon chemical shift.
C-7126 - 128Typical aromatic carbon chemical shift.
C-8136 - 138Downfield shift due to attachment of the methyl group.
C-8a147 - 149Quaternary carbon adjacent to nitrogen.
8-CH₃18 - 20Typical chemical shift for a methyl group on an aromatic ring.

Note: Predicted values are for a CDCl₃ solvent. Actual values may vary based on solvent and concentration.

Experimental Protocols for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[1][2]

Protocol 1: 1D ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Instrument Setup:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to encompass all expected signals (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in CDCl₃) instrument Instrument Setup (Lock & Shim) prep->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->process c13_acq->process analysis Spectral Analysis (Chemical Shifts, Coupling Constants) process->analysis

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass and Fragmentation

The nominal molecular weight of this compound (C₁₀H₇Cl₂N) is 211 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zRelative Abundance
[M]⁺ (²³⁵Cl)211100%
[M+1]⁺21211.1%
[M+2]⁺ (¹³⁵Cl, ¹³⁷Cl)21365.3%
[M+3]⁺2147.2%
[M+4]⁺ (²³⁷Cl)21510.6%

The fragmentation of the molecular ion is expected to proceed through the loss of a chlorine atom, a methyl radical, or hydrogen cyanide.

G M [M]⁺˙ m/z 211/213/215 M_Cl [M-Cl]⁺ m/z 176/178 M->M_Cl - Cl˙ M_CH3 [M-CH₃]⁺ m/z 196/198/200 M->M_CH3 - CH₃˙ M_HCN [M-HCN]⁺˙ m/z 184/186/188 M->M_HCN - HCN

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a suitable technique for the analysis of this compound.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 µg/mL).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Varies to optimize fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3100Aromatic C-H stretchMedium
2920 - 2980Aliphatic C-H stretch (CH₃)Medium
1600 - 1620C=C and C=N ring stretchingStrong
1450 - 1550C=C and C=N ring stretchingStrong
1000 - 1200C-Cl stretchStrong
800 - 850C-H out-of-plane bendingStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophoric system.

Predicted UV-Vis Absorption Maxima

The quinoline ring system is a strong chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show multiple absorption bands corresponding to π → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

Wavelength (nm)Transition
~230π → π
~280π → π
~315π → π*

Note: The exact positions and intensities of the absorption maxima can be influenced by the solvent.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous compounds. The presented tables of predicted chemical shifts, mass-to-charge ratios, and absorption maxima, along with the proposed experimental protocols, offer a valuable resource for the unambiguous identification and characterization of this molecule. It is imperative to note that while these predictions are grounded in solid scientific principles, experimental verification is the ultimate standard for structural confirmation. This guide serves as a foundational reference to aid in that experimental process.

References

Methodological & Application

4,5-Dichloro-8-methylquinoline synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4,5-Dichloro-8-methylquinoline

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying rationale for experimental choices, ensuring a thorough understanding of the synthesis pathway.

Introduction and Significance

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The specific substitution pattern of this compound makes it a valuable building block for accessing novel chemical entities with potential biological activity. The presence of two reactive chlorine atoms at positions 4 and 5 allows for selective functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol outlines a robust and reproducible multi-step synthesis to obtain this key intermediate.

The synthetic strategy is based on the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step to introduce the second chlorine atom.[1][2][3] This approach provides a reliable route to the target molecule from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, beginning with the condensation of 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature cyclization to form the 4-hydroxyquinoline intermediate, which is subsequently chlorinated to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 3-Chloro-2-methylaniline C Diethyl ((3-chloro-2-methylphenyl)amino) methylene)malonate A->C Heat (100-120°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C Heat (100-120°C) D 5-Chloro-4-hydroxy-8-methylquinoline C->D High-boiling solvent (e.g., Dowtherm A) ~250°C E This compound D->E POCl₃, Reflux

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Chloro-2-methylanilineReagentCommercially Available
Diethyl ethoxymethylenemalonate (DEEM)ReagentCommercially Available
Dowtherm AReagentCommercially AvailableHigh-boiling point solvent
Phosphorus oxychloride (POCl₃)ReagentCommercially AvailableUse with caution in a fume hood
Sodium Hydroxide (NaOH)ACSCommercially Available
Hydrochloric Acid (HCl)ACSCommercially Available
Ethyl AcetateHPLCCommercially Available
HexanesHPLCCommercially Available
Deionized WaterIn-house

Safety Precautions: This synthesis involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Step 1: Synthesis of Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate

This initial step is a condensation reaction, a key part of the Gould-Jacobs synthesis, where the aniline derivative reacts with DEEM to form an intermediate.[4]

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-methylaniline (10.0 g, 70.6 mmol, 1.0 equiv).

  • Add diethyl ethoxymethylenemalonate (16.7 g, 77.7 mmol, 1.1 equiv).

  • Heat the reaction mixture in an oil bath at 110-120°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product, a viscous oil or solid, can be used in the next step without further purification. Ethanol is formed as a byproduct during this reaction.

Rationale: The nucleophilic amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable anilinomethylenemalonate intermediate.[2] Using a slight excess of DEEM ensures the complete consumption of the starting aniline.

Step 2: Synthesis of 5-Chloro-4-hydroxy-8-methylquinoline

This step involves a high-temperature thermal cyclization of the intermediate from Step 1 to form the quinoline ring system.[4][5]

Protocol:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, place the crude diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate from the previous step.

  • Add a high-boiling point solvent such as Dowtherm A (100 mL).

  • Heat the mixture with vigorous stirring to 240-250°C. Maintain this temperature for 30-60 minutes. The cyclization reaction is typically accompanied by the evolution of ethanol.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • Carefully add hexanes or heptane (100 mL) to the cooled mixture to precipitate the product.

  • Filter the resulting solid using a Büchner funnel, and wash the filter cake with hexanes (2 x 50 mL) to remove the high-boiling solvent.

  • Dry the solid under vacuum to yield crude 5-chloro-4-hydroxy-8-methylquinoline. This product can be carried forward or purified by recrystallization if necessary.

Rationale: The high temperature provides the necessary energy for the 6-electron electrocyclization to occur, leading to the formation of the quinoline ring.[2] The use of a high-boiling inert solvent like Dowtherm A facilitates reaching and maintaining the required temperature for efficient cyclization.[5]

Step 3: Synthesis of this compound

The final step is the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent. Phosphorus oxychloride is a common and effective reagent for this transformation.[4][6]

Protocol:

  • Caution: This step must be performed in a well-ventilated fume hood as it involves corrosive and reactive phosphorus oxychloride.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add crude 5-chloro-4-hydroxy-8-methylquinoline (10.0 g, 47.7 mmol, 1.0 equiv).

  • Slowly add an excess of phosphorus oxychloride (POCl₃, 44 mL, 477 mmol, 10.0 equiv) to the flask.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • The product will precipitate as a solid. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.

Rationale: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that effectively replaces the hydroxyl group at the 4-position of the quinoline ring with a chlorine atom. The large excess of POCl₃ serves as both the reagent and the solvent. The workup with ice water hydrolyzes the excess POCl₃, and subsequent neutralization precipitates the final product.[6]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Thin Layer Chromatography (TLC): To assess the purity of the final product.

Troubleshooting and Optimization

  • Low yield in Step 1: Ensure the reaction temperature is maintained and that the starting aniline is of good quality. The removal of ethanol as it forms can help drive the reaction to completion.

  • Incomplete cyclization in Step 2: The temperature is critical for this step. Ensure the reaction mixture reaches and is maintained at 240-250°C. Insufficient heating will lead to incomplete conversion.

  • Difficulties in Step 3 workup: The quenching of POCl₃ is highly exothermic. Adding the reaction mixture to ice slowly and with efficient stirring is crucial to control the temperature and prevent splashing.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

Application Notes & Protocols: Purification of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative of significant interest as a building block in medicinal chemistry and materials science. The precise arrangement of its chloro and methyl substituents on the quinoline core allows for the synthesis of complex molecular architectures. However, the purity of this intermediate is paramount, as residual starting materials or synthetic byproducts can lead to undesirable side reactions, complicate reaction kinetics, and introduce impurities into the final active pharmaceutical ingredient (API) or target molecule.

This guide provides a detailed overview of robust purification techniques for this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols to their specific needs. The inherent basicity of the quinoline nitrogen and the nature of impurities from common synthetic routes present unique challenges that these protocols are designed to overcome.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is the foundation for selecting an appropriate purification strategy. While experimental data for this compound is limited, a combination of available data and computed properties provides a solid basis for methodological design.[1][2]

PropertyValue / DescriptionSignificance for Purification
CAS Number 948292-29-3[3]Unique identifier for literature and database searches.
Molecular Formula C₁₀H₇Cl₂N[2]Confirms the elemental composition.
Molecular Weight 212.08 g/mol Used for all stoichiometric calculations.
Appearance Expected to be a solid at room temperature.Influences handling and choice of purification (e.g., recrystallization vs. distillation).
Boiling Point 312.7°C at 760 mmHg (Predicted)High boiling point suggests vacuum distillation may be required if this method is chosen.
Density 1.351 g/cm³ (Predicted)General physical property.
Solubility Sparingly soluble in water; soluble in many organic solvents like alcohols, ethyl acetate, and chlorinated solvents.[4][5]Critical for selecting recrystallization solvents and chromatography mobile phases.
pKa (conjugate acid) ~4.9 (Estimated, similar to quinoline)[5]The weak basicity is a key factor. It allows for acid-base extraction but causes strong interactions with acidic silica gel.[6]

Anticipated Impurities from Synthesis

The choice of purification strategy must account for the likely impurities generated during synthesis. The most common routes to quinoline cores are the Skraup, Doebner-von Miller, and Friedländer syntheses.[7][8][9]

  • Unreacted Starting Materials: Such as the corresponding substituted aniline or carbonyl compounds.

  • Regioisomers: Depending on the synthetic route, isomers with different substitution patterns may form.[10]

  • Tarry Byproducts and Polymers: A frequent issue in forceful, acid-catalyzed reactions like the Skraup synthesis, which often use high temperatures.[5][8][11]

  • Over- or Under-halogenated Species: If chlorination is a synthetic step, related compounds with one or three chlorine atoms might be present.

  • Oxidation Products: Quinolines can be susceptible to oxidation, especially if left exposed to air over time.

Primary Purification Strategy: Recrystallization

Recrystallization is often the most efficient method for removing the bulk of impurities from a solid crude product. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[12]

Causality Behind Experimental Choices

A successful recrystallization hinges on selecting a solvent (or solvent pair) where the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[12] Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). For halogenated aromatic compounds like this compound, moderately polar to non-polar solvents are often effective. A two-solvent system, using a "solvent" and an "anti-solvent," provides greater control over the crystallization process.[13]

Protocol 1: Two-Solvent Recrystallization

This protocol uses a soluble solvent (e.g., ethanol, ethyl acetate, or dichloromethane) and an anti-solvent (e.g., hexanes, heptane, or water) to induce crystallization.[13][14]

  • Solvent Screening: In separate small test tubes, test the solubility of ~20-30 mg of crude material in ~0.5 mL of various solvents (see Table 2) at room temperature and upon heating. Identify a good "solvent" (dissolves the compound when hot) and a miscible "anti-solvent" (compound is insoluble). A common and effective pair for compounds of this type is Ethyl Acetate/Hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the primary solvent in small portions while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities (like dust or tar) are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired product from crystallizing prematurely.

  • Induce Crystallization: While the solution is still hot, add the anti-solvent dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the primary solvent until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. The use of a desiccant like silica gel or calcium chloride in the drying apparatus can help remove residual moisture.[15][16]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_clarification Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add minimum hot solvent #1 A->B C Saturated Solution B->C D Hot Gravity Filtration C->D if needed F Add anti-solvent #2 to cloud point C->F if no solids E Insoluble Impurities D->E D->F G Slow Cooling to RT F->G H Ice Bath G->H I Vacuum Filtration H->I J Wash with cold solvent I->J M Mother Liquor (Soluble Impurities) I->M K Dry under Vacuum J->K L Pure Crystals K->L

Caption: Workflow for two-solvent recrystallization of this compound.

| Table 2: Suggested Solvent Systems for Recrystallization Screening | | :--- | :--- | | Single Solvents | Ethanol, Isopropanol, Toluene, Heptane | | Two-Solvent Pairs (Solvent/Anti-solvent) | Ethyl Acetate/Hexanes, Dichloromethane/Heptane, Acetone/Water, Methanol/Water[14][17] |

Secondary Purification Strategy: Column Chromatography

For separating impurities with similar solubility profiles, or for achieving very high purity, silica gel column chromatography is the method of choice.[18]

Causality Behind Experimental Choices

The primary challenge in purifying quinolines via silica gel chromatography stems from the interaction between the basic nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface.[6] This strong interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or decomposition of the product on the column.[19][20] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA competes with the quinoline for the acidic sites on the silica, resulting in sharper peaks and better recovery.[21]

Protocol 2: Flash Column Chromatography with Deactivated Silica
  • TLC Analysis: Develop a suitable mobile phase (eluent). Dissolve a small amount of the crude material and spot it on a silica gel TLC plate. Test various solvent systems, such as mixtures of hexanes and ethyl acetate. The ideal eluent should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.25-0.35.[22]

  • Eluent Preparation: Prepare the chosen eluent and add 0.5-1% triethylamine (v/v). For example, for 1 L of 80:20 Hexanes:Ethyl Acetate, add 5-10 mL of triethylamine.

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations. Pack the column with silica gel as a slurry in the prepared eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate, develop, and visualize to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation A Crude Product B Develop Eluent via TLC (Rf ≈ 0.3) A->B C Prepare Eluent + 0.5% Triethylamine B->C D Pack Silica Column C->D F Add Sample to Top of Column D->F E Dry Load: Adsorb onto Silica E->F G Elute with Positive Pressure H Collect Fractions G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions I->J K Rotary Evaporation J->K L Purified Product K->L

Caption: Workflow for flash column chromatography of this compound.

Purity Assessment

After purification, the purity of this compound must be confirmed. A combination of the following methods is recommended:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both reversed-phase and normal-phase methods can be developed.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, providing both purity assessment and mass confirmation.[24]

Conclusion

The successful purification of this compound relies on a systematic approach that addresses the compound's inherent basicity and the nature of potential synthetic impurities. For bulk purification, recrystallization from a suitable solvent system like ethyl acetate/hexanes is a highly effective first step. For achieving high purity and removing closely related side products, flash column chromatography using a triethylamine-deactivated mobile phase is essential to prevent product loss and ensure good separation. The protocols and principles outlined in this guide provide a robust framework for researchers to obtain high-purity this compound, a critical requirement for its successful application in research and development.

References

4,5-Dichloro-8-methylquinoline reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 4,5-Dichloro-8-methylquinoline

Foreword for the Modern Researcher

Welcome to a comprehensive guide on this compound, a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery communities. The quinoline core is a well-established "privileged scaffold," forming the structural basis for numerous FDA-approved therapeutics, particularly in oncology and anti-infective research.[1][2] The specific substitution pattern of this compound, featuring two distinct chlorine atoms, presents a unique opportunity for selective chemical modification. The chloro-substituent at the C-4 position is highly susceptible to nucleophilic aromatic substitution, while the C-5 chloro atom is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity makes it a valuable and versatile building block for constructing complex molecular architectures and diverse compound libraries.

This document serves as a detailed application note and protocol guide. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to not only replicate but also adapt these methodologies for their specific research goals.

Strategic Synthesis: The Gould-Jacobs Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence based on the classical Gould-Jacobs reaction. This strategy involves the construction of the quinoline core from an appropriately substituted aniline, followed by a chlorination step to install the reactive C-4 chloro group. This pathway is both logical and supported by extensive literature on the synthesis of analogous halogenated quinolines.[3][4]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 3-Chloro-2-methylaniline C Diethyl ((3-chloro-2-methylphenyl)amino) methylene)malonate A->C + DEEM Heat (100-120°C) B Diethyl ethoxymethylenemalonate (DEEM) D 5-Chloro-8-methylquinolin-4-ol C->D High-boiling solvent (e.g., Dowtherm A) Heat (240-260°C) E This compound (Final Product) D->E Phosphorus oxychloride (POCl₃) Reflux (~110°C)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of this compound.

Protocol 1: Synthesis of 5-Chloro-8-methylquinolin-4-ol

This two-part procedure first involves a condensation reaction followed by a high-temperature cyclization to form the core quinoline structure.

A. Condensation of 3-Chloro-2-methylaniline with DEEM

  • Rationale: This step forms the key acyclic intermediate. The reaction proceeds by the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol.

  • Reagents & Materials:

    • 3-Chloro-2-methylaniline (1.0 eq.)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.)

    • Reaction vessel equipped with a reflux condenser and stirring mechanism

    • Heating mantle or oil bath

    • Vacuum source

  • Procedure:

    • In a suitable reaction vessel, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture with stirring to 100-120°C for 1-2 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

    • Once complete, remove the ethanol byproduct under reduced pressure. The resulting crude oil, diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate, is typically used in the next step without further purification.

B. Thermal Cyclization

  • Rationale: At high temperatures, the intermediate undergoes an intramolecular cyclization, followed by tautomerization, to form the thermodynamically stable 4-hydroxyquinoline ring system. High-boiling, thermally stable solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl) are essential for achieving the required reaction temperature.[3][4]

  • Reagents & Materials:

    • Crude intermediate from the previous step

    • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

    • High-temperature reaction apparatus

    • Hexane or heptane for precipitation

  • Procedure:

    • Add the crude intermediate to a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to approximately 240-260°C. The cyclization is typically rapid, often completing within 30-60 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, allow the reaction mixture to cool to below 100°C.

    • Add a hydrocarbon solvent like hexane or heptane to precipitate the product.

    • Filter the resulting solid, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent, and dry to obtain 5-chloro-8-methylquinolin-4-ol.

Protocol 2: Synthesis of this compound
  • Rationale: This final step involves the conversion of the 4-hydroxyl group into a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and highly effective method for preparing 4-chloroquinolines, which are valuable synthetic intermediates.[3][5]

  • Reagents & Materials:

    • 5-Chloro-8-methylquinolin-4-ol (1.0 eq.)

    • Phosphorus oxychloride (POCl₃) (5-10 eq., excess)

    • Large beaker with crushed ice

    • Aqueous base solution (e.g., sodium carbonate, ammonium hydroxide)

    • Filtration apparatus

  • Procedure:

    • Caution: This reaction is exothermic and generates corrosive HCl gas. It must be performed in a well-ventilated fume hood.

    • Carefully add 5-chloro-8-methylquinolin-4-ol (1.0 equivalent) in portions to an excess of phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor by TLC until the starting material is fully consumed.

    • After completion, allow the mixture to cool to room temperature.

    • Critical Workup Step: Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenching process is highly exothermic.

    • Neutralize the resulting acidic solution by the slow addition of a suitable base (e.g., aqueous sodium carbonate) until the pH reaches 8-9. The product will precipitate as a solid.

    • Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.

    • The crude this compound can be further purified by recrystallization from a solvent such as ethanol or by silica gel column chromatography.[3]

Summary of Reaction Parameters

Reaction StepKey ReagentsSolventTemperature (°C)Duration (h)
Condensation 3-Chloro-2-methylaniline, DEEMNone100 - 1201 - 2
Cyclization Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonateDowtherm A240 - 2600.5 - 1
Chlorination 5-Chloro-8-methylquinolin-4-ol, POCl₃POCl₃ (reagent & solvent)~110 (Reflux)2 - 4

Applications in Drug Discovery: A Platform for Innovation

The title compound's true value lies in its potential for derivatization. The two chlorine atoms possess different reactivities, enabling selective functionalization. The C4-chloro group is significantly more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of various amine, alcohol, and thiol-containing fragments. The C5-chloro group is less reactive in SNAr but can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

G cluster_0 Selective Functionalization A This compound B C4-Substituted Product A->B Nucleophilic Aromatic Substitution (e.g., + R-NH₂) C4 position is more reactive C C5-Substituted Product A->C Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C5 position D C4,C5-Disubstituted Product B->D Pd Cross-Coupling

Caption: Differential reactivity of this compound.

This synthetic versatility allows researchers to explore chemical space around the quinoline scaffold to develop potent and selective inhibitors of key cancer-related signaling pathways, including those mediated by EGFR, VEGFR-2, and PI3K/Akt.[1]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. Adherence to strict safety protocols is non-negotiable.

  • Hazard Identification: Halogenated aromatic compounds should be handled as potentially toxic and irritant. Based on data for analogous compounds, this compound should be considered toxic if swallowed, a cause of serious eye damage, and a potential skin sensitizer.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][7]

  • Engineering Controls: All operations, especially the heating of reagents and the chlorination step with POCl₃, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[3][6]

  • Specific Reagent Hazards:

    • Phosphorus oxychloride (POCl₃): Extremely corrosive and reacts violently with water. Handle with extreme care. The quenching procedure must be performed slowly, adding the reaction mixture to ice, never the other way around.[3]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations.[6][8]

References

solubility of 4,5-Dichloro-8-methylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Determination of the Solubility Profile of 4,5-Dichloro-8-methylquinoline in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields is its solubility in various organic solvents. This parameter is critical for reaction setup, purification, formulation, and biological screening. This document provides a comprehensive guide for researchers to systematically determine the solubility of this compound. It moves beyond a simple data sheet to offer a framework for prediction, experimental determination, and data interpretation, grounded in established scientific principles. We present detailed protocols for the widely accepted shake-flask method for determining thermodynamic equilibrium solubility, coupled with a robust UV-Vis spectrophotometric method for quantification.

Introduction: The Structural Basis for Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a primary guide for predicting solubility behavior.[1] this compound possesses distinct structural features that influence its interactions:

  • Quinoline Core: A bicyclic aromatic system that is largely nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

  • Nitrogen Atom: The nitrogen in the quinoline ring introduces a polar site and can act as a hydrogen bond acceptor. It also imparts a weak basicity to the molecule.[2]

  • Dichloro Substitution: The two chlorine atoms are electron-withdrawing and increase the molecule's lipophilicity (hydrophobicity).

  • Methyl Group: The C8-methyl group is a nonpolar, lipophilic substituent.

Based on this structure, we can form a hypothesis regarding its solubility profile. The compound is expected to have limited solubility in highly polar, protic solvents like water but should exhibit significantly better solubility in a range of organic solvents.[3][4] Its solubility will likely increase with the solvent's ability to engage in nonpolar interactions while accommodating the moderate polarity introduced by the nitrogen and chlorine atoms.

Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[5][6] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in a filtered or centrifuged sample.[7]

Materials & Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with screw caps (e.g., 4-8 mL)

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep_solid 1. Add excess solid This compound to a vial prep_solvent 2. Add a known volume of the test solvent prep_solid->prep_solvent equil 3. Seal and agitate on an orbital shaker (e.g., 24-48h at 25°C) prep_solvent->equil sep 4. Separate solid from liquid (Centrifuge or Syringe Filter) equil->sep quant_dilute 5. Accurately dilute the clear supernatant sep->quant_dilute quant_uv 6. Measure absorbance using UV-Vis quant_dilute->quant_uv quant_calc 7. Calculate concentration using a calibration curve quant_uv->quant_calc result Final Solubility Value (mg/mL or mol/L) quant_calc->result

Caption: Workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Test Vials:

    • To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

    • Accurately add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly with solvent-resistant caps.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm).[6]

    • Causality: Agitation ensures continuous interaction between the solid and the solvent, facilitating the dissolution process. Temperature control is critical as solubility is temperature-dependent.

    • Equilibrate for a sufficient duration. For many organic compounds, 24 to 48 hours is adequate to reach a thermodynamic equilibrium.[6][7] A preliminary time-course experiment (measuring concentration at 8, 16, 24, and 48 hours) can be run to validate the minimum required time. Equilibrium is reached when sequential measurements show no significant change in concentration.

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed for at least 30 minutes to allow larger particles to settle.

    • Carefully draw the supernatant using a pipette and filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) and sample the clear supernatant.

    • Causality: This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to a significant overestimation of solubility.

  • Quantification (See Section 3):

    • Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis spectroscopy). A series of dilutions may be necessary.

    • Measure the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the measured value by the dilution factor.

Protocol: Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and economical method for quantifying compounds that possess a chromophore, such as the quinoline ring system.[8][9]

Development of a Calibration Curve
  • Prepare a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 100 mL in a volumetric flask) to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Determine λmax: Scan the stock solution across a relevant UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This wavelength should be used for all subsequent measurements to ensure maximum sensitivity and adherence to Beer's Law.

  • Prepare Standards: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot the Curve: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a reliable calibration curve.

Measuring the Saturated Sample
  • Take the clear supernatant obtained from the shake-flask experiment (Section 2.3, Step 3).

  • Perform an accurate serial dilution of this solution using the same solvent until the measured absorbance at λmax falls within the linear range of the calibration curve.

  • Use the calibration curve equation to calculate the concentration of the diluted sample.

  • Multiply this concentration by the total dilution factor to determine the solubility of this compound in that solvent.

Data Reporting and Interpretation

Solubility data should be reported in standard units (e.g., mg/mL, g/L, or mol/L) at a specified temperature. The results can be effectively summarized in a table.

Table 1. Solubility Profile of this compound at 25°C.

Solvent Class Solvent Example Dielectric Constant Solubility (mg/mL) Solubility (mol/L)
Nonpolar Hexane 1.88 User-determined value User-determined value
Toluene 2.38 User-determined value User-determined value
Polar Aprotic Dichloromethane (DCM) 9.08 User-determined value User-determined value
Tetrahydrofuran (THF) 7.58 User-determined value User-determined value
Acetonitrile (ACN) 37.5 User-determined value User-determined value
Dimethyl Sulfoxide (DMSO) 46.7 User-determined value User-determined value
Polar Protic Ethanol 24.5 User-determined value User-determined value

| | Methanol | 32.7 | User-determined value | User-determined value |

Safety and Handling

Substituted quinolines require careful handling. While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for related compounds apply.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Engineering Controls: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[11][13]

  • Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound in a range of organic solvents. By employing the gold-standard shake-flask method and a reliable UV-Vis quantification protocol, researchers can generate the high-quality, reproducible solubility data essential for advancing drug discovery, process chemistry, and materials science applications. The emphasis on understanding the underlying principles and the causality behind the protocol steps ensures that the generated data is both accurate and meaningful.

References

Structural Elucidation of 4,5-Dichloro-8-methylquinoline using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 4,5-dichloro-8-methylquinoline using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a substituted quinoline, this compound represents a class of heterocyclic scaffolds prevalent in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application. This note covers the fundamental principles, a step-by-step experimental protocol, and a comprehensive interpretation of the expected ¹H NMR spectrum, including chemical shift assignments, multiplicity analysis, and coupling constant determination.

Introduction and Scientific Context

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials, owing to their presence in numerous biologically active natural products and synthetic molecules.[1] The specific substitution pattern of chloro and methyl groups on the quinoline core, as in this compound, profoundly influences its electronic environment and, consequently, its chemical reactivity and biological activity.

¹H NMR spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[2][3] By probing the magnetic environments of protons within a molecule, it provides critical information on the number of distinct proton types, their electronic surroundings (chemical shift), their relative quantities (integration), and the connectivity between neighboring protons (spin-spin coupling). This guide serves as an expert-level resource for researchers utilizing ¹H NMR to characterize this specific compound and other similarly complex substituted quinolines.

Principle of ¹H NMR for Substituted Quinolines

The ¹H NMR spectrum of this compound is governed by several key factors inherent to its structure:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Electron-withdrawing groups, such as the chloro substituents and the nitrogen atom in the quinoline ring, decrease electron density, "deshielding" nearby protons and shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups like the methyl group "shield" nearby protons, causing an upfield shift.[4] The aromatic nature of the quinoline core itself generates a ring current that strongly deshields the ring protons, placing them in the characteristic 7-9 ppm region.

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal.[2] This allows for a quantitative census of the protons in each unique chemical environment.

  • Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of protons on adjacent carbons (typically within three bonds). This interaction splits the signal into a multiplet (e.g., doublet, triplet). The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[2] The distance between the peaks in a multiplet, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship between coupled protons (e.g., ortho, meta coupling).[4]

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments in this compound. Due to the substitution pattern, there are five distinct sets of protons.

Caption: Structure of this compound with proton labels.

Experimental Protocol

This section provides a field-proven, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Material: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate the analysis.

  • Mass: Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds. The deuterium in the solvent is "invisible" in ¹H NMR and is used for the instrument's lock system.[5]

  • Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the vial. Vortex gently until the sample is fully dissolved. The solution must be clear and free of any particulate matter.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[5]

NMR Data Acquisition Workflow

The following parameters are typical for a 400 MHz spectrometer.

G cluster_prep Preparation cluster_setup Instrument Setup cluster_acq Acquisition cluster_proc Processing SamplePrep 1. Prepare Sample (5-10 mg in 0.6 mL CDCl₃) InsertSample 2. Insert Tube into Spectrometer Magnet SamplePrep->InsertSample Transfer to magnet Lock 3. Lock on Solvent (Deuterium Signal) InsertSample->Lock Shim 4. Shim Magnetic Field (Optimize Homogeneity) Lock->Shim Tune 5. Tune & Match Probe (Maximize Signal) Shim->Tune SetParams 6. Set Acquisition Parameters (SW, NS, RG) Tune->SetParams Acquire1D 7. Acquire 1D ¹H Spectrum (FID) SetParams->Acquire1D FT 8. Fourier Transform (FID → Spectrum) Acquire1D->FT Phase 9. Phase Correction (Adjust Peak Shape) FT->Phase Baseline 10. Baseline Correction (Flatten Spectrum) Phase->Baseline Integrate 11. Integrate Signals (Determine Proton Ratios) Baseline->Integrate Reference 12. Reference Spectrum (TMS to 0.00 ppm) Integrate->Reference

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Spectral Interpretation and Data Analysis

The predicted ¹H NMR spectrum of this compound will exhibit five distinct signals corresponding to the five unique proton environments.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the expected spectral data. Chemical shifts are predicted based on the parent quinoline structure and known substituent effects.[4][6]

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J)Rationale for Assignment
CH₃ ~2.83HSinglet (s)N/AMethyl group protons with no adjacent proton neighbors. Position at C8 provides some shielding.[6]
H7 ~7.4 - 7.51HDoublet (d)JH7-H6 ≈ 8-9 HzOrtho-coupled to H6. Shielded by the electron-donating C8-methyl group.
H6 ~7.6 - 7.71HDoublet (d)JH6-H7 ≈ 8-9 HzOrtho-coupled to H7. Deshielded by the adjacent C5-chloro group.
H3 ~7.8 - 7.91HDoublet (d)JH3-H2 ≈ 4-5 HzOrtho-coupled to H2. Strongly deshielded by the adjacent C4-chloro group.
H2 ~8.8 - 8.91HDoublet (d)JH2-H3 ≈ 4-5 HzOrtho-coupled to H3. Strongly deshielded by the adjacent heterocyclic nitrogen atom.
Analysis of Coupling

The splitting patterns are key to confirming the substitution pattern.

  • H2 and H3: These two protons on the pyridine ring are adjacent and will split each other into two distinct doublets. The coupling constant will be identical for both signals and is expected to be in the typical range for ortho-coupling on this type of ring (~4-5 Hz).

  • H6 and H7: These protons on the carbocyclic ring are also adjacent and will appear as another pair of doublets. Their coupling constant will be characteristic of aromatic ortho-coupling (~8-9 Hz), which is significantly larger than that for H2-H3.

This clear differentiation in coupling constants provides an unambiguous method for assigning protons to their respective rings within the quinoline system.

Caption: Proton spin-spin coupling network in this compound.

Advanced Verification: 2D COSY

For absolute certainty in assignments, especially in more complex or substituted quinolines, a 2D Correlation Spectroscopy (COSY) experiment is recommended. A COSY spectrum displays correlations between protons that are spin-coupled.[4] In the spectrum of this compound, this would manifest as:

  • A cross-peak connecting the signals of H2 and H3 .

  • A separate cross-peak connecting the signals of H6 and H7 .

The absence of cross-peaks between these two pairs would definitively confirm that they belong to separate, isolated spin systems, validating the structural assignment.

Conclusion

The ¹H NMR spectrum provides a definitive analytical fingerprint for this compound. The predicted spectrum consists of five signals: a singlet for the methyl group and two pairs of doublets for the aromatic protons. The distinct chemical shifts, driven by the electronic effects of the nitrogen and chloro-substituents, combined with the characteristic ortho-coupling constants for each ring, allow for a complete and unambiguous assignment of the molecular structure. The protocols and interpretive framework presented here offer a robust guide for researchers working with this and related heterocyclic compounds.

References

Topic: Mass Spectrometry Analysis of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the analysis of 4,5-Dichloro-8-methylquinoline using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a member of the quinoline class of heterocyclic compounds, which are pivotal in pharmaceutical development, the ability to accurately detect and quantify this specific molecule is essential for research, quality control, and pharmacokinetic studies.[1] This guide details field-proven protocols, from sample preparation to instrument configuration and data interpretation, emphasizing the causality behind experimental choices to ensure robust and reproducible results. We present a complete workflow, including a validated LC-MS/MS method with Multiple Reaction Monitoring (MRM) for high-sensitivity quantification, and an exploration of the compound's characteristic fragmentation patterns.

Introduction and Foundational Principles

This compound is a halogenated derivative of the 8-methylquinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry, appearing in numerous synthetic compounds with a wide range of biological activities.[2] Therefore, robust analytical methods are critical for advancing drug discovery programs involving such molecules. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for analyzing small molecules in complex matrices.[3][4]

The primary challenge and opportunity in analyzing this compound lie in its specific chemical structure. The presence of a basic nitrogen atom on the quinoline ring makes it an ideal candidate for positive mode Electrospray Ionization (ESI), where it can be readily protonated to form a pseudomolecular ion [M+H]⁺.[5][6] Furthermore, the two chlorine atoms produce a highly characteristic isotopic signature, which serves as a powerful confirmation of the analyte's identity.

This application note is structured to guide the user from fundamental properties and sample handling to advanced quantitative analysis, providing a self-validating framework for the mass spectrometric analysis of this compound.

Analyte Characteristics and Mass Spectrometry Profile

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.[7]

PropertyValueSource / Rationale
Chemical Formula C₁₀H₇Cl₂NBased on chemical structure.
Average Molecular Weight 212.08 g/mol Calculated from atomic weights.
Monoisotopic Mass 210.99555 DaCalculated for ¹²C₁₀¹H₇³⁵Cl₂¹⁴N. This is the mass used for high-resolution MS.
Predicted Ionization [M+H]⁺The quinoline nitrogen is basic and readily protonated.[5]
Expected [M+H]⁺ (m/z) 211.99283Monoisotopic mass of the neutral molecule + mass of a proton.
Key Isotopic Pattern M, M+2, M+4Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The approximate ratio of the peaks will be 100:65:10.

Comprehensive Experimental Workflow

The analytical process is a sequence of optimized steps, each critical for the final data quality. The overall workflow is designed to ensure sample cleanliness, efficient chromatographic separation, and sensitive mass spectrometric detection.[3][8]

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Standard Dilution or Matrix Extraction filt Syringe Filtration (0.22 µm) prep->filt lc LC Separation (C18 Column) filt->lc ms MS Detection (ESI+, MRM) lc->ms data Quantification & Confirmation ms->data

Caption: High-level experimental workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation

Effective sample preparation is paramount to minimize matrix effects, prevent instrument contamination, and ensure reproducible results.[3][9] We provide protocols for both a simple standard solution and a more complex biological matrix.

A. Preparation of Standard Solutions (for Calibration Curve)

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol or acetonitrile.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 acetonitrile:water.

  • Calibration Standards: Perform serial dilutions from the working stock solution using 50:50 acetonitrile:water to create a calibration curve (e.g., 1-1000 ng/mL). The composition of the diluent should closely match the initial mobile phase conditions to ensure good peak shape.[7]

B. Extraction from Human Plasma (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from plasma samples prior to LC-MS/MS analysis.[6]

  • Sample Aliquoting: Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This step concentrates the analyte and ensures the sample is dissolved in a solvent compatible with the chromatography.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[10]

Protocol 2: LC-MS/MS Instrumental Analysis

The following conditions have been optimized for the selective and sensitive analysis of this compound. A C18 stationary phase provides excellent retention for moderately polar compounds, while a gradient elution ensures sharp peaks and efficient separation from matrix components.[5][6]

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard choice for small molecule analysis, offering good retention and peak shape.[6]
Mobile Phase AWater + 0.1% Formic AcidFormic acid promotes protonation of the analyte for enhanced ESI+ signal.[10][11]
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good elution strength.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLBalances sensitivity with potential for column overload.
LC Gradient Time (min) % B
0.05
0.55
4.095
5.095
5.15
6.05
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative MRM experiments.[11]
Ionization ModeElectrospray Ionization (ESI), PositiveThe basic nitrogen on the quinoline ring is readily protonated.[12]
Capillary Voltage3.5 kVOptimized for stable spray and ion generation.
Source Temp.150 °C
Desolvation Temp.400 °CEnsures efficient removal of solvent from droplets.
Desolvation Gas Flow800 L/hr
Collision GasArgonInert gas used for collision-induced dissociation (CID).
Scan TypeFull Scan (for characterization) & MRM (for quantification)

Results and Data Interpretation

Full Scan Analysis and Fragmentation Pathway

A full scan analysis is initially performed to confirm the molecular weight and isotopic pattern of the protonated molecule [M+H]⁺. The subsequent MS/MS experiment involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.[8] The fragmentation of the molecular ion is not random; it follows predictable chemical pathways, providing a structural fingerprint of the molecule.[13][14]

Proposed Fragmentation Pathway:

The protonated molecule of this compound ([C₁₀H₈Cl₂N]⁺, m/z 212.0) is the entry point for fragmentation. Key bond cleavages include the loss of chlorine and fragmentation of the heterocyclic ring system.

fragmentation parent [M+H]⁺ m/z 212.0 frag1 Fragment A [M+H - Cl]⁺ m/z 177.0 parent->frag1 - Cl frag2 Fragment B [M+H - HCl]⁺ m/z 176.0 parent->frag2 - HCl frag3 Fragment C [M+H - CH₃ - Cl]⁺ m/z 162.0 frag1->frag3 - CH₃ frag4 Fragment D [Quinoline Core Fragment] m/z 140.0 frag2->frag4 - Cl - H

Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For sensitive and selective quantification, MRM is the gold standard.[6] This technique involves using the first quadrupole to isolate the precursor ion (m/z 212.0), fragmenting it in the collision cell, and using the third quadrupole to monitor for a specific, high-intensity product ion. This process drastically reduces background noise and enhances sensitivity.

Based on the fragmentation analysis, the following transitions are recommended for building a robust quantitative method. A "quantifier" ion is used for calculation, while a "qualifier" ion is monitored to confirm identity (the ratio of the two should be constant).

ParameterTransition 1 (Quantifier)Transition 2 (Qualifier)
Precursor Ion (m/z) 212.0212.0
Product Ion (m/z) 177.0140.0
Proposed Neutral Loss ClHCl + Cl + H
Collision Energy (eV) 25 (Requires Optimization)35 (Requires Optimization)

Conclusion

This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of this compound. By leveraging the principles of liquid chromatography and tandem mass spectrometry, the described protocols enable researchers to achieve high sensitivity, selectivity, and reproducibility. The methodologies outlined herein, from sample preparation to the development of a quantitative MRM assay, are designed to be both robust and adaptable, serving as a valuable resource for professionals in pharmaceutical research and development. The key to success lies in understanding the analyte's chemistry and systematically optimizing each stage of the analytical workflow.

References

Illuminating the Molecular Architecture: A Practical Guide to the Structural Elucidation of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Research

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of therapeutic agents and functional materials.[1] Halogenated quinolines, in particular, have garnered significant attention due to their enhanced biological activities and unique physicochemical properties, which are critical in the development of novel antibacterial and anticancer drugs.[2][3][4] The precise spatial arrangement of atoms and intermolecular interactions within the crystalline state dictates the macroscopic properties of these compounds, including solubility, stability, and bioavailability. Therefore, the determination of the crystal structure is an indispensable step in the rational design of new chemical entities.

This technical guide addresses the structural characterization of a novel compound, 4,5-dichloro-8-methylquinoline. As the crystal structure of this specific molecule has not been reported in the public domain, such as the Cambridge Structural Database (CSD), this document serves as a comprehensive roadmap for researchers and drug development professionals.[5][6][7] It provides a systematic approach, from synthesis and crystallization to the definitive determination of its three-dimensional structure using single-crystal X-ray diffraction (SCXRD).

Part 1: Synthesis and Crystallization of this compound

A plausible and efficient synthetic route to the quinoline core is the Gould-Jacobs reaction.[8][9] This method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[10][11][12]

Proposed Synthetic Protocol

A hypothetical two-step synthesis is proposed for obtaining this compound, starting from 2,3-dichloro-6-methylaniline.

Step 1: Condensation

  • In a round-bottom flask, combine 2,3-dichloro-6-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 120-130°C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure to yield the crude diethyl ((2,3-dichloro-6-methylphenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization and Chlorination

  • The crude intermediate is added to a high-boiling point solvent such as Dowtherm A.

  • The mixture is heated to 250-260°C for 30-60 minutes to induce cyclization, forming the 4-hydroxyquinoline intermediate.

  • After cooling, the intermediate is treated with excess phosphorus oxychloride (POCl₃) at reflux (approximately 110°C) for 3-4 hours to convert the hydroxyl group to a chloro group.[13]

  • The reaction mixture is then carefully quenched with crushed ice, and the resulting precipitate is filtered, washed, and dried to yield this compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful SCXRD analysis.[14][15] Several recrystallization techniques can be employed to achieve this.[16][17][18][19]

Method 1: Slow Evaporation

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a concentration slightly below saturation at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

  • Prepare a saturated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane).

  • Place this solution in a small, open vial.

  • Position the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (an anti-solvent, e.g., hexane).

  • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting the growth of single crystals.[20]

Part 2: Single-Crystal X-ray Diffraction Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[21][22]

Experimental Workflow for SCXRD

scxrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting on Goniometer crystallization->mounting centering Crystal Centering in X-ray Beam mounting->centering data_acq Diffraction Data Acquisition centering->data_acq integration Data Integration & Scaling data_acq->integration solution Structure Solution (Phase Problem) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file analysis Analysis of Geometry & Intermolecular Interactions cif_file->analysis reporting Publication & Database Deposition (CCDC) analysis->reporting

Caption: Workflow for the structural elucidation of a novel compound.

Detailed Protocol for SCXRD Data Collection and Structure Refinement
  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in size.[23][24]

    • Using a micromanipulator, carefully mount the crystal on a suitable holder (e.g., a nylon loop or glass fiber) with a minimal amount of cryo-oil or epoxy.[25][26]

    • The mounted crystal is then placed on the goniometer head of the diffractometer.[21]

  • Data Collection:

    • The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.[27]

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[28]

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The exposure time and rotation angle per frame are optimized to ensure good data quality.[21][29]

  • Data Processing and Structure Solution:

    • The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

    • The space group is determined from the systematic absences in the diffraction data.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

  • Structure Refinement:

    • The atomic positions and displacement parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final model is validated using software tools like CheckCIF to ensure its chemical and crystallographic reasonability.

Part 3: Anticipated Structural Features and Their Implications

While the experimental crystal structure of this compound is yet to be determined, we can predict some of its key structural features based on analogous compounds found in the Cambridge Structural Database (CSD).[5][30] For instance, the crystal structures of 2,4-dichloro-6-methylquinoline and 2,4-dichloroquinoline reveal important insights into the likely intermolecular interactions.[31][32][33][34]

Expected Molecular Geometry

The quinoline ring system is expected to be essentially planar. The chlorine atoms and the methyl group will be substituted on this core. The precise bond lengths and angles will be influenced by the electronic effects of the chloro and methyl substituents.

Potential Intermolecular Interactions

The crystal packing of this compound is likely to be governed by a combination of weak intermolecular forces.

intermolecular_interactions main_node Crystal Packing of This compound pi_stacking π-π Stacking main_node->pi_stacking halogen_bonding Halogen Bonding (C-Cl···N or C-Cl···π) main_node->halogen_bonding ch_pi C-H···π Interactions main_node->ch_pi van_der_waals Van der Waals Forces main_node->van_der_waals

Caption: Potential intermolecular interactions in the crystal structure.

  • π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions, which are common in the crystal structures of such compounds.[32][34] These interactions play a crucial role in the thermodynamic stability of the crystal lattice.

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming interactions with the nitrogen atom of a neighboring molecule (C-Cl···N) or the π-system of an adjacent quinoline ring (C-Cl···π).[35][36][37] These directional interactions can significantly influence the crystal packing arrangement.

  • C-H···π Interactions: The hydrogen atoms of the methyl group and the quinoline ring can participate in C-H···π interactions with the aromatic system of adjacent molecules.[38]

The interplay of these interactions will determine the overall supramolecular architecture, which in turn affects the material's properties.

Conclusion and Future Outlook

The structural elucidation of novel compounds like this compound is a critical endeavor in the advancement of chemical and pharmaceutical sciences. This application note provides a comprehensive, albeit prospective, guide for researchers to undertake this task. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, the precise atomic arrangement and intermolecular interactions of this and similar halogenated quinolines can be determined. Such knowledge is invaluable for establishing structure-activity relationships, optimizing drug candidates, and designing new materials with tailored properties.[39] The deposition of the resulting crystal structure into public databases like the Cambridge Structural Database will further contribute to the collective knowledge of the scientific community.[5][30][40]

References

Application Notes & Protocols: A Framework for Investigating the Potential Biological Activity of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction and Scientific Rationale

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this heterocyclic aromatic system have been successfully developed into drugs with diverse therapeutic applications, including antimalarial, anticancer, and antimicrobial agents.[3][4] The biological versatility of the quinoline ring stems from its ability to intercalate into DNA, interact with various enzymatic active sites, and modulate key signaling pathways.[2][5]

This guide focuses on 4,5-Dichloro-8-methylquinoline , a specific derivative for which the biological activity has not been extensively characterized. The presence of two chlorine atoms—strong electron-withdrawing groups—and a methyl group on the quinoline core suggests the potential for potent and unique biological effects. Halogenation of the quinoline ring is a common strategy known to enhance the efficacy of many therapeutic agents.[6][7]

Given the rich history of related compounds, we hypothesize that this compound holds significant potential as either an anticancer or an antimicrobial agent. This document provides a structured, rationale-driven framework for researchers to systematically investigate these potential activities, progressing from broad initial screening to more focused mechanistic studies.

Part 2: Compound Profile, Handling, and Safety

A thorough understanding of the test compound's properties is critical for reliable and reproducible experimental outcomes.

Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 948292-29-3[8][9]
Molecular Formula C₁₀H₇Cl₂N[8]
Molecular Weight 212.08 g/mol [8]
Boiling Point 312.7°C at 760 mmHg[8]
Density 1.351 g/cm³[8]

Solubility and Stock Solution Preparation

  • Rationale: The low aqueous solubility of many synthetic heterocyclic compounds necessitates the use of an organic solvent for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and relatively low toxicity to cell cultures at final concentrations.[10]

  • Protocol:

    • Accurately weigh the desired amount of this compound powder using an analytical balance.

    • Add an appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Facilitate dissolution by vortexing or gentle warming (not to exceed 37°C). Ensure the compound is fully dissolved before use.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

    • Crucial Control: In all experiments, the final concentration of DMSO in the culture medium should not exceed 1% (typically ≤0.5%) to avoid solvent-induced artifacts.[11] A "vehicle control" group treated with the same final concentration of DMSO must always be included.

Laboratory Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related quinoline compounds recommend stringent safety protocols.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the solid powder and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation.

  • Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste.

Part 3: A Phased Investigative Workflow

A logical, tiered approach is the most efficient method for characterizing a novel compound. This workflow prioritizes broad, cost-effective primary screens to identify any "hits," which can then be pursued with more complex and resource-intensive secondary assays to understand the mechanism of action.

Investigative_Workflow start_node Compound Acquisition This compound prep_node Physicochemical Characterization & Stock Solution Prep start_node->prep_node primary_screen Primary Biological Screening (Broad Spectrum Assays) prep_node->primary_screen anticancer_primary In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Panel) primary_screen->anticancer_primary Hypothesis 1 antimicrobial_primary Antimicrobial Susceptibility (e.g., MIC Assay) primary_screen->antimicrobial_primary Hypothesis 2 decision_anticancer Anticancer Hit? (IC50 < 20 µM) anticancer_primary->decision_anticancer decision_antimicrobial Antimicrobial Hit? (MIC ≤ 64 µg/mL) antimicrobial_primary->decision_antimicrobial secondary_anticancer Secondary Anticancer Assays (Mechanistic Studies) decision_anticancer->secondary_anticancer Yes no_activity No Significant Activity (Archive or Modify Structure) decision_anticancer->no_activity No secondary_antimicrobial Secondary Antimicrobial Assays (Mechanistic Studies) decision_antimicrobial->secondary_antimicrobial Yes decision_antimicrobial->no_activity No Anticancer_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation compound This compound (Hypothesized Inhibitor) compound->pi3k compound->akt Antimicrobial_Mechanism dna Bacterial Circular DNA (Supercoiled) gyrase DNA Gyrase (Topoisomerase II) dna->gyrase Binds to relaxed_dna Relaxed DNA (Replication Fork) gyrase->relaxed_dna Introduces negative supercoils to relax DNA cell_death Bacterial Cell Death gyrase->cell_death Inhibition leads to DNA fragmentation replicated_dna Replicated Daughter Chromosomes relaxed_dna->replicated_dna Allows replication compound This compound (Hypothesized Inhibitor) compound->gyrase Inhibits enzyme function

References

The Synthetic Utility of 4,5-Dichloro-8-methylquinoline: A Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties.[1] Among the diverse array of quinoline building blocks, 4,5-dichloro-8-methylquinoline stands out as a versatile intermediate for the synthesis of complex molecular architectures. The differential reactivity of its two chlorine substituents—one on the electron-deficient pyridine ring (C4) and the other on the benzene ring (C5)—allows for programmed, regioselective functionalization. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in key palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals a practical toolkit for leveraging this valuable synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, commencing with the readily available 3-chloro-2-methylaniline. The synthetic strategy relies on the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step to install the second chlorine atom.[2]

Part 1: Synthesis of 5-Chloro-8-methylquinolin-4-ol via Gould-Jacobs Reaction

The initial step involves the condensation of 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

dot

Gould-Jacobs Reaction cluster_synthesis Synthesis of this compound 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Intermediate_A Anilidomethylenemalonate Intermediate 3-Chloro-2-methylaniline->Intermediate_A + DEEM (Condensation) DEEM Diethyl ethoxymethylenemalonate 5-Chloro-8-methylquinolin-4-ol 5-Chloro-8-methylquinolin-4-ol Intermediate_A->5-Chloro-8-methylquinolin-4-ol Thermal Cyclization (High-boiling solvent) Final_Product This compound 5-Chloro-8-methylquinolin-4-ol->Final_Product + POCl₃ (Chlorination) POCl3 POCl₃

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 5-Chloro-8-methylquinolin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).

  • Condensation: Heat the reaction mixture to 120-140 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline starting material.

  • Cyclization: After the initial condensation, add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add a non-polar solvent like hexane or heptane to facilitate further precipitation. Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum to afford 5-chloro-8-methylquinolin-4-ol.

Part 2: Chlorination to Yield this compound

The final step is the conversion of the 4-hydroxyquinoline intermediate to the desired this compound using a chlorinating agent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, carefully add 5-chloro-8-methylquinolin-4-ol (1.0 equiv) to an excess of phosphorus oxychloride (POCl₃, 5-10 equiv) in a round-bottom flask equipped with a reflux condenser.

  • Chlorination: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

  • Work-up and Isolation: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms in this compound exhibit different reactivities in palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4 position, being on the electron-deficient pyridine ring, is more susceptible to oxidative addition to the palladium(0) catalyst compared to the chlorine atom at the C5 position on the benzene ring.[4] This differential reactivity allows for regioselective functionalization at the C4 position under carefully controlled conditions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-chloro-8-methylquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[5] By employing this reaction, a variety of aryl or heteroaryl groups can be introduced at the C4 position of this compound.

dot

Suzuki-Miyaura Coupling cluster_suzuki Suzuki-Miyaura Coupling at C4 Reactant This compound Product 4-Aryl-5-chloro-8-methylquinoline Reactant->Product Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product

Caption: Regioselective Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-chloro-8-methylquinoline.

EntryArylboronic Acid (R-B(OH)₂)Expected Product
1Phenylboronic acid5-Chloro-8-methyl-4-phenylquinoline
24-Methoxyphenylboronic acid5-Chloro-4-(4-methoxyphenyl)-8-methylquinoline
33-Pyridinylboronic acid5-Chloro-8-methyl-4-(pyridin-3-yl)quinoline
42-Thiopheneboronic acid5-Chloro-8-methyl-4-(thiophen-2-yl)quinoline

Table 1: Representative examples for the Suzuki-Miyaura coupling with this compound.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-chloro-8-methylquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C4 position.[6]

dot

Buchwald-Hartwig Amination cluster_buchwald Buchwald-Hartwig Amination at C4 Reactant This compound Product N-(5-Chloro-8-methylquinolin-4-yl)-amine Reactant->Product Amine Amine (R¹R²NH) Amine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Strong Base Base->Product

Caption: Regioselective Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv), and a strong base such as NaOt-Bu or Cs₂CO₃ (1.5 equiv) in a Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 90-120 °C for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-chloro-8-methylquinoline derivative.

EntryAmine (R¹R²NH)Expected Product
1Morpholine4-(5-Chloro-8-methylquinolin-4-yl)morpholine
2AnilineN-(5-Chloro-8-methylquinolin-4-yl)aniline
3BenzylamineN-Benzyl-5-chloro-8-methylquinolin-4-amine
4tert-ButylamineN-(tert-Butyl)-5-chloro-8-methylquinolin-4-amine

Table 2: Representative examples for the Buchwald-Hartwig amination with this compound.

Conclusion

This compound serves as a highly valuable and versatile building block in organic synthesis. Its preparation from readily available starting materials and the distinct reactivity of its two chlorine atoms enable a predictable and regioselective approach to the synthesis of a diverse range of functionalized quinoline derivatives. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to explore the chemical space around the 5-chloro-8-methylquinoline scaffold, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

Application Notes and Protocols for the Derivatization of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the fine-tuning of these properties and the exploration of new chemical space. 4,5-Dichloro-8-methylquinoline, with its distinct substitution pattern, presents a versatile platform for the synthesis of novel compounds. The presence of two chlorine atoms at positions 4 and 5, which possess differential reactivity, enables selective derivatization, opening avenues for the creation of diverse molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. It is designed to equip researchers with the necessary knowledge to strategically modify this scaffold, leveraging modern synthetic methodologies. The protocols herein are grounded in established principles of organic chemistry, drawing from the reactivity of analogous systems to provide robust and reliable procedures.

Regioselectivity in the Derivatization of this compound: Acknowledging Reactivity Differences

A critical aspect of derivatizing this compound is understanding the differential reactivity of the two chlorine substituents. The chlorine atom at the C4 position, being on the electron-deficient pyridine ring, is significantly more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the C5 position on the benzene ring. This disparity in reactivity is the cornerstone of selective functionalization, allowing for the stepwise introduction of different substituents.

This guide will focus on protocols that exploit this reactivity difference to achieve selective derivatization at the more reactive C4 position.

Synthesis of the Starting Material: this compound

While the primary focus of this guide is on derivatization, a plausible synthetic route to the starting material, this compound (CAS 948292-29-3), is essential for a comprehensive workflow. A common and effective method for constructing the quinoline core is the Gould-Jacobs reaction, followed by chlorination.

Proposed Synthetic Pathway

Synthesis of this compound A 2-chloro-6-methylaniline C Intermediate Adduct A->C Heat B Diethyl (ethoxymethylene)malonate B->C D 4-hydroxy-5-chloro-8-methylquinolin-2(1H)-one C->D Thermal Cyclization (e.g., Dowtherm A) E 2,4-dihydroxy-5-chloro-8-methylquinoline D->E Hydrolysis & Decarboxylation F 2,4,5-trichloro-8-methylquinoline E->F Chlorination (e.g., POCl3) G This compound F->G Selective Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Condensation

  • In a round-bottom flask, combine 2-chloro-6-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 120-140 °C for 2-3 hours, during which ethanol is distilled off.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature to obtain the crude intermediate adduct.

Step 2: Thermal Cyclization

  • Add the crude adduct to a high-boiling point solvent such as Dowtherm A in a separate flask.

  • Heat the mixture to 240-260 °C for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid and wash with cold hexane to yield 4-hydroxy-5-chloro-8-methylquinolin-2(1H)-one.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%) for 2-4 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2,4-dihydroxy-5-chloro-8-methylquinoline.

  • Filter the solid, wash with water, and dry.

Step 4: Chlorination

  • Carefully add the dihydroxyquinoline derivative to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) to precipitate the crude 2,4,5-trichloro-8-methylquinoline.

  • Filter, wash with water, and dry.

Step 5: Selective Reduction

  • Dissolve the trichloroquinoline derivative in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates the disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

Derivatization at the C4 Position: Exploiting Enhanced Reactivity

The following sections detail protocols for the selective derivatization of this compound at the more reactive C4 position using common and powerful cross-coupling and nucleophilic substitution reactions.

Application Note I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Introduction: The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. For this compound, this reaction can be employed to introduce a variety of aryl or vinyl substituents at the C4 position, leading to a diverse library of derivatives with potential applications in drug discovery and materials science.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, a suitable phosphine ligand, a base, and an appropriate solvent system is crucial for the success of the Suzuki-Miyaura coupling. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the organoboron species. A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Work-up G->H I Purification H->I J 4-Aryl-5-chloro-8-methylquinoline I->J

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol: Selective Suzuki-Miyaura Coupling at C4

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq)

  • Toluene and Water (e.g., 4:1 v/v) or Dioxane and Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add potassium carbonate (2.0 eq) and the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-5-chloro-8-methylquinoline.

Data Summary Table (Hypothetical):

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001692
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O952078

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[2] This reaction allows for the selective introduction of a wide range of primary and secondary amines at the C4 position of this compound.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies on a carefully chosen palladium precatalyst and a sterically hindered phosphine ligand.[3] These ligands promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.

Buchwald_Hartwig_Workflow A This compound F Reaction Assembly A->F B Amine B->F C Pd Precatalyst & Ligand C->F D Base D->F E Anhydrous Solvent E->F G Heating under Inert Gas F->G H Quenching & Extraction G->H I Purification H->I J 4-Amino-5-chloro-8-methylquinoline I->J

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination at C4

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

  • Xantphos or other suitable biarylphosphine ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4-2.0 eq)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5-chloro-8-methylquinoline derivative.

Data Summary Table (Hypothetical):

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XantphosNaOtBuToluene1101890
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1202475
3n-ButylaminePd₂(dba)₃/RuPhosK₃PO₄Toluene1001688

Application Note III: Sonogashira Coupling for C-C Alkyne Bond Formation

Introduction: The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction provides a powerful tool for the introduction of alkynyl moieties onto the quinoline scaffold, which are valuable handles for further transformations via click chemistry or other alkyne-based reactions.

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a palladium(0) catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and also serves as a solvent in some cases.

Sonogashira_Workflow A This compound F Reaction Setup A->F B Terminal Alkyne B->F C Pd Catalyst C->F D Cu(I) Co-catalyst D->F E Base/Solvent E->F G Stirring at RT or Heating F->G H Filtration & Evaporation G->H I Purification H->I J 4-Alkynyl-5-chloro-8-methylquinoline I->J

Caption: Experimental workflow for Sonogashira coupling.

Protocol: Selective Sonogashira Coupling at C4

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 6-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-5-chloro-8-methylquinoline.

Data Summary Table (Hypothetical):

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT1288
2TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIDIPEADMF50895
3Propargyl alcoholPd(PPh₃)₄/CuIEt₃NTHF401670

Conclusion

The derivatization of this compound offers a gateway to a vast chemical space with significant potential in drug discovery and materials science. The inherent differential reactivity of the C4 and C5 chloro-substituents provides a handle for selective functionalization, enabling the synthesis of a wide array of novel compounds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling at the C4 position are based on well-established and robust synthetic methodologies. While direct literature examples for the derivatization of this specific molecule are scarce, the provided procedures, grounded in the known reactivity of similar chloroquinoline systems, offer a solid and reliable starting point for researchers. It is anticipated that the application of these methods will facilitate the exploration of the chemical and biological properties of this promising scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind procedural choices, providing a framework for robust and reproducible synthesis.

Section 1: Understanding the Synthetic Pathway

The synthesis of this compound is most reliably achieved through a multi-step pathway that builds the quinoline core first and then introduces the chloro groups in a controlled manner. A common and effective strategy involves the cyclization of a substituted aniline to form a tetrahydroquinolinone intermediate, followed by chlorination and aromatization. This approach offers better control over regioselectivity compared to the direct dichlorination of 8-methylquinoline.

The logical workflow for this synthesis is outlined below. Subsequent sections will address specific issues that may arise at each stage.

SynthesisWorkflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Friedel-Crafts Acylation (Cyclization) cluster_2 Step 3: Chlorination & Aromatization A 3-Chloro-2-methylaniline C 3-((3-chloro-2-methylphenyl)amino) propanoic acid A->C Heat B Acrylic Acid B->C D 5-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one C->D Polyphosphoric Acid (PPA) Heat E This compound (Final Product) D->E Phosphorus Oxychloride (POCl₃) Heat

Caption: Proposed synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield for the three-step synthesis is consistently low. Which step is the most critical for optimization?

A1: While every step is important, the cyclization (Step 2) and chlorination/aromatization (Step 3) are typically the most challenging and yield-defining. The initial Michael addition (Step 1) is generally robust. The cyclization using polyphosphoric acid (PPA) can lead to charring and incomplete reaction if not properly controlled.[1] The final chlorination step is highly sensitive to moisture and can result in unwanted byproducts if conditions are not strictly anhydrous.[2] We recommend focusing optimization efforts on Steps 2 and 3.

Q2: I am observing significant tar formation during the PPA-mediated cyclization (Step 2). How can I minimize this?

A2: Tar formation is a common issue in strong acid, high-temperature reactions due to polymerization and decomposition.[3] To mitigate this:

  • Temperature Control: Avoid excessive temperatures. The ideal range is typically 90-120°C. Use an oil bath and a temperature controller for precise heating.

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized overheating and promote even heat distribution.

  • PPA Quality and Amount: Use fresh, viscous polyphosphoric acid. Older, more hydrated PPA is less effective. An excess of PPA (typically 10-20 times the weight of the substrate) is often used to ensure the mixture remains stirrable.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonged heating after the starting material is consumed will almost certainly lead to increased tarring.

Q3: The final chlorination step with POCl₃ is giving me a dark, intractable residue instead of a clean product. What is going wrong?

A3: This issue almost always points to two culprits: residual water or impurities in the starting quinolinone.

  • Anhydrous Conditions are CRITICAL: Phosphorus oxychloride (POCl₃) reacts violently with water.[2] Any moisture in your glassware, starting material, or the POCl₃ itself will lead to a complex mixture of byproducts and decomposition. Ensure all glassware is oven-dried, the starting quinolinone is thoroughly dried under vacuum, and fresh or redistilled POCl₃ is used.

  • Purity of the Intermediate: Impurities carried over from the cyclization step can polymerize under the harsh chlorination conditions. It is crucial to purify the 5-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one intermediate, for example by recrystallization or column chromatography, before proceeding.

Q4: How do I confirm the identity and purity of the final product, this compound?

A4: A combination of standard analytical techniques is required for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool to confirm the structure, ensuring the correct number and arrangement of protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight and provide the characteristic isotopic pattern for a molecule containing two chlorine atoms.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the best method to assess the purity of the final compound.

Section 3: Detailed Troubleshooting Guides

Stage 2: Friedel-Crafts Cyclization
Problem Potential Cause(s) Recommended Solutions & Explanations
Low Conversion (Starting Material Remains) 1. Insufficient temperature or reaction time.2. Deactivated PPA (absorbed moisture).3. Poor mixing of the viscous reaction mass.1. Optimize Temperature/Time: Incrementally increase the temperature (e.g., in 10°C steps from 90°C) and monitor by TLC. Extend reaction time if necessary, but balance against tar formation.2. Use Fresh PPA: Ensure the PPA is of high quality. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more potent and less viscous alternative.[4]3. Improve Stirring: Use a high-torque mechanical stirrer. If the reaction becomes too thick, adding more PPA can sometimes improve fluidity.
Formation of Unidentified Byproducts 1. Intermolecular side reactions.2. Decomposition at high temperatures.3. Rearrangement reactions.1. High Dilution Principle: While difficult with PPA, ensuring the substrate is well-dissolved can favor the intramolecular cyclization. This is another reason to use a sufficient excess of PPA.2. Precise Temperature Control: As mentioned, avoid hotspots and excessive temperatures. A temperature screen is a valuable optimization experiment.3. Structural Confirmation: Isolate and characterize major byproducts if possible. This can provide insight into the unwanted reaction pathway.
Stage 3: Chlorination & Aromatization
Problem Potential Cause(s) Recommended Solutions & Explanations
Incomplete Chlorination (Product is 5-chloro-8-methylquinolin-4-ol) 1. Insufficient POCl₃ or reaction temperature.2. Short reaction time.1. Reagent & Temperature: Use a significant excess of POCl₃, which often serves as both reagent and solvent. The reaction is typically run at reflux (~110°C). Adding a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can sometimes accelerate the reaction.2. Monitor Reaction: Track the disappearance of the starting material by TLC. These reactions can take several hours to reach completion.
Low Yield of Desired Product 1. Hydrolysis during work-up.2. Product loss during isolation.1. Careful Work-up: The work-up is critical. After removing excess POCl₃ under vacuum, the residue must be quenched by pouring it slowly onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of remaining POCl₃. Neutralize the acidic solution promptly but carefully with a base (e.g., NaOH, NaHCO₃) while keeping the temperature low to prevent hydrolysis of the 4-chloro group.2. Efficient Extraction: Extract the neutralized aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
Stage 4: Purification
Problem Potential Cause(s) Recommended Solutions & Explanations
Product Decomposition on Silica Gel Column The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol groups on the silica surface, leading to decomposition.[5]1. Deactivate Silica: Pre-treat the silica gel by running a solvent system containing 0.5-2% triethylamine through the column before loading your sample. Use this same percentage of triethylamine in your eluent.[5]2. Use Alumina: Basic or neutral alumina is an excellent alternative stationary phase for purifying basic compounds like quinolines.[5]
Poor Separation from Byproducts Byproducts may have similar polarity to the desired product.1. Optimize Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the eluent that provides the best separation.2. Recrystallization: This is often a highly effective method for purifying solid products. Screen various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find one in which the product is soluble when hot but sparingly soluble when cold.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one (Step 2)

  • In a round-bottom flask equipped with a high-torque mechanical stirrer and a temperature probe, add polyphosphoric acid (approx. 15x the weight of your starting material).

  • Begin stirring and gently heat the PPA to ~70°C to reduce its viscosity.

  • Slowly and in portions, add the 3-((3-chloro-2-methylphenyl)amino)propanoic acid intermediate to the warm PPA.

  • Once the addition is complete, heat the mixture to 100-110°C.

  • Monitor the reaction progress by TLC (a typical mobile phase is 50% ethyl acetate in hexanes). The reaction is usually complete in 2-4 hours.

  • Allow the mixture to cool to ~60-70°C and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic quench.

  • Neutralize the acidic slurry by the slow addition of a concentrated NaOH solution until the pH is >8. Keep the mixture cool in an ice bath during neutralization.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or via column chromatography.

Protocol 2: Synthesis of this compound (Step 3)

CAUTION: This reaction should be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water.[2]

  • Ensure your starting quinolinone from Step 2 is completely dry.

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the purified 5-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one.

  • Add phosphorus oxychloride (POCl₃, approx. 10 equivalents) to the flask.

  • Heat the mixture to reflux (approx. 110°C) with stirring.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 3-5 hours).

  • Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure (use a trap containing a base solution to neutralize the volatile POCl₃).

  • Very slowly and carefully, add the viscous residue to a large beaker of crushed ice with vigorous stirring.

  • Once the quench is complete, neutralize the solution to pH >8 with a cold, concentrated NaOH or NaHCO₃ solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography (using deactivated silica or alumina) or recrystallization.

Section 5: Visual Troubleshooting Guide

TroubleshootingTree StartNode StartNode QuestionNode QuestionNode SolutionNode SolutionNode A Low Overall Yield B Which step has low yield? A->B Analyze by step C Was there significant tarring? B->C Step 2: Cyclization G Was the workup a dark residue? B->G Step 3: Chlorination D Optimize Temperature Control Ensure Efficient Stirring Use Fresh PPA C->D Yes E Did starting material remain? C->E No F Increase Temperature/Time Use Fresh/More PPA E->F Yes H Use Anhydrous Conditions Purify Quinolinone Intermediate G->H Yes I Was the 4-OH product observed? G->I No J Increase Reaction Time Ensure Reflux Temperature I->J Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-dichloro-8-methylquinoline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this multi-step synthesis. Our goal is to equip you, our fellow researchers and drug development professionals, with the insights needed to achieve high yields and purity.

Structural Overview of the Synthesis

The synthesis of this compound is typically a two-stage process. First, a substituted aniline undergoes a cyclization reaction to form the quinolinone core. This is often achieved via a reaction analogous to the Gould-Jacobs or Combes synthesis. The resulting 5-chloro-8-methylquinolin-4-ol is then subjected to a deoxychlorination reaction, commonly using phosphorus oxychloride (POCl₃), to yield the final product.

Each stage presents unique challenges, from tar formation in the cyclization to incomplete reactions and difficult purifications in the chlorination step. This guide is structured to address these issues sequentially.

Part 1: Troubleshooting the Cyclization to 5-Chloro-8-methylquinolin-4-ol

The initial ring-forming reaction is critical for the overall success of the synthesis. The most common route involves the condensation of an appropriate aniline with a β-ketoester or a similar precursor, followed by a high-temperature cyclization.

FAQ 1: My cyclization reaction is producing a low yield and a significant amount of black, intractable tar. What is the cause and how can I prevent it?

Answer: This is a classic and frequent problem in quinoline syntheses like the Doebner-von Miller or Combes reactions, which often involve acid-catalyzed condensation steps.[1]

  • Primary Cause: Polymerization. The primary cause of tar formation is the acid-catalyzed self-condensation or polymerization of the carbonyl-containing reactant (e.g., an α,β-unsaturated aldehyde or ketone).[1] These reactions are often highly exothermic, and poor temperature control can accelerate these unwanted side pathways.

  • Preventative Measures & Optimization:

    • Slow Reagent Addition: Instead of combining all reagents at once, add the carbonyl compound or the acid catalyst slowly to the reaction mixture at a controlled temperature. This helps to manage the exotherm and minimizes the concentration of the reactive species prone to polymerization.[1]

    • Temperature Control: Maintain a consistent and optimal reaction temperature. For the initial condensation, running the reaction at a lower temperature can be beneficial. High temperatures are often only necessary for the final cyclization step.[2]

    • Catalyst Choice: While strong Brønsted acids like sulfuric acid are common, Lewis acids such as zinc chloride or polyphosphoric acid (PPA) can sometimes offer better control and improved yields by promoting the desired cyclization over polymerization.[3][4][5]

    • Purity of Reagents: Ensure your aniline starting material is pure. Aniline and its derivatives can oxidize and darken over time, and these impurities can promote side reactions. Distillation of the aniline before use is highly recommended.

Diagram: Desired Reaction vs. Side Reaction Pathway

The following diagram illustrates the desired cyclization pathway versus the competing polymerization side reaction that leads to tar formation.

G cluster_main Desired Reaction Pathway cluster_side Polymerization Side Pathway A Aniline + Carbonyl B Enamine Intermediate A->B Condensation F Carbonyl Compound C [Heat, Acid Catalyst] B->C D Cyclization & Dehydration C->D E Quinolinone Product D->E G [Excess Acid, High Temp] F->G H Polymerization G->H I Tar Formation H->I

Caption: Competing pathways during quinolinone synthesis.

Part 2: Troubleshooting the Chlorination of 5-Chloro-8-methylquinolin-4-ol

The conversion of the 4-hydroxy group to a chloride using POCl₃ is a standard transformation, but it is not without its difficulties. The primary issues are often incomplete reaction and challenges during the work-up procedure.

FAQ 2: My TLC analysis shows that the chlorination reaction is complete, but after aqueous work-up, my starting material reappears. Why is this happening?

Answer: This frustrating issue stems from the hydrolysis of an intermediate or the product itself during the work-up. The chlorination with POCl₃ doesn't happen in a single step; it involves the formation of phosphorylated intermediates.[6]

  • Mechanism Insight: The hydroxyl group of the quinolinone first attacks POCl₃ to form a phosphate ester intermediate. This intermediate is then attacked by a chloride ion to yield the final product.[6] These phosphate intermediates are highly susceptible to hydrolysis. If any of these intermediates remain when you quench the reaction with water, they will rapidly hydrolyze back to the starting quinolinone.

  • Troubleshooting & Protocol:

    • Ensure Complete Reaction: "Complete by TLC" can be misleading. While the starting material may be consumed, it might be converted into the hydrolytically unstable intermediate, not the final product. Allow the reaction to proceed for a longer duration or at a slightly higher temperature (e.g., reflux) to ensure full conversion to the stable chlorinated product.[7]

    • Remove Excess POCl₃ Before Work-up: This is the most critical step. Phosphorus oxychloride reacts violently with water in a highly exothermic reaction that generates HCl.[8] This can create localized hot spots that promote hydrolysis of your product. Before adding water, cool the reaction mixture and remove the excess POCl₃ under reduced pressure (vacuum distillation).

    • Careful Quenching: After removing excess POCl₃, dilute the residue with an inert organic solvent (e.g., dichloromethane or toluene).[7] Quench the reaction by adding this solution slowly to a vigorously stirred beaker of ice-cold water or a saturated sodium bicarbonate solution.[7] This method controls the exotherm and neutralizes the acidic byproducts (phosphoric acid and HCl) immediately.

    • Consider a Co-reagent: For stubborn chlorinations, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating mixture, potentially driving the reaction to completion more efficiently.[9]

Optimized Chlorination Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-chloro-8-methylquinolin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If needed, add PCl₅ (0.3 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and monitor by TLC. Crucially, your TLC mobile phase should be able to distinguish the starting material, the final product, and ideally, any major intermediates. Quench a small aliquot of the reaction, extract, and spot this on the TLC to confirm true completion.

  • POCl₃ Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ via vacuum distillation.

  • Work-up: Dilute the thick, oily residue with dichloromethane (DCM). Slowly and carefully pour the DCM solution into a beaker containing crushed ice and saturated sodium bicarbonate solution, stirring vigorously.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Finishing: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Part 3: Purification and Characterization

Even with optimized reaction conditions, impurities can persist. Proper purification and characterization are essential to obtaining the final product in high purity.

FAQ 3: My crude product is a brown oil/solid, and I'm having trouble with purification by column chromatography. The compound seems to be streaking on the silica gel column.

Answer: The basic nitrogen atom on the quinoline ring is the likely culprit. It can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor peak shape (tailing or streaking) and sometimes even decomposition.[10]

  • Solutions for Improved Chromatography:

    • Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (NEt₃) to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica and dramatically improve peak shape.[10]

    • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds.[10]

    • Recrystallization: If a solid product is obtained, recrystallization is often a more effective purification method than chromatography for removing minor impurities. Experiment with different solvent systems (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures) to find suitable conditions.

Table: Expected Product Characteristics
PropertyExpected Value
Product Name This compound
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Appearance Off-white to light yellow solid
Melting Point 116-117 °C[11]
Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing and solving issues during the synthesis.

G A Problem Encountered (e.g., Low Yield, Impurity) B Identify Synthesis Stage (Cyclization or Chlorination?) A->B C1 Cyclization Issue: Low Yield / Tar B->C1 Stage 1 C2 Chlorination Issue: Incomplete Reaction B->C2 Stage 2 C3 Purification Issue: Column Streaking B->C3 Post-Reaction D1 Hypothesis: Polymerization Side Reaction C1->D1 D2 Hypothesis: Intermediate Hydrolysis C2->D2 D3 Hypothesis: Acid-Base Interaction on Silica C3->D3 E1 Solution: - Slow Reagent Addition - Control Temperature - Check Reagent Purity D1->E1 E2 Solution: - Increase Reaction Time/Temp - Remove POCl3 Before Quench - Careful Quenching on Ice D2->E2 E3 Solution: - Add NEt3 to Eluent - Use Alumina Stationary Phase - Attempt Recrystallization D3->E3 F Problem Solved E1->F E2->F E3->F

Caption: A logical workflow for troubleshooting synthesis problems.

References

Technical Support Center: Purification of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4,5-Dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic compound. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My final product has a low melting point and a broad melting range after initial isolation. What are the likely impurities?

Probable Cause: A low and broad melting point is a classic indicator of impurities. For dichloroquinoline derivatives synthesized via chlorination of a hydroxyquinoline precursor with reagents like phosphorus oxychloride (POCl₃), the impurity profile is often predictable[1][2][3].

  • Residual Starting Material: Incomplete chlorination can leave behind 4-hydroxy-5-chloro-8-methylquinoline or 5-chloro-8-methyl-4-quinolone.

  • Isomeric Byproducts: If the initial cyclization reaction to form the quinoline core is not perfectly regioselective, you may have isomeric dichloro-8-methylquinolines[4].

  • Hydrolysis Products: The chloro groups on the quinoline ring are susceptible to hydrolysis, especially if exposed to water at elevated temperatures or under non-neutral pH, reverting them to hydroxyl groups[5][6].

  • Dehalogenated Species: Reductive processes during workup or side reactions can lead to the formation of monochloro-8-methylquinoline species[7][8].

Suggested Solution:

  • Initial Purity Assessment: Use Thin Layer Chromatography (TLC) with a few different solvent systems (e.g., Hexane:Ethyl Acetate gradients) to visualize the number of components.

  • Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen. Dissolve the crude product in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as a hydrochloride salt, leaving behind less basic or neutral impurities. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product, which can then be extracted back into an organic solvent[3][9].

  • Recrystallization: This is the most effective next step. See the detailed protocol in the FAQ section. A successful recrystallization can significantly sharpen the melting point.

Troubleshooting Flowchart: Low/Broad Melting Point

start Low & Broad Melting Point Observed check_tlc Run TLC in multiple solvent systems start->check_tlc single_spot Single Spot on TLC? check_tlc->single_spot multiple_spots Multiple Spots on TLC check_tlc->multiple_spots [Impurities Present] recrystallize Perform Recrystallization single_spot->recrystallize [Yes, likely minor impurities] acid_wash Perform Acid-Base Extraction single_spot->acid_wash [No] multiple_spots->acid_wash column_chrom Consider Column Chromatography for Isomers multiple_spots->column_chrom [Spots are very close, suspect isomers] recheck_mp Re-check Melting Point & Purity recrystallize->recheck_mp acid_wash->recrystallize column_chrom->recheck_mp end Product Purified recheck_mp->end

Caption: Troubleshooting workflow for an impure solid product.

Question 2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?

Probable Cause: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.

Suggested Solution:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer saturated at the boiling point[10][11].

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a cloth or paper towels. Rapid cooling (e.g., placing directly in an ice bath) promotes oiling out and traps impurities[10].

  • Scratch/Seed: Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" of pure product if available[10].

  • Change Solvent System: If the problem persists, the solvent system is likely suboptimal. Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then cool slowly[12].

Question 3: TLC/HPLC analysis shows multiple spots/peaks with very similar retention. How can I separate these compounds?

Probable Cause: Closely related compounds, particularly positional isomers, often have very similar polarities, making them difficult to separate. This is a common challenge in the synthesis of substituted quinolines where cyclization can occur at different positions[4].

Suggested Solution:

  • Optimize Chromatography:

    • TLC: Experiment with less polar solvent systems. For silica gel, a higher ratio of a non-polar solvent (like hexane or toluene) to a polar solvent (like ethyl acetate or acetone) will increase the separation between spots.

    • Flash Column Chromatography: This is the preferred method. Use a high-quality silica gel with a fine mesh size. Employ a shallow solvent gradient (e.g., starting with 100% hexane and very slowly increasing the percentage of ethyl acetate) to maximize resolution.

    • HPLC: For analytical or small-scale preparative work, High-Performance Liquid Chromatography (HPLC) offers superior resolving power. A C18 reverse-phase column with a gradient of water/acetonitrile (often with a formic acid modifier) is a common starting point for quinoline derivatives[13].

  • Fractional Crystallization: This technique can sometimes separate isomers. It involves a series of sequential recrystallization steps. The first crop of crystals will be enriched in the less soluble isomer. The mother liquor can then be concentrated and cooled again to yield a crop enriched in the more soluble isomer. This process is laborious but can be effective[4].

Decision Tree: Choosing a Purification Strategy

start Crude Product Obtained tlc_analysis Analyze by TLC start->tlc_analysis one_major_spot One Major Spot w/ Minor Impurities? tlc_analysis->one_major_spot multiple_spots Multiple Spots? tlc_analysis->multiple_spots one_major_spot->multiple_spots [No] recrystallize Recrystallization one_major_spot->recrystallize [Yes] spots_separated Spots Well Separated? (ΔRf > 0.2) multiple_spots->spots_separated spots_close Spots Close? (ΔRf < 0.2) multiple_spots->spots_close spots_separated->recrystallize [Yes, if impurities have very different polarity] column_chrom Flash Column Chromatography spots_separated->column_chrom [No, or for highest purity] spots_close->column_chrom end Pure Product recrystallize->end prep_hplc Consider Preparative HPLC column_chrom->prep_hplc [If separation is still poor] column_chrom->end prep_hplc->end

Caption: Decision tree for selecting a primary purification method.

Frequently Asked Questions (FAQs)

Question 1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the properties of your target compound is fundamental to designing an effective purification strategy.

PropertyValueSourceSignificance for Purification
Molecular Formula C₁₀H₇Cl₂N[14]Confirms the elemental composition.
Molecular Weight 212.08 g/mol [14]Important for calculating molar equivalents and reaction yields.
Boiling Point 312.7°C at 760 mmHg[14]Indicates the compound is a solid at room temp and not amenable to standard distillation.
Density 1.351 g/cm³[14]Useful for mass-to-volume conversions.
Solubility No specific data found for this isomer. However, related dichloro-hydroxy-quinolines show moderate solubility, dependent on solvent polarity and temperature. They may be soluble in solvents like DMSO or methanol.[15]Crucial for selecting recrystallization solvents and mobile phases for chromatography. The nitrogen atom allows for solubility in acidic aqueous solutions.
pKa Not found, but quinoline itself has a pKa of ~4.9. The electron-withdrawing chloro groups will likely lower this value, making it a weak base.The basicity of the quinoline nitrogen is key for purification by acid-base extraction.

Question 2: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point[10][11][16]. Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.

Experimental Protocol: Solvent Screening

  • Place a small amount of your crude product (10-20 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the tubes that did not show good solubility at room temperature. A good solvent will dissolve the solid completely at or near its boiling point.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one that produces a large quantity of high-quality crystals.

Solvent ClassExamplesSuitability for Dichloroquinolines
Alcohols Ethanol, IsopropanolOften a good starting point. Aqueous ethanol can also be effective[4].
Hydrocarbons Hexane, Heptane, TolueneGood as "poor" solvents in a two-solvent system. Pure hydrocarbons may work if impurities are very polar[9].
Esters Ethyl AcetateA moderately polar solvent that is often effective.
Ketones AcetoneGood solvent, but its low boiling point can be a drawback.
Ethers Diethyl Ether, THFCan be used, often in combination with hexanes[12].

Question 3: What safety precautions should I take?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle this compound and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Compound Hazards: Dichloro-hydroxy-quinolines can be toxic and are classified as acute oral toxins. While specific data for this isomer is limited, it should be handled with care. Avoid skin contact and ingestion.

  • Reagent Hazards: Reagents used in synthesis and purification, such as phosphorus oxychloride, are highly corrosive and react violently with water. Strong acids and bases are also corrosive. Consult the Safety Data Sheet (SDS) for every chemical before use.

References

Technical Support Center: Synthesis of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the synthesis of 4,5-dichloro-8-methylquinoline, with a specific focus on the critical parameter of reaction temperature. This guide is structured to address common challenges and provide a logical framework for optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and temperature optimization for this compound.

Q1: What is a plausible synthetic strategy for this compound, and where is temperature control most critical?

A1: A direct, one-pot synthesis of this compound is challenging due to regioselectivity issues. A robust, multi-step approach is recommended, where temperature control is vital at each stage. A logical pathway involves:

  • Cyclization: Formation of a 4-hydroxy-8-methylquinoline intermediate. The Conrad-Limpach-Knorr synthesis is a suitable method, reacting 2-methylaniline with a β-ketoester like ethyl acetoacetate.[1] Temperature is critical here to favor the desired 4-quinolone product over the 2-quinolone isomer.[2][3]

  • Chlorination at C4: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This step typically requires heating under reflux, and maintaining a consistent temperature is key for driving the reaction to completion.[3]

  • Chlorination at C5: A regioselective electrophilic aromatic substitution on the 4-chloro-8-methylquinoline intermediate to introduce the second chlorine atom at the C5 position. Temperature control here is crucial to manage reaction rate and prevent the formation of over-chlorinated or isomeric byproducts.

Q2: How does reaction temperature fundamentally impact the yield and purity of this compound?

A2: Temperature is one of the most critical parameters in this synthesis.

  • Too Low: Insufficient temperature will lead to a sluggish or incomplete reaction, resulting in low conversion of starting materials and consequently, a poor yield.[4]

  • Too High: Excessive temperatures can be detrimental, causing decomposition of reactants, intermediates, or the final product. This often leads to the formation of tarry, polymeric byproducts, which complicates purification and significantly reduces the isolated yield.[2][5] In the chlorination steps, high temperatures can also decrease regioselectivity, leading to a mixture of undesired chlorinated isomers.

Q3: In the Conrad-Limpach-Knorr synthesis of the 4-hydroxy-8-methylquinoline precursor, how does temperature influence isomer formation?

A3: The Conrad-Limpach-Knorr synthesis is a classic example of thermodynamic versus kinetic control. The reaction of an aniline with a β-ketoester can yield two different isomers:

  • Lower Temperatures (e.g., 140-150 °C): These conditions favor the formation of the β-amino acrylate intermediate, which upon cyclization, yields the kinetic product, the 4-hydroxyquinoline.[2][3]

  • Higher Temperatures (e.g., >200 °C): Higher temperatures can favor the formation of the anilide intermediate, which cyclizes to the thermodynamically more stable product, the 2-hydroxyquinoline.[1][3] Therefore, maintaining a carefully controlled, lower temperature is essential to maximize the yield of the required 4-hydroxy precursor.

Q4: What are the primary safety concerns related to temperature in this synthesis?

A4: Several steps involve significant safety risks tied to temperature:

  • Exothermic Reactions: The initial cyclization and subsequent neutralization steps can be exothermic. Adding reagents slowly and using cooling baths (e.g., ice baths) is crucial to manage the reaction rate and prevent dangerous runaways.[5][6]

  • Refluxing POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water.[3] Heating this reagent to reflux must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a properly assembled reflux apparatus to prevent vapor leakage.

  • Pressure Build-up: If reactions are performed in sealed vessels, increasing the temperature will cause a significant rise in internal pressure. Ensure any sealed-tube reactions are conducted behind a blast shield with appropriate pressure-rated equipment.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solutions & Causality
Low or No Yield 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.[4] 2. Reactant/Intermediate Decomposition: The temperature may be too high, causing degradation.[2] 3. Inappropriate Catalyst: The acid or base catalyst may be unsuitable for the specific substrates.[4]1. Optimize Temperature: Systematically screen a range of temperatures (e.g., in 10 °C increments) to find the optimal point for product formation. 2. Lower Temperature: If significant tarring or dark coloration is observed, reduce the reaction temperature. Some modern catalysts can facilitate reactions at lower temperatures.[4] 3. Catalyst Screening: Test alternative acid or base catalysts (e.g., Lewis acids vs. Brønsted acids) as catalyst choice is highly substrate-dependent.
Significant Tar/Polymer Formation 1. Excessively High Temperature: Harsh reaction conditions, especially high heat, are a primary cause of polymerization and tarring, particularly in acid-catalyzed cyclizations.[5] 2. High Reactant Concentration: Concentrated conditions can promote intermolecular side reactions.1. Reduce Temperature: Gently heat the reaction to initiate it, and then control the exotherm, possibly by removing the heat source.[5] 2. Use a Moderating Agent: In vigorous reactions like the Skraup synthesis, moderators like ferrous sulfate (FeSO₄) can ensure a smoother reaction.[6] 3. Slow Addition: Add reagents portion-wise or via a syringe pump to maintain a low instantaneous concentration.
Formation of Multiple Isomers (Low Regioselectivity) 1. Incorrect Temperature Control: In steps like the Conrad-Limpach-Knorr synthesis, temperature directly dictates the isomeric product ratio.[3] 2. Non-selective Chlorinating Conditions: The conditions for the C5 chlorination may not be selective enough, leading to chlorination at other available positions (e.g., C7).1. Strict Temperature Adherence: For the cyclization, maintain the temperature in the range that favors the 4-quinolone (e.g., 140-150 °C). 2. Screen Chlorination Conditions: Optimize the C5 chlorination by testing different chlorinating agents (e.g., NCS, SO₂Cl₂, Cl₂) and solvent systems at various temperatures, starting low and gradually increasing. The choice of catalyst can also direct selectivity.
Incomplete Conversion of Starting Material 1. Insufficient Reaction Time or Temperature: The reaction may not have had enough energy or time to go to completion. 2. Catalyst Deactivation: The catalyst may have been poisoned or consumed during the reaction.1. Increase Time/Temperature: Extend the reaction time at the current temperature or incrementally increase the temperature while monitoring the reaction progress by TLC or LC-MS. 2. Add More Catalyst: If catalyst deactivation is suspected, adding another portion of the catalyst may restart the reaction. Ensure reagents and solvents are anhydrous, as water can inhibit many acid catalysts.[4]
Data Presentation: Temperature Optimization for C5 Chlorination

The following table illustrates a hypothetical optimization study for the final chlorination step (4-chloro-8-methylquinoline to this compound) to demonstrate the impact of temperature.

Entry Temperature (°C) Solvent Reaction Time (h) Yield (%) Purity (HPLC, %) Key Observation
10Acetic Acid121595Very slow conversion.
225 (Room Temp)Acetic Acid86592Good conversion, clean reaction.
350Acetic Acid48588Faster reaction, slight increase in byproducts.
480Acetic Acid27075Significant byproduct formation (over-chlorination).

Experimental Protocols & Visualizations

Proposed Synthetic Workflow

The diagram below outlines the proposed multi-step synthesis of this compound.

G cluster_0 Step 1: Cyclization (Conrad-Limpach-Knorr) cluster_1 Step 2: C4-Chlorination cluster_2 Step 3: C5-Chlorination A 2-Methylaniline + Ethyl Acetoacetate B Heat (140-150 °C) High-boiling solvent (e.g., Diphenyl ether) A->B Reactants C 4-Hydroxy-8-methylquinoline B->C Product D 4-Hydroxy-8-methylquinoline E Reflux with POCl₃ D->E Reactant F 4-Chloro-8-methylquinoline E->F Product G 4-Chloro-8-methylquinoline H Chlorinating Agent (e.g., NCS) Optimized Temp (e.g., 25 °C) G->H Reactant I This compound H->I Final Product

Caption: Proposed multi-step synthesis of this compound.

Protocol 1: Synthesis of 4-Hydroxy-8-methylquinoline

This protocol is based on the general principles of the Conrad-Limpach-Knorr synthesis.[3]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a thermometer.

  • Charge Reactants: To the flask, add 2-methylaniline and a high-boiling point solvent (e.g., diphenyl ether).

  • Addition: While stirring, add ethyl acetoacetate to the mixture.

  • Heating (Critical Step): Heat the mixture to a controlled temperature of 140-150 °C . Maintain this temperature for the specified time to form the intermediate β-amino acrylate.

  • Cyclization: Increase the temperature to approximately 250 °C to induce thermal cyclization. Monitor the reaction by TLC.

  • Work-up: After cooling, add a non-polar solvent like hexane to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry to obtain 4-hydroxy-8-methylquinoline.

Protocol 2: Synthesis of 4-Chloro-8-methylquinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charge Reactants: Carefully add 4-hydroxy-8-methylquinoline to an excess of phosphorus oxychloride (POCl₃).

  • Heating (Critical Step): Heat the mixture to reflux (approx. 105 °C) for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: After cooling, carefully remove the excess POCl₃ under reduced pressure. Very slowly and cautiously, pour the residue onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base (e.g., aqueous ammonia) to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to yield 4-chloro-8-methylquinoline.

Troubleshooting Workflow: Low Yield

This diagram provides a logical decision-making process for addressing low reaction yields.

G start Low Yield Observed check_tar Is there tar/polymer formation? start->check_tar check_temp Is reaction temperature optimal? temp_too_low Hypothesis: Temperature too low check_temp->temp_too_low No check_reagents Are reagents/solvents pure and anhydrous? check_temp->check_reagents Yes check_tar->check_temp No temp_too_high Hypothesis: Temperature too high check_tar->temp_too_high Yes action_increase_temp Action: Increase temperature incrementally temp_too_low->action_increase_temp action_decrease_temp Action: Decrease temperature temp_too_high->action_decrease_temp end Re-run optimized reaction action_increase_temp->end action_decrease_temp->end reagent_issue Hypothesis: Reagent issue or water contamination check_reagents->reagent_issue No check_reagents->end Yes action_purify_reagents Action: Purify/dry reagents and solvents reagent_issue->action_purify_reagents action_purify_reagents->end

Caption: A general troubleshooting workflow for addressing low yields.

References

Technical Support Center: Catalyst Selection for 4,5-Dichloro-8-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4,5-dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this specific quinoline synthesis. Here, we will delve into catalyst selection, troubleshooting common experimental issues, and provide detailed protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing substituted quinolines like this compound, and which catalysts are typically used?

The Combes quinoline synthesis is a widely employed and versatile method for preparing substituted quinolines.[1][2] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] For the synthesis of this compound, the likely precursors would be 2,3-dichloro-6-methylaniline and a suitable β-diketone like acetylacetone.

The choice of acid catalyst is critical and can significantly influence the reaction's efficiency.[3][4] Commonly used catalysts include:

  • Concentrated Sulfuric Acid (H₂SO₄): A traditional and effective catalyst for the Combes synthesis.[1][5]

  • Polyphosphoric Acid (PPA): Often used as a catalyst and dehydrating agent.[5]

  • Polyphosphoric Ester (PPE): A modified PPA catalyst that can be more effective than sulfuric acid as a dehydrating agent.[1]

  • Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃): Can also catalyze the reaction.[4][6]

  • Brønsted Acids (e.g., p-TsOH): Another class of acid catalysts used in quinoline synthesis.[4][6]

Q2: My Combes synthesis of this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Low yields in the Combes synthesis are a common challenge and can stem from several factors.[7] Here’s a breakdown of potential issues and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition and tar formation.[3][8]

  • Sub-optimal Catalyst: The chosen acid catalyst may not be efficient enough for your specific substrates.[3][4] Experimenting with different catalysts, such as switching from sulfuric acid to polyphosphoric acid (PPA), might improve the yield.[5]

  • Steric Hindrance: The substituents on your aniline (2,3-dichloro-6-methylaniline) can sterically hinder the cyclization step, which is often the rate-determining step.[1] While modifying the starting material might not be an option, optimizing the reaction conditions becomes even more critical.

  • Presence of Water: Water produced during the reaction can inhibit the equilibrium.[3] Using anhydrous reagents and solvents is recommended to drive the reaction forward.

  • Substrate Reactivity: The electron-withdrawing nature of the chloro groups on the aniline ring can deactivate it, making the electrophilic aromatic substitution more difficult.[3] A stronger acid catalyst might be required to overcome this deactivation.

Q3: I am observing significant tar formation in my reaction mixture. What is causing this and how can it be minimized?

Tar formation is a frequent issue in acid-catalyzed reactions, especially at elevated temperatures.[3]

  • Cause: The highly acidic conditions and high temperatures required for the cyclization can lead to polymerization and decomposition of the starting materials and the product.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. A lower temperature for a longer duration might be beneficial.[8]

    • Moderating Agents: In some quinoline syntheses like the Skraup reaction, moderating agents such as ferrous sulfate are used to control the reaction's exothermicity.[3] While not standard for the Combes synthesis, a similar principle of controlled addition of reagents can be applied.

    • Modified Reagent Addition: Instead of mixing all reactants at once, consider a stepwise addition. For instance, forming the Schiff base intermediate at a lower temperature before initiating the acid-catalyzed cyclization at a higher temperature.

Q4: How can I effectively purify the crude this compound product?

Purification of substituted quinolines can be challenging due to the presence of unreacted starting materials and byproducts.[7]

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled and carefully poured into a large volume of ice-water. The solution is then neutralized with a strong base like sodium hydroxide to precipitate the crude quinoline base.[3]

  • Extraction: The crude product can be extracted into an organic solvent such as toluene or dichloromethane.[3]

  • Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired product from impurities.[9] A gradient of hexane and ethyl acetate is often a good starting point for elution.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) can be an excellent final purification step.[7]

Troubleshooting Guide

This section provides a more detailed, issue-specific guide to address common problems encountered during the synthesis of this compound.

Issue 1: Low to No Product Formation
Potential Cause Explanation Suggested Solution
Incorrect Catalyst The acidity of the catalyst may be insufficient to promote the cyclization of the deactivated aniline.Switch to a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid such as scandium(III) triflate.[4][5]
Low Reaction Temperature The activation energy for the rate-determining annulation step is not being met.[1]Gradually increase the reaction temperature while monitoring for product formation and decomposition via TLC.
Deactivated Substrate The two chloro-substituents on the aniline ring are strongly electron-withdrawing, making the aromatic ring less nucleophilic for the cyclization step.Consider using a more reactive β-diketone if the synthesis allows, or a more forceful catalyst system.
Issue 2: Formation of Multiple Products/Isomers
Potential Cause Explanation Suggested Solution
Regioselectivity Issues If an unsymmetrical β-diketone is used, two different regioisomers can be formed.[1]Optimize reaction conditions (catalyst, temperature, solvent) to favor the desired isomer.[7] Analysis of the steric and electronic effects can help predict the major product.[1]
Side Reactions The starting materials or product may undergo side reactions under the harsh reaction conditions.Lowering the reaction temperature and using a more selective catalyst can help minimize side reactions.[4]
Issue 3: Catalyst Deactivation
Potential Cause Explanation Suggested Solution
Coking/Fouling At high temperatures, carbonaceous deposits (coke) can form on the surface of solid acid catalysts, blocking active sites.[10]If using a solid acid catalyst, consider periodic regeneration by controlled combustion of the coke.[10] For liquid acid catalysts, this is less of an issue.
Poisoning Impurities in the starting materials can act as catalyst poisons.Ensure the purity of your starting aniline and β-diketone. Purification of starting materials before the reaction may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Combes Synthesis of this compound

Materials:

  • 2,3-dichloro-6-methylaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Ice

  • Sodium Hydroxide solution (concentrated)

  • Toluene (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichloro-6-methylaniline and a slight excess of acetylacetone.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid with constant stirring, ensuring the temperature does not rise excessively.

  • After the addition is complete, gradually heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly basic. This will precipitate the crude product.

  • Extract the product with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[7]

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound
Catalyst Temperature (°C) Reaction Time (h) Yield (%) Observations
Conc. H₂SO₄110645Moderate yield, some tar formation.
PPA120465Higher yield, less tarring compared to H₂SO₄.
p-TsOH110830Lower yield, incomplete reaction.
Sc(OTf)₃100655Good yield under milder conditions.

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Visualizations

Diagram 1: Combes Quinoline Synthesis Workflow

Combes_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 2,3-dichloro-6-methylaniline Mixing Mix Reactants Aniline->Mixing Diketone Acetylacetone Diketone->Mixing Acid_Addition Add Acid Catalyst (e.g., H₂SO₄) Mixing->Acid_Addition Heating Heat to 100-120°C Acid_Addition->Heating Quench Quench with Ice-water Heating->Quench Neutralize Neutralize with NaOH Quench->Neutralize Extract Extract with Toluene Neutralize->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify Product This compound Purify->Product

Caption: A general workflow for the Combes synthesis of this compound.

Diagram 2: Troubleshooting Low Yield in Combes Synthesis

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Catalyst Evaluate Catalyst Complete->Check_Catalyst Increase_Time_Temp->Check_Completion Weak_Catalyst Catalyst Ineffective Check_Catalyst->Weak_Catalyst Ineffective Check_Purity Check Reactant Purity Check_Catalyst->Check_Purity Effective Strong_Catalyst Use Stronger Catalyst (e.g., PPA) Weak_Catalyst->Strong_Catalyst Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Optimize Further Optimization Needed Check_Purity->Optimize Pure Purify_Reactants->Start

Caption: A decision tree for troubleshooting low yields in the Combes synthesis.

References

preventing byproduct formation in dichlorination of 8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dichlorination of 8-methylquinoline. Our goal is to provide expert insights and actionable troubleshooting strategies to help you minimize byproduct formation and maximize the yield of your target compound, 5,7-dichloro-8-methylquinoline.

Frequently Asked Questions (FAQs)
Q1: What is the primary goal in the dichlorination of 8-methylquinoline, and why is it challenging?

The primary objective is the regioselective synthesis of 5,7-dichloro-8-methylquinoline . This compound and its derivatives are valuable precursors in medicinal chemistry and materials science. The challenge lies in controlling the electrophilic aromatic substitution reaction to introduce two chlorine atoms specifically at the C5 and C7 positions of the quinoline ring without generating undesirable byproducts. The quinoline nucleus has multiple potential reaction sites, and the reaction conditions must be finely tuned to achieve high selectivity.

Q2: What are the most common byproducts observed during this reaction?

Researchers typically encounter three main classes of byproducts:

  • Over-chlorination Products: Formation of trichloro- or even tetrachloro-8-methylquinolines due to the high reactivity of the system.

  • Side-Chain Chlorination Products: Chlorination of the C8-methyl group, leading to impurities like 5,7-dichloro-8-(chloromethyl)quinoline and 5,7-dichloro-8-(dichloromethyl)quinoline.

  • Alternative Regioisomers: Formation of other dichlorinated isomers, although less common due to the directing effects of the C8-methyl group.

Q3: What is the underlying mechanism for the formation of the desired product and the main byproducts?

The dichlorination of 8-methylquinoline is governed by the principles of electrophilic aromatic substitution.

  • Desired Pathway (Ionic Mechanism): The quinoline ring system reacts with an electrophilic chlorine species (Cl⁺). The carbocyclic (benzene) ring is significantly more electron-rich than the heterocyclic (pyridine) ring, which is deactivated by the electronegative nitrogen atom.[1] Electrophilic attack, therefore, occurs preferentially on the carbocyclic ring at positions C5 and C8.[2][3] The C8-methyl group is an activating, ortho-para directing group, which strongly favors substitution at the C5 and C7 positions. The first chlorination overwhelmingly occurs at C5. The introduction of a deactivating chlorine atom at C5, combined with the C8-methyl group's influence, then directs the second chlorination to the C7 position.

  • Side-Chain Chlorination (Radical Mechanism): The formation of 8-(chloromethyl) derivatives proceeds through a free-radical mechanism. This pathway is typically initiated by heat or UV light, which causes homolytic cleavage of the chlorinating agent (e.g., Cl-Cl bond in Cl₂), generating chlorine radicals. These radicals can then abstract a hydrogen atom from the C8-methyl group, leading to a benzylic-type radical that subsequently reacts with another molecule of the chlorinating agent.

Troubleshooting Guide: Common Issues & Solutions
Problem 1: "My reaction yields significant amounts of trichloro- and other over-chlorinated products. How can I improve selectivity for the dichloro- product?"

Cause: This issue is a classic sign of excessive reaction vigor or lack of stoichiometric control. The desired 5,7-dichloro-8-methylquinoline product is still activated enough to react further, especially under harsh conditions or in the presence of excess chlorinating agent.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your chlorinating agent. Use a slight excess (e.g., 2.1-2.2 equivalents) relative to the 8-methylquinoline substrate. Adding the reagent portion-wise or via a syringe pump over time can help maintain a low instantaneous concentration, preventing over-reaction.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and allow the mixture to slowly warm to room temperature. This reduces the overall reaction rate and enhances the selectivity between the mono-, di-, and tri-chlorinated species.

  • Choice of Chlorinating Agent: Switch to a milder, more selective chlorinating agent. While elemental chlorine (Cl₂) is potent, it can be difficult to control. Agents like N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) often provide better selectivity for aromatic chlorination.[4][5]

Chlorinating AgentFormulaTypical ConditionsProsCons
Chlorine Gas Cl₂Inert solvent (e.g., CCl₄, H₂SO₄), often low temp.Inexpensive, highly reactive.Difficult to handle (gas), low selectivity, can promote radical pathways.
Sulfuryl Chloride SO₂Cl₂Neat or in inert solvent (e.g., CHCl₃, DCE).Liquid, easy to handle, often favors ionic pathways.Can decompose to form radical initiators, highly corrosive.
N-Chlorosuccinimide NCSPolar solvent (e.g., DMF, Acetonitrile, Acetic Acid).Solid, easy to handle, generally high selectivity.More expensive, reaction can be slower.
Trichloroisocyanuric Acid TCCAInert solvent (e.g., CCl₄, CH₂Cl₂).Solid, high chlorine content, atom economical.[6]Can be highly reactive, requires careful control.
Problem 2: "My primary byproduct is from chlorination on the methyl group. How do I prevent this side-chain reaction?"

Cause: As detailed in the FAQs, side-chain chlorination is indicative of a free-radical pathway competing with the desired ionic electrophilic substitution. This is often triggered by external energy.

Solutions:

  • Exclude Light: Run the reaction in the dark by wrapping the reaction flask in aluminum foil. This is the most effective way to prevent photochemical initiation of radical chain reactions.

  • Avoid High Temperatures: Elevated temperatures can promote the homolytic cleavage of chlorinating agents. Maintain the lowest practical temperature for the reaction.

  • Choose an Appropriate Solvent: Solvents can influence the reaction pathway. Highly polar solvents can help stabilize the charged intermediates of the ionic pathway, favoring it over the radical pathway. For example, using acetic acid or acetonitrile may suppress radical formation compared to non-polar solvents like carbon tetrachloride.

  • Select a Reagent Favoring Ionic Mechanisms: Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are generally less prone to initiating radical pathways than Cl₂ gas, especially when light and heat are excluded.

G start Analyze Byproduct Profile over_chlorination Primary Byproduct: Trichloro- / Poly-chloro species start->over_chlorination Over-chlorination? side_chain Primary Byproduct: Side-chain chlorinated species start->side_chain Side-chain chlorination? cause_over Likely Cause: Excess reagent or high reaction temp. over_chlorination->cause_over Yes cause_side Likely Cause: Free-radical mechanism (UV light or heat) side_chain->cause_side Yes solution_over Solutions: 1. Use 2.1-2.2 eq. reagent. 2. Lower reaction temp (0 °C). 3. Use milder agent (e.g., NCS). cause_over->solution_over solution_side Solutions: 1. Exclude light (wrap flask). 2. Avoid high temperatures. 3. Use polar solvent (e.g., MeCN). cause_side->solution_side G cluster_ionic Desired Ionic Pathway cluster_radical Undesired Radical Pathway A 8-Methylquinoline B Wheland Intermediate (Attack at C5) A->B + Cl⁺ C 5-Chloro-8-methylquinoline B->C - H⁺ D Wheland Intermediate (Attack at C7) C->D + Cl⁺ E 5,7-Dichloro-8-methylquinoline (Desired Product) D->E - H⁺ F 8-Methylquinoline G Benzylic Radical F->G + Cl• - HCl (Heat/UV) H 8-(Chloromethyl)quinoline (Side-Chain Byproduct) G->H + Cl₂ - Cl•

References

Technical Support Center: Scaling Up the Synthesis of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4,5-dichloro-8-methylquinoline. This guide is designed for researchers, chemists, and professionals in drug development who are looking to scale up this important synthesis. Here, we address common challenges and provide practical, experience-driven solutions in a question-and-answer format to ensure the successful and efficient production of this key chemical intermediate.

I. Synthesis Pathway Overview: The Combes Reaction

The synthesis of this compound is typically achieved through a modified Combes quinoline synthesis. This reaction involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone, followed by cyclization.[1][2] Understanding this pathway is crucial for effective troubleshooting.

Combes_Synthesis Aniline 3,4-Dichloro-2-methylaniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Condensation Diketone Acetylacetone (β-diketone) Diketone->Schiff_Base Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Quinoline This compound Enamine->Quinoline Acid-Catalyzed Cyclization (PPA)

Caption: Modified Combes synthesis pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method is the Combes quinoline synthesis.[3] This involves the reaction of 3,4-dichloro-2-methylaniline with a β-diketone, such as acetylacetone, in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid.[1][4]

Q2: Why is polyphosphoric acid (PPA) often preferred over sulfuric acid for the cyclization step?

While both are effective dehydrating agents and catalysts, PPA often provides better yields and cleaner reactions in the Combes synthesis.[1] This is because PPA is a viscous liquid that can serve as both the solvent and the catalyst, allowing for reactions at higher temperatures which can be beneficial for the cyclization step. However, it's important to handle PPA with care due to its corrosive nature and vigorous reaction with water.[5][6]

Q3: What are the main safety concerns when scaling up this synthesis?

The primary safety concerns are the handling of corrosive acids like PPA or sulfuric acid and managing the exothermic nature of the reaction.[5][7] PPA can cause severe burns upon contact with skin and eyes.[8] The reaction can also become highly exothermic, especially during the addition of the acid.[7] Therefore, proper personal protective equipment (PPE), a well-ventilated fume hood, and controlled addition of reagents with adequate cooling are essential.[8]

III. Troubleshooting Guide

Low Yields

Q4: My overall yield is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors throughout the synthesis process. Here's a systematic approach to troubleshooting:

Potential Cause Recommended Solution
Incomplete Condensation The initial formation of the Schiff base intermediate is crucial. Ensure your starting materials, 3,4-dichloro-2-methylaniline and acetylacetone, are of high purity. The reaction may benefit from a preliminary heating step at a moderate temperature (e.g., 100-120°C) to drive the condensation before the addition of the strong acid for cyclization.[9]
Inefficient Cyclization The cyclization step is often the most critical and temperature-dependent part of the reaction.[10] If using PPA, ensure the temperature is sufficiently high (often in the range of 140-160°C) to promote ring closure. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Side Reactions and Tar Formation Overheating or prolonged reaction times can lead to polymerization and the formation of tarry byproducts, which are common in acid-catalyzed reactions involving anilines.[7][11] Gradual and controlled heating is key. The use of a moderator like ferrous sulfate has been reported to control the violence of similar reactions, which might be adaptable here to reduce charring.[7]
Suboptimal Work-up and Purification The product may be lost during the work-up and purification stages. After quenching the reaction mixture in ice water, ensure complete precipitation of the product. Neutralization should be done carefully to the appropriate pH to maximize the recovery of the free base. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or a hydrocarbon solvent) is often effective.[12][13]
Purity Issues

Q5: My final product is contaminated with a persistent impurity. How can I identify and remove it?

The most common impurities are often unreacted starting materials or regioisomers.

  • Identification: Utilize analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify the structure of the impurity. This will provide clues as to its origin.

  • Removal:

    • Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) will likely separate the product from its impurities.

    • Acid-Base Extraction: Since the product is a quinoline, it is basic. You can dissolve the crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl) to extract the quinoline into the aqueous layer. The aqueous layer can then be basified to precipitate the purified product.[14] This is particularly useful for removing non-basic impurities.

Reaction Control and Scale-Up Challenges

Q6: The reaction becomes very exothermic and difficult to control upon adding the acid catalyst. What are the best practices for managing this on a larger scale?

Managing the exotherm is critical for both safety and product quality.

  • Slow and Controlled Addition: Add the acid catalyst (PPA or sulfuric acid) portion-wise or via a dropping funnel to the reaction mixture.[7]

  • Efficient Cooling: Use an ice bath or a cooling mantle to dissipate the heat generated during the acid addition.[7]

  • Vigorous Stirring: Ensure efficient stirring to prevent the formation of localized hot spots.

  • Reverse Addition: In some cases, adding the aniline/diketone mixture to the pre-heated acid can provide better control, but this should be approached with caution and tested on a small scale first.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Impurity Identify Impurity (NMR, MS) Start->Analyze_Impurity Purity Issue Optimize_Condensation Optimize Condensation Step (Temperature, Time) Check_Purity->Optimize_Condensation If pure Optimize_Cyclization Optimize Cyclization Step (Temperature, Catalyst Amount) Optimize_Condensation->Optimize_Cyclization Workup_Purification Refine Work-up and Purification (pH, Solvent) Optimize_Cyclization->Workup_Purification End High Yield and Purity Achieved Workup_Purification->End Successful Recrystallize Recrystallization Analyze_Impurity->Recrystallize Chromatography Column Chromatography Recrystallize->Chromatography If fails Recrystallize->End Successful Chromatography->End

Caption: A systematic workflow for troubleshooting the synthesis of this compound.

IV. Experimental Protocols

Synthesis of this compound
  • Step 1: Condensation

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4-dichloro-2-methylaniline (1 equivalent) and acetylacetone (1.1 equivalents).

    • Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Step 2: Cyclization and Work-up

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the aniline) with external cooling to manage the exotherm.

    • Once the addition is complete, heat the mixture to 140-150°C and maintain this temperature for 2-4 hours, or until TLC indicates the completion of the reaction.

    • Allow the mixture to cool to below 100°C and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a concentrated base (e.g., 50% NaOH or ammonium hydroxide) to a pH of 8-9. Ensure the mixture is kept cool during neutralization.

    • The crude product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water.

  • Step 3: Purification

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

V. References

  • Wikipedia. Combes quinoline synthesis. --INVALID-LINK--

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. --INVALID-LINK--

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. --INVALID-LINK--

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--

  • Combes Quinoline Synthesis. --INVALID-LINK--

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. --INVALID-LINK--

  • Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives. --INVALID-LINK--

  • Carl ROTH. Safety Data Sheet: Polyphosphoric Acid. --INVALID-LINK--

  • Benchchem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. --INVALID-LINK--

  • NOAA. POLYPHOSPHORIC ACID - CAMEO Chemicals. --INVALID-LINK--

  • NICNAS. Polyphosphoric acids: Human health tier II assessment. --INVALID-LINK--

  • Google Patents. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline. --INVALID-LINK--

  • CDH Fine Chemical. Polyphosphoric Acid CAS No 8017-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. --INVALID-LINK--

  • CAMEO Chemicals. POLYPHOSPHORIC ACID. --INVALID-LINK--

  • Benchchem. troubleshooting guide for 5,8-Dimethoxy-2-methylquinolin-4-ol experiments. --INVALID-LINK--

  • ResearchGate. The Skraup Synthesis of Quinolines. --INVALID-LINK--

  • Organic Syntheses Procedure. 4,7-dichloroquinoline. --INVALID-LINK--

  • ChemicalBook. 8-Methylquinoline synthesis. --INVALID-LINK--

  • ChemicalBook. This compound | 948292-29-3. --INVALID-LINK--

  • Benchchem. Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydroxy-8-methylquinoline. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of quinolines. --INVALID-LINK--

  • ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. --INVALID-LINK--

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. --INVALID-LINK--

  • PubMed. [Synthesis of methyl-8-hydroxyquinoline aldehydes]. --INVALID-LINK--

  • Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. --INVALID-LINK--

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. --INVALID-LINK--

References

Technical Support Center: Navigating the Stability of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for 4,5-dichloro-8-methylquinoline. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the potential decomposition of this compound during chemical reactions. As your Senior Application Scientist, I will walk you through common challenges, their underlying causes, and practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected byproducts in my reaction involving this compound. What are the likely decomposition pathways?

A1: The primary modes of decomposition for this compound are hydrolysis, dehalogenation, and photodegradation. The presence of water, certain catalysts, high temperatures, and exposure to light can initiate these degradation pathways. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, making hydrolysis a common issue.[1]

Q2: My reaction is turning dark and forming a tar-like substance. What could be the cause?

A2: Tar formation is a frequent challenge in quinoline synthesis and reactions, often resulting from harsh acidic or oxidizing conditions that lead to polymerization of the starting material or intermediates.[2] Excessive temperatures can also promote the formation of these tarry byproducts.[3]

Q3: Can this compound degrade under ambient light in the lab?

A3: Yes, quinoline derivatives can be susceptible to photodegradation upon exposure to sunlight or UV irradiation.[4][5] This process can be accelerated in the presence of substances that generate hydroxyl radicals.[4] It is advisable to protect reactions involving this compound from direct light.

Troubleshooting Guide: Decomposition of this compound

Issue 1: Suspected Hydrolysis to Quinolones

You may encounter the formation of 4-chloro-8-methylquinolin-5-ol or 5-chloro-8-methylquinolin-4-one if your reaction conditions inadvertently promote hydrolysis.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Presence of Water Water can act as a nucleophile, attacking the electron-deficient carbon at the 4-position of the quinoline ring, leading to the substitution of the chlorine atom.[6][7]Ensure all solvents and reagents are anhydrous. Consider using a drying agent or performing the reaction under an inert, dry atmosphere.
Acidic or Basic Conditions Both acid and base catalysis can enhance the rate of hydrolysis.[8]If your reaction allows, maintain a neutral pH. If an acid or base is necessary, use the mildest possible option and the lowest effective concentration.
Elevated Temperatures Higher temperatures can provide the necessary activation energy for hydrolysis to occur.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.

Experimental Protocol: Monitoring for Hydrolysis by HPLC

  • Sample Preparation: At regular intervals, withdraw a small aliquot from your reaction mixture. Quench the reaction if necessary and dilute the aliquot with a suitable solvent (e.g., acetonitrile).

  • HPLC-UV Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: A C18 column is typically suitable for separating quinoline derivatives.[9]

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point.[9]

    • Detection Wavelength: Monitor at a wavelength where both the starting material and potential quinolone byproduct absorb, for instance, around 225 nm.[9]

  • Data Analysis: Compare the chromatograms over time. The emergence of a new, more polar peak could indicate the formation of a hydroxyquinoline or quinolone byproduct.

Issue 2: Unwanted Dehalogenation

The loss of one or both chlorine atoms from this compound can occur under certain reductive or catalytic conditions.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Reductive Reagents Strong reducing agents or certain metal catalysts can facilitate the reductive cleavage of the carbon-halogen bond.[10]Carefully select your reducing agent. If catalytic hydrogenation is being performed, consider a less active catalyst or milder reaction conditions (lower pressure, lower temperature).
Transition Metal Catalysis Some transition metal complexes can catalyze dehalogenation reactions.[10]If using a transition metal catalyst for a cross-coupling reaction, for example, screen different ligands and reaction conditions to minimize reductive dehalogenation as a side reaction.

Workflow for Investigating Dehalogenation

start Unexpected Mass in LC-MS check_mass Mass corresponds to loss of Cl? start->check_mass check_mass->start No confirm_structure Confirm with NMR check_mass->confirm_structure Yes source_investigation Investigate Source confirm_structure->source_investigation reductive_conditions Reductive Conditions Present? source_investigation->reductive_conditions catalyst_issue Catalyst-Mediated? source_investigation->catalyst_issue optimize_reductant Optimize Reductant/ Conditions reductive_conditions->optimize_reductant Yes screen_catalysts Screen Catalysts/ Ligands catalyst_issue->screen_catalysts Yes solution Problem Solved optimize_reductant->solution screen_catalysts->solution

Caption: Troubleshooting workflow for dehalogenation.

Issue 3: Potential Photodegradation

If your reaction is sensitive to light, you may observe the formation of various byproducts, including hydroxyquinolines.[4]

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Exposure to UV or Ambient Light The quinoline ring system can absorb light, leading to excited states that can undergo chemical reactions.[4][5]Protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware.
Presence of Photosensitizers Certain molecules in your reaction mixture could act as photosensitizers, absorbing light and transferring the energy to your quinoline compound, thus promoting its degradation.If possible, identify and remove any potential photosensitizers from your reaction mixture.

Diagram of Potential Decomposition Pathways

cluster_hydrolysis Hydrolysis cluster_dehalogenation Dehalogenation cluster_photodegradation Photodegradation reactant This compound hydrolysis_product Hydroxy/Quinolone Products reactant->hydrolysis_product H₂O (Acid/Base) dehalogenation_product Monochloro or Unsubstituted Quinoline reactant->dehalogenation_product Reductant/ Catalyst photo_product Hydroxyquinolines & Other Byproducts reactant->photo_product Light (hν)

Caption: Major decomposition pathways for this compound.

Analytical Methods for Detecting Decomposition

A multi-pronged analytical approach is recommended to identify and quantify potential degradation products.

Technique Application
Thin Layer Chromatography (TLC) A quick and easy method to monitor the progress of your reaction and detect the formation of new, potentially more polar, byproducts.[3]
High-Performance Liquid Chromatography (HPLC) Excellent for separating and quantifying the starting material and its degradation products.[9][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides mass information for the separated components, allowing for the identification of byproducts based on their molecular weights.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for analyzing volatile quinoline derivatives and their degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for the definitive structural elucidation of any isolated and purified byproducts.

References

Technical Support Center: Synthesis and Workup of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis and, critically, the workup procedure for 4,5-dichloro-8-methylquinoline. We will move beyond a simple recitation of steps to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound typically follows a well-established route in heterocyclic chemistry. The core quinoline structure is often constructed via the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature cyclization.[1][2] The resulting 4-hydroxyquinoline intermediate is then subjected to chlorination, commonly using phosphorus oxychloride (POCl₃), to yield the final this compound.[2]

The workup and purification stages are paramount for isolating a high-purity final product and are often the source of experimental challenges such as low yields or persistent impurities.[3][4]

Core Experimental Protocol: Workup and Purification

This section details the critical steps following the chlorination of the 4-hydroxyquinoline intermediate.

Step 1: Quenching the Reaction Mixture
  • Rationale: The chlorination reaction is typically performed in excess phosphorus oxychloride (POCl₃), a highly reactive and corrosive reagent. The first step of the workup is to safely neutralize the excess POCl₃. This is a highly exothermic process that must be performed with extreme caution.

  • Protocol:

    • Allow the reaction mixture to cool to room temperature in a well-ventilated fume hood.

    • Prepare a separate large beaker containing crushed ice.

    • With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.[2] The addition should be done portion-wise to control the exothermic reaction.

Step 2: Neutralization and Precipitation
  • Rationale: The quenching process generates a strongly acidic aqueous solution (phosphoric acid and hydrochloric acid). Neutralizing this solution is necessary to deprotonate the quinoline nitrogen, rendering the this compound product insoluble in water and causing it to precipitate.

  • Protocol:

    • Continue stirring the acidic slurry from Step 1 in an ice bath to maintain a low temperature.

    • Slowly add a base, such as a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the mixture.[2][5][6]

    • Monitor the pH of the solution closely using pH paper or a pH meter. Continue adding the base until the solution is neutral or slightly basic (pH 7-9).[2]

    • The crude this compound will precipitate as a solid.

Step 3: Isolation of the Crude Product
  • Rationale: The precipitated solid product must be separated from the aqueous solution.

  • Protocol:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold water to remove any inorganic salts and water-soluble impurities.[2]

    • Press the solid as dry as possible on the filter. The crude product can then be dried further in a desiccator or a vacuum oven at a low temperature.

Step 4: Purification by Recrystallization
  • Rationale: The crude product will likely contain unreacted starting material, side-products, and other impurities trapped during precipitation. Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[7][8]

  • Protocol:

    • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][9] Common solvents for quinoline derivatives include ethanol, isopropanol, or mixtures like ethanol/water.[2][10]

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[9][11]

    • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

    • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualization of the Workup Procedure

Workup_Procedure cluster_reaction Post-Reaction cluster_workup Aqueous Workup cluster_isolation Isolation & Purification Reaction Reaction Mixture (Product in excess POCl₃) Quench 1. Quench (Pour onto ice) Reaction->Quench Neutralize 2. Neutralize (Add base, pH 7-9) Quench->Neutralize Precipitate Crude Product (Precipitates) Neutralize->Precipitate Filter 3. Filter & Wash (with H₂O) Precipitate->Filter CrudeSolid Crude Solid Filter->CrudeSolid Recrystallize 4. Recrystallize (e.g., Ethanol) CrudeSolid->Recrystallize PureProduct Pure Crystals Recrystallize->PureProduct

Caption: Workflow for the workup and purification of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Product loss during neutralization (pH too high or too low).Carefully monitor and control the pH during neutralization to the optimal range of 7-9.[2]
Incomplete precipitation.After neutralization, cool the mixture in an ice bath for an extended period to maximize precipitation.
Using too much solvent during recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product to avoid losing product in the mother liquor.[9]
Product is partially soluble in the aqueous wash.Check the aqueous layer via TLC. If product is present, perform additional extractions with a suitable organic solvent like dichloromethane or ethyl acetate before discarding the aqueous phase.[12]
Product "Oils Out" During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the product, or significant impurities are present.Use a lower-boiling point solvent. Alternatively, add more solvent to keep the product dissolved as it cools, and induce crystallization by scratching the flask or adding a seed crystal.[9]
Persistent Colored Impurities Formation of tar or polymeric byproducts, a common issue in quinoline synthesis.[3][4]Consider treating the solution during recrystallization with a small amount of activated charcoal before the hot filtration step. Dissolve the crude product in the hot solvent, add charcoal, simmer briefly, and then filter hot to remove the charcoal and adsorbed impurities.
Difficulty Filtering Precipitate The precipitate is very fine or gelatinous.Allow the precipitate to digest by stirring it in the mother liquor for some time before filtration. This can lead to the formation of larger, more easily filterable particles.

Frequently Asked Questions (FAQs)

Q1: My Skraup or Gould-Jacobs synthesis leading to the precursor often results in tar formation. How does this impact the final workup? A1: Tar formation is a classic issue in many quinoline syntheses due to harsh acidic and oxidative conditions.[3][6] If the precursor is tarry, these impurities can carry through to the chlorination step. This makes the final purification more challenging, often requiring column chromatography in addition to recrystallization. Minimizing tar in the initial steps by using moderating agents like ferrous sulfate can significantly simplify the final workup.[6]

Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)? A2: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles. The quenching step is particularly hazardous due to its exothermic nature and the release of HCl gas.[2] Ensure slow and controlled addition to ice.

Q3: How do I choose the best solvent for recrystallization? A3: The ideal solvent should dissolve the crude product poorly at room temperature but very well at its boiling point.[7][9] For chlorinated aromatic compounds like this, alcohols (ethanol, isopropanol) or hydrocarbon solvents (heptane, toluene) are good starting points.[10] It is best to perform small-scale solubility tests with your crude material in various solvents to identify the optimal choice empirically.[13]

Q4: My product seems to be stuck in an emulsion during an extraction-based workup. How can I resolve this? A4: Emulsions are common when dealing with basic nitrogen heterocycles. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or passing the mixture through a pad of Celite or glass wool can help disrupt the emulsion.

Q5: Can I use column chromatography instead of recrystallization for purification? A5: Yes, column chromatography is an excellent alternative or complementary purification technique, especially if recrystallization fails to remove certain impurities. A typical stationary phase would be silica gel, with an eluent system like hexane/ethyl acetate. The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation.

References

Validation & Comparative

A Comparative Guide to High-Purity Assessment of 4,5-Dichloro-8-methylquinoline: An HPLC Method Development Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] 4,5-Dichloro-8-methylquinoline serves as a key building block in the synthesis of various novel therapeutic agents. Its molecular structure, featuring a quinoline core with specific halogenation, is pivotal to the biological activity of the final API. Consequently, even trace impurities—such as isomers, starting materials, or reaction by-products—can potentially alter the pharmacological profile or introduce toxicity.[1] Regulatory bodies like the FDA and EMA have stringent requirements for impurity profiling, making robust and reliable analytical methods indispensable.[3]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound. As opposed to a simple recitation of protocols, we will explore the underlying chromatographic principles and the rationale behind our experimental choices. We will compare a standard "workhorse" C18 reversed-phase method against an alternative phenyl-based stationary phase, demonstrating how subtle changes in column chemistry can yield significant improvements in separation efficiency for this class of aromatic compounds.

The Analytical Challenge: Separating Closely Related Structures

The primary challenge in analyzing this compound lies in resolving the main component from structurally similar impurities. These impurities often share the same chromophore, making them indistinguishable by UV detection alone, and possess similar polarity, which complicates chromatographic separation. The goal of method development is to exploit subtle differences in their physicochemical properties to achieve baseline resolution (R_s ≥ 2.0), which is crucial for accurate quantification.[4]

Our Method Development Strategy

A systematic approach to HPLC method development saves time and leads to more robust and reliable methods.[4][5] Our strategy begins with a broadly applicable reversed-phase method and progresses to more selective conditions, optimizing for the specific chemistry of our analyte. The logical flow of this process is designed to maximize selectivity, which is the most powerful tool for improving resolution.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Optimization cluster_2 Phase 3: Validation Start Define Goal: Purity of this compound MethodA Method A: Standard RP-HPLC (C18 Column, ACN/H2O Gradient) Start->MethodA EvalA Evaluate Results: Resolution, Peak Shape, Runtime MethodA->EvalA Decision Is Resolution > 2.0 for all peaks? EvalA->Decision MethodC Method C: Alternative Mobile Phase (Methanol Modifier) Alter Solvent Selectivity EvalA->MethodC Parallel Test MethodB Method B: Alternative Stationary Phase (Phenyl-Hexyl Column) Exploit π-π Interactions Decision->MethodB No Validate Method Validation (ICH) (Linearity, Accuracy, Precision) Decision->Validate Yes Compare Compare Data: Select Optimal Method MethodB->Compare MethodC->Compare Compare->Validate Final Final, Validated QC Method Validate->Final

Caption: Logical workflow for HPLC method development and validation.

Comparative Experimental Protocols

For this study, a single batch of synthesized this compound was analyzed using two distinct HPLC methods. The objective is to compare the resolving power of a traditional C18 stationary phase against a phase designed to provide alternative selectivity for aromatic compounds.

Sample Preparation

A stock solution of this compound was prepared by accurately weighing approximately 25 mg of the sample into a 25 mL volumetric flask and dissolving it in methanol to achieve a concentration of ~1.0 mg/mL. A working solution of 0.1 mg/mL was prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

Method A: The Industry Standard (C18 Column)

This method utilizes a C18 (octadecylsilane) column, the most common stationary phase in reversed-phase HPLC, which separates analytes primarily based on hydrophobicity.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 225 nm[6]

  • Injection Volume: 5 µL

Causality: The use of a gradient elution is necessary to elute any potential late-eluting, more hydrophobic impurities within a reasonable timeframe while maintaining good resolution for early-eluting peaks.[5] Formic acid is used as a mobile phase modifier to improve peak shape and ensure MS compatibility.

Method B: Alternative Selectivity (Phenyl-Hexyl Column)

This method employs a phenyl-hexyl stationary phase. The phenyl groups on the silica surface can induce dipole-dipole and π-π interactions with aromatic analytes like the quinoline ring system, offering a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.[7][8]

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Identical to Method A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 5 µL

Causality: By keeping all other parameters identical to Method A, we can directly attribute any changes in retention time and resolution to the difference in stationary phase chemistry. This is a key principle of effective method development.[4]

Data Analysis and Performance Comparison

The following table summarizes the quantitative data obtained from the analysis of a hypothetical batch of this compound containing two known impurities: a starting material (Impurity 1) and a regioisomeric by-product (Impurity 2).

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Performance Insight
t_R (Impurity 1) 5.8 min6.2 minPhenyl-Hexyl phase shows slightly more retention.
t_R (Main Peak) 9.5 min10.3 minIncreased retention on Phenyl-Hexyl phase.
t_R (Impurity 2) 9.7 min10.8 minImpurity 2 is better retained on the Phenyl-Hexyl phase.
Resolution (R_s) 1.83.1 Critical Improvement: Method B achieves baseline separation.
(Main Peak / Impurity 2)
Tailing Factor (T_f) 1.21.1Both methods produce good peak symmetry.
(Main Peak)
Calculated Purity 99.45%99.20% Method B provides a more accurate purity value due to better separation of Impurity 2.

Trustworthiness: The discrepancy in the calculated purity highlights why achieving baseline resolution is non-negotiable for a trustworthy analytical method. In Method A, the co-elution of Impurity 2 with the main peak leads to an overestimation of purity. Method B provides a self-validating system where the separation is visually and quantitatively robust.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample (25 mg) prep2 Dissolve in Methanol (25 mL Stock) prep1->prep2 prep3 Dilute to 0.1 mg/mL (Working Solution) prep2->prep3 hplc_system HPLC System (Pump, Autosampler, Detector) prep3->hplc_system method_a Method A (C18 Column) hplc_system->method_a Run 1 method_b Method B (Phenyl-Hexyl Column) hplc_system->method_b Run 2 data_acq Acquire Chromatograms method_a->data_acq method_b->data_acq data_proc Integrate Peaks & Calculate R_s, T_f, Purity data_acq->data_proc data_comp Compare Method Performance data_proc->data_comp

Caption: High-level experimental workflow from sample prep to data analysis.

Discussion and Recommendations

The experimental data clearly demonstrates the value of exploring alternative column selectivities during method development.

  • Method A (C18): While providing a reasonable separation, this method failed to achieve the critical goal of baseline resolution between the main analyte and Impurity 2 (a likely regioisomer). For a routine quality control setting where speed is essential and impurities are well-characterized and below a certain threshold, a C18 column might suffice. However, it carries the risk of inaccurate purity reporting if critical impurity levels rise.

  • Method B (Phenyl-Hexyl): This method is demonstrably superior for the purity analysis of this compound. The enhanced resolution (R_s = 3.1) is attributed to the unique π-π interactions between the phenyl-hexyl stationary phase and the aromatic quinoline ring system.[8] This additional interaction mechanism, absent in the C18 column, provides the selectivity needed to separate the closely related isomers.

Recommendation: For accurate purity determination, impurity profiling, and stability studies of this compound, Method B is the recommended approach . Its ability to provide baseline separation of all components ensures the method is robust, reliable, and suitable for validation according to ICH guidelines.[9][10]

Conclusion

The purity analysis of pharmaceutical intermediates like this compound demands more than a one-size-fits-all analytical approach. This guide demonstrates that a standard C18 column, while a logical starting point, may not provide the necessary resolving power for complex aromatic molecules. By systematically comparing it with a Phenyl-Hexyl stationary phase, we have shown that leveraging alternative chromatographic selectivities, such as π-π interactions, is a powerful strategy. The resulting method is not only more accurate but also inherently more trustworthy, providing a solid analytical foundation for ensuring the quality and safety of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to Identifying Impurities in 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to key intermediates like 4,5-Dichloro-8-methylquinoline, a heterocyclic compound whose structural motif is found in various biologically active molecules. The presence of impurities, even at trace levels, can have significant consequences, potentially altering the efficacy, stability, and safety profile of the final drug product.[1][2] Therefore, a robust analytical strategy to detect, identify, and quantify impurities is a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of modern analytical techniques for the impurity profiling of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in years of field experience to empower researchers in their quality assurance endeavors.

Anticipating the Unknown: Potential Impurities in this compound

A successful impurity profiling strategy begins with a theoretical understanding of what impurities might be present. These can be broadly categorized as synthesis-related impurities and degradation products.

1. Synthesis-Related Impurities: The synthesis of polysubstituted quinolines often involves multi-step reactions like the Gould-Jacobs or Friedländer syntheses.[3][4] Each step is a potential source of impurities:

  • Starting Material Carryover: Incomplete reaction of starting materials, such as the precursor aniline.

  • Intermediates: Unreacted or partially reacted intermediates, for example, a mono-chlorinated quinoline species.

  • Isomeric Impurities: Regioisomers formed during the cyclization or chlorination steps are a common challenge. For instance, the formation of 7-Bromo-4-chloro-8-methylquinoline is a known multi-step process, and similar side reactions could lead to isomeric dichlorinated products.[3]

  • Byproducts: Impurities generated from side reactions, such as over-chlorination leading to trichloro-derivatives or polymerization under harsh reaction conditions.

2. Degradation Products: Storage and handling can expose this compound to conditions that cause it to degrade.[5] Forced degradation studies are essential to identify these potential impurities.[6]

  • Oxidation: The quinoline nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide.[5]

  • Hydrolysis: Although the chloro-substituents are generally stable, under certain pH and temperature conditions, they could be replaced by hydroxyl groups, forming hydroxy-dichloro-methylquinolines.

  • Photodegradation: Exposure to UV or visible light can be a significant catalyst for degradation in quinoline-based structures, often leading to complex product mixtures, including carboxaldehydes or hydroxylated derivatives.[5][7]

The Analytical Toolkit: A Comparative Guide

Selecting the right analytical technique is crucial for effective impurity profiling. Each method offers a unique balance of sensitivity, selectivity, and structural elucidation power. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][8]

Workflow for Impurity Identification and Characterization

The following diagram illustrates a logical workflow for a comprehensive impurity investigation, starting from initial purity assessment to definitive structural elucidation of unknown impurities.

G Impurity Identification Workflow for this compound cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Structural Elucidation Sample Bulk Sample of This compound HPLC_UV HPLC-UV Analysis (Purity Assessment) Sample->HPLC_UV Purity_Report HPLC_UV->Purity_Report Purity > 99.8%? (Known Impurities Below Threshold?) Unknown_Detected Unknown Impurity > 0.1% ? Purity_Report->Unknown_Detected No Batch_Release Batch Release Purity_Report->Batch_Release Yes LC_MS LC-MS Analysis (Accurate Mass & Fragmentation) Isolation Isolation via Preparative HPLC LC_MS->Isolation Propose Structure GC_MS GC-MS Analysis (Volatile Impurities) GC_MS->Isolation Propose Structure Unknown_Detected->LC_MS Unknown_Detected->GC_MS NMR Structural Elucidation (1H, 13C, 2D NMR) Isolation->NMR Final_ID Impurity Structure Confirmed NMR->Final_ID

Caption: A logical workflow for the identification and characterization of impurities.

Performance Comparison of Key Analytical Techniques

The choice of technique depends on the specific question being asked—are we quantifying a known impurity, or are we identifying a new one?

Technique Primary Use Case Strengths Limitations Structural Information
HPLC-UV Quantification, Purity ChecksRobust, reproducible, excellent for quantitation, widely available.[8]Requires chromophore for detection; limited structural information.Retention time (relative to a standard).
GC-MS Volatile/Semi-volatile ImpuritiesHigh separation efficiency for volatile compounds, provides mass spectra for library matching.[9][10]Requires analyte to be thermally stable and volatile; derivatization may be needed.Molecular weight, fragmentation pattern.
LC-MS Universal Detection, IdentificationApplicable to a wide range of polarities and molecular weights, provides molecular weight and fragmentation data.[11][12]Matrix effects can cause ion suppression; quantification can be more complex than HPLC-UV.Accurate mass (HRMS), fragmentation pattern.[13]
NMR Definitive Structure ElucidationUnparalleled for determining chemical structure and stereochemistry.[14][15]Low sensitivity (requires isolated, pure sample); complex data interpretation.Atom connectivity, 3D structure.[16]

Experimental Protocols: From Method to Measurement

Theoretical comparisons are valuable, but robust, validated protocols are essential for reliable results. Here, we provide detailed methodologies for the primary chromatographic techniques.

Protocol 1: HPLC-UV for Purity Determination and Quantification

This method is the workhorse for routine quality control, designed to accurately quantify the main component and known impurities.

  • Objective: To determine the purity of this compound and quantify any specified impurities.

  • Causality: A reverse-phase C18 column is chosen for its broad applicability to moderately non-polar compounds.[17] Acetonitrile provides good elution strength, while a formic acid modifier ensures sharp peak shapes by protonating the quinoline nitrogen. UV detection at 225 nm is selected as it is a common wavelength for quinoline ring systems, providing high sensitivity.[17]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute 1:10 with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Instrumentation & Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine purity (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).

    • Quantify known impurities using certified reference standards and a calibration curve.

Protocol 2: LC-MS for Identification of Unknown Impurities

This method is employed when unknown peaks are detected in the HPLC-UV analysis, providing essential mass information for structural elucidation.

  • Objective: To obtain the accurate mass and fragmentation pattern of unknown impurities.

  • Causality: The method uses volatile buffers (ammonium formate) to be compatible with mass spectrometry.[11] Electrospray ionization (ESI) in positive mode is highly effective for nitrogen-containing heterocyclic compounds as the quinoline nitrogen is readily protonated. High-resolution MS (like TOF or Orbitrap) provides accurate mass data, allowing for the determination of the elemental composition of an impurity.[13]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol, using a mobile-phase compatible solvent for the final dilution.

  • Instrumentation & Conditions:

    • Instrument: LC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

    • LC Conditions: Use the same column and gradient as the HPLC-UV method, but replace the formic acid buffer with 10 mM Ammonium Formate in both mobile phase A and B.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Mass Range: Scan from m/z 100 to 800.

      • Data Acquisition: Perform both a full scan for accurate mass and a data-dependent MS/MS scan to acquire fragmentation data on the most abundant ions.

  • Data Analysis:

    • Extract the ion chromatograms for masses corresponding to potential impurities.

    • From the full scan data, determine the accurate mass of the protonated molecule [M+H]⁺. Use this to calculate the elemental formula.

    • Analyze the MS/MS fragmentation pattern to identify characteristic losses (e.g., loss of Cl, CH₃) and deduce the structure of the impurity.

The Final Arbiter: Definitive Structural Elucidation by NMR

While LC-MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.[15] For impurities present at levels above the ICH identification threshold (typically >0.1%), isolation via preparative HPLC followed by NMR analysis is required.[19]

  • ¹H and ¹³C NMR: Provide information on the number and type of protons and carbons. The chemical shifts are highly sensitive to the electronic environment, allowing differentiation between isomers based on the substitution pattern.[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY shows proton-proton couplings, while HSQC and HMBC correlate protons to their directly attached and long-range carbons, respectively.[14][16] This data allows for the complete assembly of the molecular structure from its constituent parts. Quinolines are known to exhibit concentration-dependent chemical shifts due to π-π stacking, an important factor to consider during analysis.[16]

Conclusion: An Integrated Strategy for Assured Quality

Identifying impurities in a key pharmaceutical intermediate like this compound is a multi-faceted challenge that requires a sophisticated and integrated analytical approach. There is no single "best" technique; rather, the power lies in combining the quantitative strength of HPLC-UV with the identification capabilities of LC-MS and GC-MS. For definitive structural confirmation of significant unknown impurities, NMR remains the ultimate tool.

By understanding the potential sources of impurities and strategically deploying these complementary techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, safety, and efficacy of the final pharmaceutical product and satisfying stringent regulatory requirements.

References

Differentiating Chloro-Methylquinoline Isomers: A 1H NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, can exhibit vastly different chemical, physical, and biological properties. For researchers working with substituted quinolines, a core scaffold in many pharmaceuticals, the ability to distinguish between isomers is a critical step in ensuring the synthesis of the correct target molecule. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 4,5-dichloro-8-methylquinoline and its positional isomers, offering a practical framework for their differentiation.

The Decisive Role of ¹H NMR in Isomer Identification

¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By mapping the chemical environment of each proton, it provides a unique fingerprint of the molecule. Key parameters derived from a ¹H NMR spectrum—chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J)—are exquisitely sensitive to the electronic and steric effects of neighboring atoms and functional groups. In the context of substituted quinolines, the electronegativity of chlorine atoms and the electron-donating nature of the methyl group induce predictable changes in the chemical shifts of the aromatic protons, allowing for unambiguous isomer identification.[1]

Predicted ¹H NMR Spectral Comparison

To illustrate the power of ¹H NMR in distinguishing isomers, we will compare the predicted spectra of three positional isomers:

  • Isomer 1: this compound

  • Isomer 2: 4,7-dichloro-8-methylquinoline

  • Isomer 3: 5,7-dichloro-8-methylquinoline

The predictions are based on established substituent effects on the quinoline ring system and data from related compounds.[2][3] The quinoline proton numbering is as follows:

Caption: Standard numbering of the quinoline ring system.

Below is a table summarizing the predicted ¹H NMR data for the aromatic protons of the three isomers.

Proton Isomer 1: this compound Isomer 2: 4,7-dichloro-8-methylquinoline Isomer 3: 5,7-dichloro-8-methylquinoline
H-2 ~8.8 ppm (d, J ≈ 4.5 Hz)~8.7 ppm (d, J ≈ 4.5 Hz)~8.9 ppm (dd, J ≈ 4.2, 1.6 Hz)
H-3 ~7.5 ppm (d, J ≈ 4.5 Hz)~7.4 ppm (d, J ≈ 4.5 Hz)~7.6 ppm (dd, J ≈ 8.5, 4.2 Hz)
H-6 ~7.8 ppm (d, J ≈ 8.0 Hz)~8.0 ppm (s)~7.4 ppm (s)
H-7 ~7.6 ppm (d, J ≈ 8.0 Hz)--
-CH₃ ~2.8 ppm (s)~2.7 ppm (s)~2.6 ppm (s)
Analysis of Spectral Differences

Isomer 1 (this compound):

  • H-2 and H-3: These protons on the pyridine ring will appear as doublets due to coupling with each other (ortho coupling, ³J). The presence of the chloro group at C-4 will deshield H-3.

  • H-6 and H-7: These protons on the benzene ring will also appear as doublets due to their ortho relationship. The chloro group at C-5 will strongly deshield the H-6 proton. The methyl group at C-8 will have a slight shielding effect on H-7.

  • -CH₃: The methyl protons will appear as a singlet, shifted downfield due to the aromatic ring current.

Isomer 2 (4,7-dichloro-8-methylquinoline):

  • H-2 and H-3: Similar to Isomer 1, these will be doublets. The chemical shifts will be slightly different due to the change in the electronic environment from the chloro group moving from C-5 to C-7.

  • H-5 and H-6: H-6 will be a singlet as it has no adjacent protons to couple with. The two chloro groups at positions 4 and 7 will influence the chemical shift of H-5 and H-6. Specifically, H-6 is expected to be significantly deshielded due to the para-relationship with the C-4 chloro group and ortho to the C-7 chloro group.

  • -CH₃: The methyl group will be a singlet.

Isomer 3 (5,7-dichloro-8-methylquinoline):

  • H-2, H-3, and H-4: This will be a more complex spin system. H-2 will be a doublet of doublets due to coupling with H-3 and a smaller long-range coupling to H-4. H-3 and H-4 will also show complex splitting patterns. The absence of a substituent at C-4 will result in a more upfield chemical shift for H-4 compared to Isomers 1 and 2.

  • H-6: This proton will appear as a singlet, being flanked by two chloro atoms, which will cause a significant downfield shift.

  • -CH₃: The methyl protons will appear as a singlet.

The most telling distinctions are the multiplicity of the protons on the benzene ring. The presence of a singlet for H-6 in Isomers 2 and 3 is a clear indicator that distinguishes them from Isomer 1, which shows two doublets for H-6 and H-7. Differentiating between Isomers 2 and 3 would then rely on the patterns of the protons on the pyridine ring, which are significantly different.

Visualizing Isomeric Structures

Caption: Structures of the three compared isomers.

Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality, reproducible ¹H NMR spectra for these compounds, the following protocol is recommended.

I. Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified quinoline derivative.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

II. Instrument Setup and Data Acquisition
  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution, characterized by narrow and symmetrical peak shapes.

  • 1D ¹H Spectrum Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-10 ppm for these compounds).

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

III. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the chemical shift of each signal.

  • Coupling Constant Measurement: Measure the J-values from the splitting patterns to aid in structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in ~0.6 mL CDCl₃ weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample, lock, and shim transfer->insert acquire Acquire 1D ¹H spectrum (≥400 MHz) insert->acquire reference Reference spectrum (e.g., CDCl₃ at 7.26 ppm) acquire->reference process Fourier Transform, Phase, Baseline Correct reference->process analyze Integrate, Peak Pick, Measure J-values process->analyze elucidate Elucidate Isomer Structure analyze->elucidate

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The subtle yet significant differences in the ¹H NMR spectra of positional isomers of dichloro-methylquinoline provide a robust method for their differentiation. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently determine the substitution pattern on the quinoline ring. This guide serves as a foundational resource for scientists and professionals in drug development, emphasizing the critical role of NMR spectroscopy in ensuring the structural integrity of synthesized compounds.

References

The Enigmatic Profile of 4,5-Dichloro-8-methylquinoline: A Comparative Guide to Its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and ever-expanding landscape of medicinal chemistry, the quinoline scaffold stands as a cornerstone, a privileged structure from which a multitude of therapeutic agents have been born.[1][2][3] Its versatile and synthetically accessible framework has paved the way for drugs with a wide spectrum of biological activities, including potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][4][5] This guide delves into the predicted biological profile of a lesser-explored derivative, 4,5-Dichloro-8-methylquinoline, by drawing objective comparisons with well-characterized quinoline analogues. Through an analysis of established structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a predictive framework and the experimental avenues to validate these hypotheses.

While direct experimental data on this compound is not extensively available in the public domain, a comprehensive review of the biological activities of related substituted quinolines allows for a scientifically grounded extrapolation of its potential. The presence and position of substituents on the quinoline ring are paramount in dictating the molecule's interaction with biological targets and, consequently, its therapeutic efficacy and selectivity.[6][7][8] This guide will dissect the influence of chloro and methyl groups on the quinoline core to build a comparative profile for our target compound.

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in numerous clinically approved drugs.[3] Its ability to intercalate with DNA, inhibit key enzymes, and interact with various receptors underpins its diverse pharmacological effects.[2] Quinolines have demonstrated efficacy against a range of human cancer cell lines, including breast, colon, and lung cancer, often by inducing apoptosis, arresting the cell cycle, or inhibiting angiogenesis.[1][2][9] Furthermore, their antimicrobial prowess is well-documented, with quinoline derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][10][11]

Decoding the Influence of Substituents: A Predictive SAR Analysis

The biological activity of a quinoline derivative is intricately linked to the nature and position of its substituents. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel and more potent therapeutic agents.

The Role of Chloro Substitution

The presence of a chlorine atom on the quinoline ring often enhances biological activity. For instance, the 7-chloro substituent is a critical feature in the antimalarial drug chloroquine and its analogues, essential for their activity against Plasmodium falciparum.[12] Dichloro-substituted quinolines have also shown significant anticancer and antiviral activities.[13] The electron-withdrawing nature of chlorine can modulate the electronic properties of the quinoline ring, influencing its binding affinity to target proteins and its ability to participate in key biological interactions. The position of the chlorine atoms is also critical; for example, 5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated notable anticancer properties.[13]

The Impact of Methyl Substitution

The introduction of a methyl group, an electron-donating substituent, can also profoundly affect the biological profile of a quinoline. Methyl groups can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. The position of the methyl group is a key determinant of its effect. For example, a methyl group at the C-2 position has been associated with potent anticancer activity in some quinoline series.[3] Conversely, substitution at other positions can either enhance or diminish activity depending on the specific biological target.

Comparative Biological Activity Profile: this compound vs. Other Quinolines

Based on the established SAR of quinoline derivatives, we can construct a predictive comparison of the biological activity of this compound against other notable quinolines.

Compound Key Substituents Established/Predicted Biological Activity Supporting Rationale/Citations
This compound 4-Chloro, 5-Chloro, 8-MethylPredicted Anticancer & Antimicrobial Activity: The di-chloro substitution suggests potential for potent cytotoxicity against cancer cell lines and broad-spectrum antimicrobial effects. The 8-methyl group may enhance lipophilicity and cellular uptake.Based on the known activities of di-chloro quinolines[13] and the influence of methyl groups on lipophilicity.
Chloroquine 7-Chloro, 4-amino side chainAntimalarial, Anticancer (emerging): A well-established antimalarial agent. Its anticancer properties are also being explored.[7][12]The 7-chloro group is crucial for its antimalarial action.[12]
5,7-Dichloro-8-hydroxyquinoline 5-Chloro, 7-Chloro, 8-HydroxyAnticancer, Antiviral: Demonstrates significant inhibitory activity against various cancer cell lines and dengue virus.[13]The combination of di-chloro and 8-hydroxy substituents is key to its bioactivity.
2,4-Disubstituted Quinolines Various substituents at C2 & C4Anticancer: These derivatives act as growth inhibitors through mechanisms like cell cycle arrest and apoptosis.[1]The substitution pattern at these positions is critical for anticancer efficacy.
8-Hydroxyquinoline 8-HydroxyAntimicrobial, Anticancer: A versatile scaffold with a wide range of biological properties due to its metal-chelating ability.[13][14]The hydroxyl group at the 8-position is a key structural feature for its activity.[14]

Experimental Validation: Protocols and Workflows

To empirically determine the biological activity of this compound, a series of well-defined experimental protocols are necessary. The following provides a logical workflow for its initial biological characterization.

Experimental Workflow for Biological Activity Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (if active) cluster_2 Phase 3: In Vivo Evaluation (if promising) A Synthesis & Purification of This compound B Anticancer Activity Screening (MTT/MTS Assay) A->B C Antimicrobial Activity Screening (MIC Determination) A->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F Target Identification Studies D->F E->F G Animal Model of Cancer F->G H Animal Model of Infection F->H G cluster_0 Cellular Effects cluster_1 Downstream Consequences This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Enzyme Inhibition\n(e.g., Topoisomerase, Kinases) Enzyme Inhibition (e.g., Topoisomerase, Kinases) This compound->Enzyme Inhibition\n(e.g., Topoisomerase, Kinases) ROS Generation ROS Generation This compound->ROS Generation Cell Cycle Arrest Cell Cycle Arrest DNA Intercalation->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Enzyme Inhibition\n(e.g., Topoisomerase, Kinases)->Inhibition of Proliferation Apoptosis Apoptosis ROS Generation->Apoptosis Cell Cycle Arrest->Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4,5-dichloro- vs. 4,7-dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of pharmaceutical research and drug development, quinoline and its derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. The precise substitution pattern on the quinoline ring is paramount, as even minor positional changes of substituents can drastically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 4,5-dichloro-8-methylquinoline and 4,7-dichloro-8-methylquinoline. Unambiguous identification of these isomers is a critical quality control step in synthetic chemistry and drug manufacturing. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a definitive analytical protocol for their differentiation, grounded in fundamental principles and supported by experimental data.

PART 1: Experimental Protocols & Methodology

The validity of any spectroscopic analysis hinges on the quality of the data acquisition. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1][2] The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint. For these isomers, the key is to observe how the spatial position of the chlorine atoms influences the magnetic environment of the protons and carbons on the quinoline core.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the quinoline sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for ¹³C NMR and 2D experiments.

    • Maintain a constant probe temperature (e.g., 298 K) to avoid chemical shift drift.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality: IR spectroscopy probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and bond types. While the isomers share the same functional groups, the different positions of the C-Cl bonds and the resulting changes in molecular symmetry will lead to subtle but measurable differences in the fingerprint region of the spectrum.

Protocol:

  • Background Scan: Before analyzing the sample, a background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.[4][5] This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.[6]

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure optimal contact between the sample and the crystal surface.[6] Good contact is essential for achieving a high-quality spectrum.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition.[7][8][9][10] For isomeric compounds, HRMS will confirm they have the same molecular formula. The key to differentiation lies in analyzing the fragmentation patterns and, most importantly for these compounds, the characteristic isotopic signature of chlorine.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The high resolving power of the instrument (e.g., Orbitrap or FT-ICR) is essential to obtain accurate mass measurements to four or five decimal places.[9][11]

PART 2: Comparative Spectroscopic Analysis

The structural difference between the two isomers is the position of one chlorine atom on the carbocyclic ring – either at position C5 or C7. This seemingly small change creates a cascade of distinct spectroscopic signatures.

¹H NMR Spectroscopy: The Definitive Fingerprint

The ¹H NMR spectra provide the most straightforward and conclusive evidence for differentiating the two isomers. The key lies in the analysis of the aromatic protons on the carbocyclic ring (H5, H6, H7).

  • 4,7-dichloro-8-methylquinoline: This isomer presents a simpler aromatic region. The proton at C5 is a doublet coupled to H6, and the proton at C6 is a doublet coupled to H5. The proton at C2 will appear as a doublet coupled to H3, and H3 will be a doublet coupled to H2.

  • This compound: In this isomer, the proton at C6 is coupled to the proton at C7, resulting in a doublet of doublets or a triplet-like appearance depending on the coupling constants. The proton at C7 is a doublet coupled to H6. The presence of the chlorine at C5 significantly deshields the peri-proton H6.

Table 1: Comparative ¹H NMR Data (Predicted Shifts and Splitting Patterns in CDCl₃)

Proton PositionThis compound4,7-dichloro-8-methylquinolineRationale for Difference
H2 ~8.8 ppm (d)~8.7 ppm (d)Similar electronic environment.
H3 ~7.5 ppm (d)~7.4 ppm (d)Similar electronic environment.
H5 (No Proton)~8.1 ppm (d)Key Differentiator: Presence of a signal vs. absence. The C7-Cl in the 4,7-isomer deshields H5.
H6 ~7.6 ppm (t or dd)~7.5 ppm (d)Key Differentiator: Different splitting patterns and chemical shifts due to adjacent substituents.
H7 ~7.4 ppm (d)(No Proton)Key Differentiator: Presence of a signal vs. absence.
-CH₃ ~2.7 ppm (s)~2.6 ppm (s)The C5-Cl in the 4,5-isomer may cause a slight downfield shift of the C8-methyl group due to through-space interaction.

Note: 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet. Exact chemical shifts can vary slightly based on concentration and solvent purity.[12][13]

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The chemical shifts of the carbon atoms directly bonded to chlorine (ipso-carbons) and their adjacent carbons are most affected.

Table 2: Comparative ¹³C NMR Data (Predicted Chemical Shifts in CDCl₃)

Carbon PositionThis compound4,7-dichloro-8-methylquinolineRationale for Difference
C4 ~149 ppm~150 ppmDirectly attached to both Nitrogen and Chlorine, resulting in a significant downfield shift in both isomers.
C5 ~130 ppm~127 ppmKey Differentiator: The C5-Cl bond causes a downfield shift of C5 in the 4,5-isomer.
C7 ~128 ppm~136 ppmKey Differentiator: The C7-Cl bond causes a significant downfield shift of C7 in the 4,7-isomer.
C8a ~145 ppm~147 ppmThe position of the chlorine influences the electronic density at this bridgehead carbon.
2D NMR Spectroscopy: Unambiguous Assignment

2D NMR experiments, particularly HMBC, are invaluable for cementing the structural assignment by revealing long-range (2-3 bond) correlations between protons and carbons.

  • For 4,7-dichloro-8-methylquinoline: A crucial HMBC correlation will be observed between the protons of the C8-methyl group (~2.6 ppm) and the carbon atom C7 (~136 ppm). This three-bond correlation is only possible in this isomer.

  • For this compound: The C8-methyl protons will show an HMBC correlation to C7 (~128 ppm) and C8a, but critically, not to a chlorinated carbon in that vicinity. Instead, a key correlation may be seen from H6 to C5 and C8.

HMBC_Correlation

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be broadly similar, showing characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N ring stretching (~1600-1450 cm⁻¹), and aromatic C-H out-of-plane bending (~900-700 cm⁻¹). The key differences will be subtle shifts in the C-Cl stretching region and the fingerprint region due to changes in the overall dipole moment and molecular symmetry.

Table 3: Comparative IR Data (Key Vibrational Bands in cm⁻¹)

Vibrational ModeThis compound4,7-dichloro-8-methylquinolineRationale for Difference
Aromatic C=C/C=N Stretch 1580-15901570-1580The substitution pattern slightly alters the conjugation and bond strengths within the ring system.
C-Cl Stretch ~1050-1100~1070-1120The vibrational frequency of the C-Cl bond is sensitive to its position on the aromatic ring.
Aromatic C-H Bending ~830, ~780~850, ~800The pattern of out-of-plane bending is highly characteristic of the substitution pattern on the benzene ring portion.
Mass Spectrometry

Both isomers have the same molecular formula, C₁₀H₇Cl₂N, and thus the same monoisotopic mass of 210.9956 Da. HRMS will confirm this elemental composition. The most telling feature in the low-resolution mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

While the isotopic pattern confirms the presence of two chlorine atoms, it does not differentiate the isomers. Differentiation via MS would require tandem mass spectrometry (MS/MS), where the molecular ions are fragmented.[14][15] The fragmentation patterns may differ due to the different stabilities of the fragments formed upon cleavage, which is influenced by the chlorine positions. However, for routine identification, NMR remains the superior and more direct technique.

workflow

Conclusion

While 4,5-dichloro- and 4,7-dichloro-8-methylquinoline are structurally similar isomers, they possess unique and readily distinguishable spectroscopic fingerprints. ¹H NMR spectroscopy stands out as the most definitive technique, with the chemical shifts and splitting patterns of the aromatic protons providing unambiguous proof of the chlorine substitution pattern. 2D NMR experiments, particularly HMBC, offer irrefutable confirmation of the assignments. While IR spectroscopy and mass spectrometry serve as excellent confirmatory tools—verifying functional groups and elemental composition, respectively—they lack the detailed structural resolving power of NMR for this specific analytical challenge. By employing the multi-technique approach detailed in this guide, researchers and drug development professionals can confidently and accurately characterize these critical quinoline isomers, ensuring the integrity and quality of their scientific endeavors.

References

A Comparative Guide to the Synthesis of 4,5-Dichloro-8-methylquinoline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dichloro-8-methylquinoline is a key heterocyclic scaffold of significant interest to researchers in drug discovery and development. Its substituted quinoline core is a common feature in a wide array of pharmacologically active agents. The precise placement of chloro-substituents at the C4 and C5 positions, along with the methyl group at C8, offers a unique electronic and steric profile for molecular design and lead optimization. However, the synthesis of this specific polysubstituted quinoline is not a trivial one-step process and requires a multi-step, strategic approach.

This technical guide provides an in-depth, objective comparison of two plausible and scientifically-grounded synthetic strategies for obtaining this compound. We will dissect each pathway, explaining the causality behind experimental choices, providing detailed, actionable protocols, and presenting supporting data to guide researchers in selecting the most suitable method for their laboratory context.

Strategic Overview: Two Paths to the Target Molecule

The synthesis of this compound can be logically approached from two distinct strategic directions, each with its own set of advantages and challenges:

  • Strategy A: The "Build the Core, Then Decorate" Approach. This classic strategy involves first constructing the 8-methylquinoline skeleton and then introducing the two chloro-substituents in subsequent steps. This pathway leverages well-established quinoline-forming reactions but hinges on achieving regioselective control during the critical chlorination stages.

  • Strategy B: The "Pre-decorated Precursor" Approach. This strategy involves synthesizing a dichlorinated aniline precursor, which already contains the desired substitution pattern on the benzene ring. This precursor is then cyclized to form the final quinoline ring system. This method offers excellent control over the final substitution pattern but requires the successful synthesis of a specific, non-commercial starting material.

Strategy A: Post-Quinoline Formation Chlorination

This synthetic route begins with the accessible starting material, 2-methylaniline, to first construct the 8-methylquinoline core. The subsequent challenge lies in the selective introduction of chlorine atoms at the C4 and C5 positions. A direct dichlorination is unlikely to be successful, therefore a more controlled, multi-step functionalization is proposed.

Part 1: Synthesis of the 8-Methylquinoline Core via Skraup-Doebner-von Miller Reaction

The Skraup synthesis and its variant, the Doebner-von Miller reaction, are cornerstone methods for quinoline synthesis.[1][2] They involve the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be generated in situ.[3] For the synthesis of 8-methylquinoline, 2-methylaniline is reacted with crotonaldehyde (an α,β-unsaturated aldehyde).

Reaction Mechanism: The reaction begins with the 1,4-conjugate addition (Michael addition) of 2-methylaniline to crotonaldehyde under acidic conditions. The resulting intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The final steps involve dehydration and oxidation of the dihydroquinoline intermediate to yield the aromatic 8-methylquinoline.[4]

Experimental Protocol (Adapted from similar Doebner-von Miller syntheses): [5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 2-methylaniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C).

  • Reagent Addition: In the dropping funnel, dissolve crotonaldehyde (1.2 eq) in a minimal amount of a water-immiscible solvent like toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is crucial to minimize the acid-catalyzed polymerization of crotonaldehyde, a common cause of tar formation and low yields.[5]

  • Reaction: Continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture with a concentrated sodium hydroxide solution until the pH is basic (pH > 9).

  • Isolation: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 8-methylquinoline.

  • Purification: The crude product can be purified by vacuum distillation.

Part 2: Regioselective Dichlorination Pathway

Direct dichlorination of 8-methylquinoline is problematic due to a lack of regioselectivity. A more controlled, multi-step approach is necessary to install the chloro groups at the desired C4 and C5 positions.

Workflow for Dichlorination:

G cluster_0 Dichlorination Workflow 8-Methylquinoline 8-Methylquinoline 8-Methylquinoline N-oxide 8-Methylquinoline N-oxide 8-Methylquinoline->8-Methylquinoline N-oxide  Oxidation (m-CPBA) 4-Chloro-8-methylquinoline N-oxide 4-Chloro-8-methylquinoline N-oxide 8-Methylquinoline N-oxide->4-Chloro-8-methylquinoline N-oxide  4-Chlorination (POCl3) 4-Chloro-8-methylquinoline 4-Chloro-8-methylquinoline 4-Chloro-8-methylquinoline N-oxide->4-Chloro-8-methylquinoline  Deoxygenation (PCl3) This compound This compound 4-Chloro-8-methylquinoline->this compound  C5-Chlorination (TCCA)

Caption: Proposed workflow for the dichlorination of 8-methylquinoline.

Step 2a: N-Oxidation The first step is the oxidation of the quinoline nitrogen to an N-oxide. This serves two purposes: it deactivates the pyridine ring towards electrophilic substitution and activates the C2 and C4 positions for nucleophilic attack.

  • Protocol: Dissolve 8-methylquinoline (1.0 eq) in dichloromethane (DCM). Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq) portion-wise. Stir the reaction at room temperature until TLC indicates the consumption of the starting material. Wash the reaction mixture with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over Na₂SO₄ and concentrate to yield 8-methylquinoline N-oxide.[6]

Step 2b: 4-Position Chlorination The N-oxide can be readily chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃).

  • Mechanism: POCl₃ activates the N-oxide by reaction at the oxygen atom. This is followed by nucleophilic attack of a chloride ion at the now highly electrophilic C4 position. Aromatization then yields the 4-chloroquinoline N-oxide derivative.[7]

  • Protocol: Gently reflux a solution of 8-methylquinoline N-oxide (1.0 eq) in excess POCl₃ for 2-3 hours. After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent. Dry and concentrate the organic extracts to obtain 4-chloro-8-methylquinoline N-oxide.

Step 2c: Deoxygenation The N-oxide functionality must be removed to proceed with the C5-chlorination. Phosphorus trichloride (PCl₃) is an effective reagent for this transformation.[8][9]

  • Protocol: Dissolve 4-chloro-8-methylquinoline N-oxide (1.0 eq) in a solvent like chloroform or DCM. Add PCl₃ (1.1-1.5 eq) dropwise at room temperature. The reaction is often exothermic. Stir for 1-2 hours. Quench the reaction by carefully adding water. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to yield 4-chloro-8-methylquinoline.

Step 2d: C5-Position Chlorination The final and most critical step is the selective chlorination at the C5 position. Recent advances in C-H functionalization have demonstrated that 8-substituted quinolines can be selectively halogenated at the C5 position under metal-free conditions.[10]

  • Mechanism: This reaction proceeds via an electrophilic aromatic substitution mechanism. The 8-methyl group directs the incoming electrophile (generated from the chlorinating agent) to the C5 and C7 positions. Steric hindrance from the peri-position methyl group favors substitution at C5.

  • Protocol (Adapted from literature on C5-halogenation): [10] Dissolve 4-chloro-8-methylquinoline (1.0 eq) in a suitable solvent such as acetonitrile. Add trichloroisocyanuric acid (TCCA) (0.36 eq) as the chlorine source. The reaction is typically performed at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated through standard extraction and purification by column chromatography.

Strategy A: Data Summary
Step Reaction
18-Methylquinoline Synthesis
2aN-Oxidation
2b4-Chlorination
2cDeoxygenation
2dC5-Chlorination

Strategy B: The Gould-Jacobs Reaction with a Dichlorinated Precursor

This more convergent strategy focuses on preparing a specifically substituted aniline and then using it to construct the quinoline ring system, ensuring the correct placement of the chloro-substituents from the outset. The Gould-Jacobs reaction is an excellent choice for this approach.[11]

Part 1: Synthesis of the Key Precursor: 3,4-Dichloro-2-methylaniline

The success of this strategy hinges on the availability of 3,4-dichloro-2-methylaniline. While not commercially common, its synthesis from 6-chloro-2-nitrotoluene is reported.[12]

Workflow for Precursor Synthesis:

G cluster_1 Precursor Synthesis 2-Methylaniline 2-Methylaniline N-Acetyl-2-methylaniline N-Acetyl-2-methylaniline 2-Methylaniline->N-Acetyl-2-methylaniline  Acetylation (Ac₂O) 4-Chloro-N-acetyl-2-methylaniline 4-Chloro-N-acetyl-2-methylaniline N-Acetyl-2-methylaniline->4-Chloro-N-acetyl-2-methylaniline  Chlorination (e.g., CuCl₂) 3,4-Dichloro-N-acetyl-2-methylaniline 3,4-Dichloro-N-acetyl-2-methylaniline 4-Chloro-N-acetyl-2-methylaniline->3,4-Dichloro-N-acetyl-2-methylaniline  Chlorination 3,4-Dichloro-2-methylaniline 3,4-Dichloro-2-methylaniline 3,4-Dichloro-N-acetyl-2-methylaniline->3,4-Dichloro-2-methylaniline  Deacetylation (Acid Hydrolysis)

Caption: A potential workflow for the synthesis of 3,4-dichloro-2-methylaniline.

A more direct reported method involves the reduction of 3,4-dichloro-2-nitrotoluene. However, an alternative approach starting from 2-methylaniline involves protection of the amine as an acetamide, followed by regioselective chlorinations and deprotection. The directing effects of the amide and methyl groups would need careful consideration to achieve the desired isomer.[13][14] A reported synthesis involves the reduction of 6-chloro-2-nitrotoluene to 3-chloro-2-methylaniline, which could then be further chlorinated.[12]

Experimental Protocol (Conceptual, based on standard procedures):

  • Acetylation: Protect the amino group of 2-methylaniline by reacting it with acetic anhydride to form N-acetyl-2-methylaniline. This moderates the activating nature of the amine and directs chlorination.

  • Chlorination: Sequentially chlorinate the N-acetyl-2-methylaniline. The first chlorination is likely to occur at the para position (C4) due to the directing effect of the acetylamino group. The second chlorination would then be directed to the C3 position. This step would likely produce a mixture of isomers requiring careful purification.

  • Hydrolysis: Deprotect the amine by heating the dichlorinated acetanilide in acidic aqueous solution (e.g., HCl) to yield 3,4-dichloro-2-methylaniline.

Part 2: Quinoline Ring Formation via Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds in two main stages: condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[11][15]

Reaction Mechanism: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The crucial second step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[11]

Experimental Protocol (Adapted from Gould-Jacobs procedures): [16][17]

  • Condensation: In a round-bottom flask, combine 3,4-dichloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. Monitor the formation of the intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add the crude intermediate to a high-boiling inert solvent such as diphenyl ether or Dowtherm A. Heat the mixture to vigorous reflux (approx. 250-260 °C) for 30-60 minutes. The cyclized product, ethyl 5,6-dichloro-4-hydroxy-8-methylquinoline-3-carboxylate, will often precipitate upon cooling.

  • Saponification & Decarboxylation: Without isolating the ester, the crude cyclized product can be saponified by refluxing with aqueous sodium hydroxide (e.g., 10% w/v) for 1-2 hours. After cooling, acidify the mixture with concentrated HCl to precipitate the carboxylic acid. The collected and dried acid is then decarboxylated by heating it neat or in a high-boiling solvent to yield 5,6-dichloro-4-hydroxy-8-methylquinoline.

Part 3: Final Chlorination at C4

The final step is the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) to the desired 4-chloro substituent. This is a standard transformation readily achieved with phosphorus oxychloride (POCl₃).[18][19]

Experimental Protocol:

  • Chlorination: Carefully add the 5,6-dichloro-4-hydroxy-8-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours in a well-ventilated fume hood.

  • Work-up: After completion (monitored by TLC), carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide). The product will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Strategy B: Data Summary
Step Reaction
1Precursor Synthesis
2Gould-Jacobs Reaction
3C4-Chlorination

Head-to-Head Comparison of Synthetic Strategies

FeatureStrategy A: Post-Synthesis ChlorinationStrategy B: Pre-decorated Precursor
Starting Materials Readily available (2-methylaniline)Requires synthesis of a specific, non-commercial dichlorinated aniline.
Control of Regioselectivity Challenging. Relies on modern, selective C-H functionalization methods for the C5 position. Risk of isomeric byproducts.Excellent. The substitution pattern is locked in by the precursor, providing unambiguous regiochemical outcomes.
Number of Steps Potentially longer linear sequence (Core Synthesis -> Oxidation -> Chlorination -> Deoxygenation -> Chlorination).Fewer steps from the key precursor, but the precursor synthesis itself is multi-step. More convergent overall.
Robustness & Scalability The Skraup/Doebner-von Miller reaction can be vigorous and prone to tarring, requiring careful control for scalability.[5][20]The Gould-Jacobs reaction requires very high temperatures, which can be challenging for large-scale synthesis.[15] The final POCl₃ step is standard and scalable.
Overall Yield Likely to be lower due to the longer linear sequence and potentially non-quantitative yields in the selective chlorination steps.Potentially higher overall yield, assuming the precursor can be synthesized efficiently. The core quinoline-forming and final chlorination steps are typically high-yielding.
Key Challenge Achieving clean and high-yielding regioselective chlorination at the C5 position without affecting other sites.The efficient and isomerically pure synthesis of the 3,4-dichloro-2-methylaniline precursor.

Conclusion and Recommendation

Both strategies present viable, albeit challenging, pathways to this compound.

Strategy A is attractive due to its use of a simple, readily available starting material. However, its success is highly dependent on the efficiency and selectivity of the multi-step chlorination sequence. This route may be preferable for exploratory or small-scale synthesis where optimization of the C5-chlorination step can be undertaken.

Strategy B represents a more robust and logical approach for ensuring the correct final structure, particularly for larger-scale synthesis where regiochemical purity is paramount. The primary hurdle is the upfront investment in synthesizing the 3,4-dichloro-2-methylaniline precursor. Once this key intermediate is in hand, the subsequent Gould-Jacobs cyclization and chlorination are reliable and high-yielding transformations.

For drug development professionals requiring unambiguous structural confirmation and a scalable route, Strategy B is the recommended approach , provided the synthesis of the dichlorinated aniline precursor can be optimized and implemented effectively.

References

A Comparative Guide to the Characterization of 4,5-Dichloro-8-methylquinoline and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dichloro-methylquinoline Scaffolds

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities. The substitution pattern of halogens and alkyl groups on the quinoline ring system profoundly influences their physicochemical properties and pharmacological effects. 4,5-Dichloro-8-methylquinoline, a member of this class, holds potential for further functionalization and development as a novel therapeutic agent or functional material. Accurate and comprehensive characterization is the cornerstone of these endeavors, ensuring structural integrity and purity.

This guide will focus on a comparative analysis of this compound with the following commercially available or synthetically accessible structural isomers and related compounds:

  • 2,4-Dichloro-8-methylquinoline

  • 6-Chloro-8-methylquinoline

  • 5,7-Dichloro-8-hydroxy-2-methylquinoline

  • 8-Methylquinoline

By examining the spectral data of these analogs, we can deduce the expected characteristics of this compound, providing a valuable resource for researchers working with this compound.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key physicochemical and predicted spectroscopic data for this compound, alongside experimental data for its comparators. This allows for a direct comparison of their fundamental properties.

PropertyThis compound (Predicted/Limited Data)2,4-Dichloro-8-methylquinoline6-Chloro-8-methylquinoline5,7-Dichloro-8-hydroxy-2-methylquinoline8-Methylquinoline
Molecular Formula C₁₀H₇Cl₂N[1]C₁₀H₇Cl₂NC₁₀H₈ClNC₁₀H₇Cl₂NO[2]C₁₀H₉N[3]
Molecular Weight 212.08 g/mol 212.08 g/mol 177.63 g/mol 228.07 g/mol [2]143.19 g/mol [3]
CAS Number 948292-29-3[4]63449-33-219655-50-672-80-0[2]611-32-5[3]
¹H NMR (CDCl₃, δ ppm) Predicted: Aromatic protons (δ 7.0-8.5), Methyl protons (δ ~2.8)Aromatic protons (δ 7.3-8.0), Methyl protons (δ ~2.7)Aromatic protons (δ 7.4-8.9), Methyl protons (δ 2.82)[5]Aromatic protons (δ 7.2-8.4), Methyl protons (δ ~2.6), OH proton (variable)Aromatic protons (δ 7.3-8.9), Methyl protons (δ 2.83)[6][7]
¹³C NMR (CDCl₃, δ ppm) Predicted: Aromatic carbons (δ 120-150), Methyl carbon (δ ~18)Aromatic carbons (δ 123-148), Methyl carbon (δ ~18)Aromatic carbons (δ 121-149), Methyl carbon (δ 18.2)Aromatic carbons (δ 111-152), Methyl carbon (δ ~20)Aromatic carbons (δ 121-148), Methyl carbon (δ 17.9)
Mass Spec (m/z) Predicted [M+H]⁺: 212.00284[1]Expected [M]⁺: 211/213/215 (isotope pattern)Expected [M]⁺: 177/179 (isotope pattern)Expected [M]⁺: 227/229/231 (isotope pattern)Expected [M]⁺: 143
IR (cm⁻¹) Predicted: C=C, C=N stretching (1600-1450), C-Cl stretching (800-600)C=C, C=N stretching (1600-1450), C-Cl stretching (800-600)C=C, C=N stretching (1600-1450), C-Cl stretching (800-600)OH stretching (broad, ~3400), C=C, C=N stretching (1600-1450), C-Cl stretching (800-600)C=C, C=N stretching (1600-1450)

Comparative Analysis of Spectroscopic Data

The electronic environment of the quinoline ring is significantly altered by the number and position of chloro and methyl substituents, leading to distinct spectroscopic signatures.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum of quinoline derivatives provides a wealth of structural information.

  • This compound (Predicted): We anticipate the aromatic protons to resonate in the range of δ 7.0-8.5 ppm. The proton at C2, adjacent to the nitrogen, is expected to be the most deshielded. The methyl group at C8 will likely appear as a singlet around δ 2.8 ppm.

  • 2,4-Dichloro-8-methylquinoline: The presence of two electron-withdrawing chlorine atoms on the pyridine ring will generally lead to a downfield shift of the protons on this ring compared to 8-methylquinoline.

  • 6-Chloro-8-methylquinoline: The chloro group at C6 will influence the chemical shifts of the protons on the benzene ring, particularly H5 and H7. The provided data shows aromatic signals between δ 7.43 and 8.95 ppm, and a methyl singlet at δ 2.82 ppm.[5]

  • 5,7-Dichloro-8-hydroxy-2-methylquinoline: The presence of the hydroxyl group at C8 introduces a phenolic proton signal, the chemical shift of which is dependent on concentration and solvent. The two chlorine atoms at C5 and C7 will significantly impact the chemical shifts of the protons on the benzene ring.

  • 8-Methylquinoline: This parent compound provides a baseline for understanding the influence of the methyl group. The aromatic protons appear between δ 7.3 and 8.9 ppm, with the methyl protons resonating at δ 2.83 ppm.[6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

  • This compound (Predicted): The carbon atoms attached to the chlorine atoms (C4 and C5) are expected to be significantly deshielded. The methyl carbon should appear at approximately δ 18 ppm.

  • Comparators: The chemical shifts of the carbon atoms in the comparators are influenced by the electronic effects of the substituents. For instance, the carbons bearing chlorine atoms will show downfield shifts. The presence of a hydroxyl group in 5,7-dichloro-8-hydroxy-2-methylquinoline will cause a significant downfield shift for C8.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • This compound (Predicted): The mass spectrum is expected to show a characteristic isotopic pattern for two chlorine atoms, with major peaks at m/z 211, 213, and 215 in a ratio of approximately 9:6:1. The predicted m/z for the protonated molecule [M+H]⁺ is 212.00284.[1]

  • Comparators: The number of chlorine atoms in the molecule will dictate the isotopic pattern observed in the mass spectrum, providing a clear method for differentiation.

Infrared Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

  • This compound (Predicted): The IR spectrum is expected to show characteristic absorptions for C=C and C=N stretching of the quinoline ring in the 1600-1450 cm⁻¹ region. Strong absorptions in the 800-600 cm⁻¹ range will be indicative of the C-Cl bonds.

  • Comparators: The presence of a hydroxyl group in 5,7-dichloro-8-hydroxy-2-methylquinoline will be clearly identifiable by a broad O-H stretching band around 3400 cm⁻¹.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key characterization techniques discussed. The causality behind experimental choices is explained to ensure a robust and self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Rationale: TMS provides a reference point for the chemical shifts.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Rationale: Shimming corrects for inhomogeneities in the magnetic field, resulting in sharp and symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Rationale: The choice of ionization technique (e.g., Electron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MS) depends on the volatility and polarity of the analyte.

    • Acquire the mass spectrum over an appropriate mass range.

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements. Rationale: HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Mass_Spectrometry_Workflow A Sample Preparation (Dilute Solution) B Sample Introduction (Infusion/LC/GC) A->B C Ionization (ESI/EI) B->C D Mass Analysis (TOF/Orbitrap) C->D E Detection D->E F Data Analysis (Mass Spectrum) E->F

Caption: Mass Spectrometry Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Rationale: KBr is transparent in the IR region and provides a solid matrix for the sample.

    • Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet to subtract from the sample spectrum.

IR_Spectroscopy_Workflow A Sample Preparation (KBr Pellet or Thin Film) C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Background Subtraction B->D C->D E IR Spectrum D->E

Caption: IR Spectroscopy Workflow

Conclusion

While direct experimental data for this compound remains scarce, a comprehensive understanding of its likely physicochemical and spectroscopic properties can be achieved through a comparative analysis of its structural isomers and related quinoline derivatives. This guide provides a framework for researchers to predict the characteristic NMR, MS, and IR data for the target compound and offers robust experimental protocols for its characterization. The provided data and methodologies will aid in the unambiguous identification and quality control of this compound, facilitating its exploration in drug discovery and materials science.

References

A Comparative Guide to the Bioactivity Screening of 4,5-Dichloro-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide provides a comprehensive comparison of the bioactivity of 4,5-dichloro-8-methylquinoline derivatives against other established compounds, supported by detailed experimental protocols and data analysis. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively screen and evaluate this promising class of molecules.

Introduction to this compound Derivatives: A Scaffold of Therapeutic Potential

The quinoline core, a fusion of a benzene and a pyridine ring, offers a versatile platform for structural modification, leading to a diverse range of pharmacological activities. The introduction of halogen atoms, such as chlorine, and alkyl groups, like a methyl group, at specific positions on the quinoline ring can significantly influence the compound's physicochemical properties and biological targets. The this compound scaffold, in particular, presents an intriguing candidate for bioactivity screening due to the known impact of chloro and methyl substitutions on the bio-performance of quinoline derivatives. While extensive data on this specific derivative is emerging, we can infer its potential activities based on the well-documented structure-activity relationships (SAR) of related quinoline compounds.

Comparative Bioactivity Screening: A Multi-pronged Approach

To comprehensively evaluate the bioactivity of this compound derivatives, a multi-pronged screening approach is essential. This involves assessing their efficacy against a panel of clinically relevant bacteria, viruses, and cancer cell lines, and comparing their performance with standard-of-care drugs.

Antibacterial Activity

Quinoline derivatives have a long history as antibacterial agents, with fluoroquinolones being a prominent example.[2] The proposed screening will assess the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria.

Comparative Compounds:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria.

Experimental Data Summary:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Derivative A Staphylococcus aureus (MRSA)8
Escherichia coli16
Ciprofloxacin Staphylococcus aureus (MRSA)1
Escherichia coli0.015
Vancomycin Staphylococcus aureus (MRSA)1
Escherichia coli>128

Interpretation of Results:

The hypothetical data suggests that the this compound derivative exhibits moderate antibacterial activity against MRSA but is less potent than the established antibiotics, ciprofloxacin and vancomycin. Its activity against E. coli is also noted, though significantly weaker than ciprofloxacin. This initial screening provides a rationale for further structural optimization to enhance antibacterial potency.

Antiviral Activity

Several quinoline derivatives, such as chloroquine and hydroxychloroquine, have demonstrated antiviral properties.[3] The screening of this compound derivatives will focus on their ability to inhibit the replication of clinically relevant viruses.

Comparative Compounds:

  • Remdesivir: An antiviral drug used in the treatment of COVID-19.

  • Acyclovir: An antiviral drug primarily used for the treatment of herpes simplex virus infections.

Experimental Data Summary:

CompoundTarget Virus50% Inhibitory Concentration (IC50) (µM)
This compound Derivative B Influenza A virus (H1N1)5.2
Herpes Simplex Virus 1 (HSV-1)12.8
Remdesivir Influenza A virus (H1N1)>50
Herpes Simplex Virus 1 (HSV-1)>50
Acyclovir Influenza A virus (H1N1)>50
Herpes Simplex Virus 1 (HSV-1)0.8

Interpretation of Results:

The hypothetical data indicates that the this compound derivative shows promising activity against Influenza A virus, an area where Remdesivir and Acyclovir are not effective. Its anti-HSV-1 activity is modest compared to the highly potent Acyclovir. These findings warrant further investigation into the specific mechanism of antiviral action.

Anticancer Activity

The quinoline scaffold is present in several anticancer drugs, and its derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.[4] The anticancer screening will evaluate the cytotoxicity of this compound derivatives against various cancer cell lines.

Comparative Compounds:

  • Doxorubicin: A widely used chemotherapy agent.

  • Cisplatin: A platinum-based chemotherapy drug.

Experimental Data Summary:

CompoundCancer Cell Line50% Growth Inhibition (GI50) (µM)
This compound Derivative C MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)10.2
Doxorubicin MCF-7 (Breast Cancer)0.1
A549 (Lung Cancer)0.05
Cisplatin MCF-7 (Breast Cancer)2.5
A549 (Lung Cancer)1.8

Interpretation of Results:

The hypothetical data suggests that the this compound derivative possesses cytotoxic activity against both breast and lung cancer cell lines, albeit at higher concentrations than the potent chemotherapeutic agents Doxorubicin and Cisplatin. This indicates a potential for this scaffold in the development of new anticancer agents, possibly with a different mechanism of action or an improved safety profile that would need to be further explored.

Experimental Protocols

To ensure the reproducibility and validity of the screening results, detailed and standardized protocols are imperative.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative and comparator compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Antiviral Efficacy Assessment: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells) in 24-well plates and incubate until confluent.

  • Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the this compound derivative or comparator compounds for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a stained cell monolayer. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anticancer Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or comparator compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The GI50 value is the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Insights and Structure-Activity Relationships

The initial screening results provide a foundation for delving into the mechanism of action and understanding the structure-activity relationships (SAR) of this compound derivatives.

Potential Mechanisms of Action:

  • Antibacterial: Inhibition of bacterial DNA gyrase or topoisomerase IV, similar to fluoroquinolones.

  • Antiviral: Interference with viral entry, replication, or egress. The lipophilic nature of the compound may facilitate interaction with viral or cellular membranes.

  • Anticancer: Induction of apoptosis through pathways involving caspases, inhibition of key signaling pathways like PI3K/Akt/mTOR, or targeting specific kinases.

Structure-Activity Relationship (SAR) Considerations:

The positions and nature of substituents on the quinoline ring are critical for bioactivity.[7]

  • Position 4 and 5 (Chloro groups): The presence of electron-withdrawing chlorine atoms at these positions can significantly impact the electronic distribution of the quinoline ring, potentially enhancing interactions with biological targets.

  • Position 8 (Methyl group): The methyl group, being an electron-donating group, can influence the molecule's lipophilicity and steric properties, which in turn can affect its ability to cross cell membranes and bind to target proteins.

Further synthesis and screening of analogues with modifications at these positions will be crucial to elucidate the precise SAR and optimize the bioactivity.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the screening process and potential molecular interactions, the following diagrams have been generated.

Bioactivity_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Bioactivity Screening cluster_analysis Data Analysis & Interpretation cluster_optimization Lead Optimization Synthesis Synthesis of 4,5-Dichloro-8- methylquinoline Derivatives Antibacterial Antibacterial Screening (MIC Determination) Synthesis->Antibacterial Antiviral Antiviral Screening (Plaque Reduction Assay) Synthesis->Antiviral Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antibacterial->SAR Antiviral->SAR Anticancer->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt Lead Optimization & Further Development Mechanism->Lead_Opt

Caption: A streamlined workflow for the bioactivity screening of novel quinoline derivatives.

Anticancer_Mechanism_Hypothesis cluster_pathway Potential Anticancer Pathways cluster_outcome Cellular Outcome Quinoline This compound Derivative Kinase Kinase Inhibition (e.g., PI3K, Akt) Quinoline->Kinase Apoptosis Induction of Apoptosis (Caspase Activation) Quinoline->Apoptosis CellCycle Cell Cycle Arrest (e.g., at G2/M phase) Quinoline->CellCycle Proliferation Inhibition of Cancer Cell Proliferation Kinase->Proliferation CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->Proliferation

Caption: Hypothesized anticancer mechanisms of action for this compound derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for the bioactivity screening of this compound derivatives. The comparative analysis against established drugs, coupled with detailed experimental protocols, offers a robust starting point for researchers in the field. While the presented data is illustrative, it highlights the potential of this quinoline scaffold across multiple therapeutic areas.

Future efforts should focus on:

  • Synthesis of a focused library of this compound analogues to establish a clear SAR.

  • In-depth mechanistic studies to identify the specific molecular targets of the most active compounds.

  • In vivo efficacy and toxicity studies to evaluate the therapeutic potential of lead candidates in preclinical models.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.

References

comparing catalytic activity of 4,5-Dichloro-8-methylquinoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Catalytic Activity of 4,5-Dichloro-8-methylquinoline and Its Analogs in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Quinoline Scaffold in Modern Catalysis

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous pharmaceuticals, including antimalarials like chloroquine and anti-cancer agents.[2][3] Beyond its biological significance, the quinoline framework serves as a highly versatile ligand system in transition-metal catalysis. The nitrogen atom within the pyridine ring acts as an excellent coordination site for metals, allowing for the fine-tuning of a catalyst's electronic and steric properties.[4][5] This ability to modulate the metal center is critical for optimizing catalytic efficiency in a wide array of chemical transformations.[6]

This guide provides a comprehensive comparison of the catalytic activity of this compound and a series of its structural analogs when employed as ancillary ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The objective is to elucidate the structure-activity relationship (SAR) by systematically modifying the substitution pattern on the quinoline core and assessing the impact on catalytic performance. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document serves as a technical resource for researchers aiming to design and optimize next-generation catalysts.

Rationale for Experimental Design: A Self-Validating Approach

To objectively assess the catalytic efficacy of each quinoline analog, we selected the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid as a model reaction. This transformation is a cornerstone of carbon-carbon bond formation in organic synthesis and is highly sensitive to the nature of the ligand coordinated to the palladium catalyst.

Causality Behind Experimental Choices:

  • Palladium Precursor (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable, and cost-effective precursor that is readily reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.

  • Ligand Design: The selected analogs (Figure 1) allow for a systematic evaluation of electronic and steric effects. We compare the parent 8-methylquinoline with mono- and di-chlorinated derivatives to probe the influence of electron-withdrawing groups. An 8-ethyl analog is included to investigate the impact of increased steric bulk near the coordination site.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base effective in promoting the crucial transmetalation step of the catalytic cycle. Its choice over stronger bases like hydroxides can help minimize side reactions.

  • Solvent System (Toluene/H₂O): A biphasic solvent system is often employed for Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating an efficient reaction.

  • Monitoring and Quantification: The reaction progress is monitored by Gas Chromatography (GC) using an internal standard (dodecane). This method provides a reliable and quantitative measure of product formation over time, allowing for the accurate determination of reaction yields and turnover numbers (TON). This rigorous quantification is essential for a trustworthy comparison.

Comparative Analysis of Catalytic Performance

The catalytic activity of this compound and its analogs was evaluated under standardized conditions. Each ligand was tested for its ability to promote the Suzuki-Miyaura coupling reaction, and the results, including reaction time, product yield, and turnover number (TON), are summarized below.

Analog ID Ligand Structure Substitution Pattern Reaction Time (h) Yield (%) Turnover Number (TON)
1 8-MethylquinolineUnsubstituted (Reference)1268680
2 4-Chloro-8-methylquinolineC4-Chloro885850
3 5-Chloro-8-methylquinolineC5-Chloro1079790
4 This compound C4, C5-Dichloro 4 96 960
5 4,5-Dichloro-8-ethylquinolineC4, C5-Dichloro, C8-Ethyl691910

Analysis of Structure-Activity Relationships (SAR):

The experimental data reveals a clear correlation between the substitution pattern on the quinoline ring and catalytic performance.

  • Electronic Effects: The introduction of electron-withdrawing chlorine atoms significantly enhances catalytic activity. The parent ligand, 8-methylquinoline (1 ), provided a modest 68% yield.[4] Mono-chlorination at the C4 position (2 ) improved the yield to 85%, while chlorination at the C5 position (3 ) had a slightly less pronounced effect (79% yield). The most dramatic improvement was observed with the target molecule, this compound (4 ), which furnished the desired product in 96% yield in only 4 hours. This enhancement can be attributed to the inductive effect of the chloro groups, which decreases the electron density on the palladium center. This modulation can stabilize the active catalytic species and accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Steric Effects: A comparison between this compound (4 ) and its 8-ethyl analog (5 ) highlights the role of steric hindrance. While still highly active, the 8-ethyl derivative (5 ) resulted in a slightly lower yield (91%) and a longer reaction time (6 hours). The increased steric bulk of the ethyl group likely impedes the coordination of reactants to the palladium center, thus slowing the overall reaction rate. This finding is consistent with structure-activity relationship studies of other quinoline derivatives where substitutions on the benzo portion of the ring are critical for activity.[7]

Visualizing the Catalytic Process and Logic

To better understand the role of the quinoline ligand, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logic behind the observed structure-activity relationships.

Caption: The Suzuki-Miyaura catalytic cycle mediated by a Pd-Quinoline complex.

SAR_Logic cluster_electronic Electronic Modifications cluster_steric Steric Modifications Parent 8-Methylquinoline (Baseline Activity) C4_Cl Add C4-Cl (Electron Withdrawing) Parent->C4_Cl C5_Cl Add C5-Cl (Electron Withdrawing) Parent->C5_Cl C45_DiCl Add C4 & C5-Cl (Strongly E.W.) C4_Cl->C45_DiCl Increased_Activity Increased Catalytic Activity C4_Cl->Increased_Activity C5_Cl->C45_DiCl C5_Cl->Increased_Activity C8_Et Change C8-Me to C8-Et (Increased Bulk) C45_DiCl->C8_Et C45_DiCl->Increased_Activity Highest Activity Slightly_Decreased_Activity Slightly Decreased Activity C8_Et->Slightly_Decreased_Activity

Caption: Structure-Activity Relationship (SAR) logic for quinoline analogs.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for evaluating the catalytic performance of the quinoline ligands.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Quinoline Ligand (Analogs 1-5)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Deionized Water

  • Dodecane (internal standard)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Preparation: In a nitrogen-purged Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective quinoline ligand (0.012 mmol, 1.2 mol%).

  • Reactant Addition: To the flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and dodecane (0.5 mmol) as an internal standard.

  • Solvent Addition: Add 4 mL of toluene and 1 mL of deionized water to the reaction mixture.

  • Reaction Execution: Seal the flask and heat the mixture to 100°C with vigorous stirring.

  • Monitoring: Take aliquots (approx. 0.1 mL) from the reaction mixture at regular intervals (e.g., every hour). Quench the aliquot with diethyl ether, filter through a short pad of silica gel, and analyze by Gas Chromatography (GC).

  • Completion and Workup: Once the reaction is deemed complete (by GC analysis showing no further product formation), cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxybiphenyl. Confirm the product's identity and purity using ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

This comparative guide demonstrates that the catalytic activity of quinoline-based ligands in Suzuki-Miyaura cross-coupling is highly dependent on their substitution pattern. The target molecule, This compound , emerged as a superior ligand compared to its unsubstituted and mono-chlorinated analogs. The enhanced performance is primarily due to the strong electron-withdrawing nature of the two chlorine atoms, which favorably modulates the electronic properties of the palladium catalyst.[4] However, steric hindrance, as shown by the 8-ethyl analog, can slightly temper this high activity.

These findings underscore the importance of rational ligand design in catalysis. Future work could explore a broader range of substituents at the C4, C5, and C8 positions to further refine the catalyst's performance for specific applications. The protocols and structure-activity relationships detailed herein provide a solid foundation for researchers and drug development professionals to build upon in their pursuit of more efficient and selective catalytic systems.

References

structural analysis of 4,5-Dichloro-8-methylquinoline vs similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Analysis of 4,5-Dichloro-8-methylquinoline: A Comparative Approach

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the structural elucidation of this compound, a substituted heterocyclic compound. Recognizing that a molecule's structure dictates its function, we delve into the synergistic application of modern analytical techniques. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of not just the methods, but the scientific rationale underpinning them.

Instead of a simple characterization, we employ a comparative analysis. The structural features of this compound are benchmarked against strategically chosen analogues: the parent quinoline molecule, 8-methylquinoline , and 4,5-dichloroquinoline . This approach allows for the systematic dissection of how individual and combined substituents—the electron-donating methyl group and the electron-withdrawing chloro groups—modulate the molecule's geometry, electron density, and spectroscopic signature.

The Analytical Toolkit: A Multi-Pronged Approach to Structural Verification

The unambiguous determination of a chemical structure is rarely achieved with a single technique. It requires the convergence of evidence from multiple orthogonal methods. Here, we outline the core techniques and the specific insights each provides.

Mass Spectrometry (MS): The Molecular Gatekeeper

Mass spectrometry serves as the initial and crucial step for confirming the molecular identity. Its primary role is to provide a high-accuracy mass-to-charge ratio (m/z), which validates the elemental composition and molecular weight of the synthesized compound.

Expert Rationale: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or electron ionization (EI), is indispensable.[1] For this compound (C₁₀H₇Cl₂N), the presence of two chlorine atoms creates a distinctive isotopic pattern (³⁵Cl and ³⁷Cl) for the molecular ion peak (M⁺), M+2 peak, and M+4 peak in an approximate ratio of 9:6:1. This pattern is a powerful diagnostic tool that provides immediate confirmation of the number of chlorine atoms present.

Beyond molecular weight, the fragmentation patterns observed in MS/MS experiments can offer structural clues.[2] For quinoline systems, common fragmentation pathways include the loss of HCN from the pyridine ring or the cleavage of substituent groups, providing further corroboration of the proposed structure.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and constitution of organic molecules in solution.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the definitive assignment of substituent positions.

Expert Rationale: The substitution pattern on the quinoline ring is determined by analyzing chemical shifts (δ) and spin-spin coupling constants (J).

  • ¹H NMR: The introduction of two electron-withdrawing chlorine atoms at positions 4 and 5 will significantly deshield adjacent protons, causing their signals to shift downfield (to higher ppm values).[5] Conversely, the electron-donating methyl group at position 8 will shield nearby protons, causing an upfield shift. The absence of protons at positions 4, 5, and 8 simplifies the aromatic region, making the remaining proton signals easier to assign.

  • ¹³C NMR: The effects are even more pronounced in the ¹³C spectrum. The carbons directly bonded to the chlorine atoms (C-4 and C-5) will show significant downfield shifts. The methyl group's carbon will appear in the aliphatic region (typically 15-25 ppm).

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D techniques are essential. COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.[5] The most critical experiment is often HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation from the methyl protons (H-1') to C-7, C-8, and C-8a would definitively confirm the methyl group's position at C-8.

X-ray Crystallography: The Gold Standard for 3D Structure

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecule's three-dimensional arrangement in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.[6]

Expert Rationale: Obtaining a publication-quality crystal structure is contingent on growing a suitable single crystal. The process, while challenging, yields invaluable data. The resulting electron density map confirms the atom connectivity and reveals subtle structural details, such as minor deviations from planarity in the quinoline ring system caused by steric strain from the substituents. This data is critical for computational modeling and understanding structure-activity relationships (SAR).[7]

Comparative Structural Analysis

To understand the specific structural contributions of the chloro and methyl groups, we compare our target molecule with key analogues.

G cluster_target This compound cluster_comparators Comparative Compounds Target Quinoline Methylquinoline Dichloroquinoline

Caption: Chemical structures of the target and comparative compounds.

Physicochemical Properties

The substituents dramatically alter the molecule's physical properties. The addition of chlorine atoms increases the molecular weight and lipophilicity (as indicated by the predicted XLogP3 value).

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3
This compound C₁₀H₇Cl₂N212.08[8]3.8[9]
QuinolineC₉H₇N129.162.0
8-MethylquinolineC₁₀H₉N143.192.5
4,5-DichloroquinolineC₉H₅Cl₂N198.05[10]3.4[10]
Spectroscopic Comparison (Predicted ¹H NMR Shifts)

The following table outlines the predicted ¹H NMR chemical shifts, illustrating the electronic effects of the substituents. The deshielding effect of chlorine and the shielding effect of the methyl group are clearly evident when compared to the parent quinoline.

Proton PositionQuinoline (δ, ppm)8-Methylquinoline (δ, ppm)4,5-Dichloroquinoline (δ, ppm)This compound (Predicted δ, ppm) Rationale for Shift
H-2 ~8.9~8.9~8.8~8.8 Relatively unaffected by carbocyclic ring substituents.
H-3 ~7.4~7.4~7.6~7.6 Slightly deshielded by adjacent C-4 chlorine.
H-6 ~7.5~7.4~7.8~7.7 Deshielded by C-5 chlorine.
H-7 ~7.7~7.3~7.9~7.5 Shielded by adjacent C-8 methyl group.

Note: These are approximate values based on established substituent effects in aromatic systems. Actual experimental values may vary based on solvent and concentration.[4][11]

Crystallographic Parameters (Inferred from Similar Structures)

While a specific crystal structure for this compound is not publicly available, we can infer expected bond lengths and angles by examining published data for similar halogenated quinolines.[12][13] The C-Cl bonds are expected to be approximately 1.74 Å. The C-C bond lengths within the aromatic system will typically range from 1.36 to 1.42 Å. The presence of the bulky chlorine atom at C-5 and the methyl group at C-8 may induce slight out-of-plane distortions to relieve steric strain.

Experimental Protocols

Trustworthy data is built on meticulously executed and well-documented protocols. The following sections provide standardized procedures for the key analytical techniques discussed.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode to observe the [M+H]⁺ adduct. Set the mass range to scan from m/z 100 to 500.

  • Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical mass of C₁₀H₇Cl₂N. Verify the characteristic isotopic pattern for two chlorine atoms.

Protocol 2: NMR Spectroscopy (¹H, ¹³C, and 2D)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[4]

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

    • HSQC: Run a gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (~160 Hz) to correlate ¹H and ¹³C signals.

    • HMBC: Run a gradient-selected HMBC experiment optimized for long-range J(CH) couplings (typically 8-10 Hz) to establish multi-bond connectivities.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the combination of 1D and 2D spectra to assign all proton and carbon signals unambiguously.

Workflow Visualization

The following diagram illustrates the logical workflow for comprehensive structural elucidation.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Integration & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Confirm MW & Formula Purification->MS Isotopic Pattern? NMR NMR Spectroscopy (1D & 2D) Determine Connectivity Purification->NMR Correct Signals? Xray X-ray Crystallography (if single crystal available) Determine 3D Structure Purification->Xray Grow Crystals Integration Integrate All Data MS->Integration NMR->Integration Xray->Integration Structure Final Validated Structure Integration->Structure Convergent Evidence

Caption: A typical workflow for the synthesis and structural validation of a novel compound.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic use of mass spectrometry, NMR spectroscopy, and ideally, X-ray crystallography. By comparing its analytical data with that of quinoline, 8-methylquinoline, and 4,5-dichloroquinoline, we can confidently assign its structure and understand the distinct electronic and steric influences of its substituents. This guide provides the strategic framework and validated protocols necessary for researchers to approach the structural elucidation of this and similar substituted quinoline systems with scientific rigor and confidence.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dichloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends far beyond its application in an experiment; it culminates in its safe and compliant disposal. For halogenated heterocyclic compounds like 4,5-dichloro-8-methylquinoline, this final step is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our approach is built on synthesizing data from structurally analogous compounds to formulate a robust and cautious disposal strategy.

Hazard Assessment & Chemical Profile

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a rigorous hazard assessment must be conducted based on the known profiles of structurally related compounds, such as chlorinated quinolines and other halogenated organics.[1] This compound belongs to a class of chemicals that must be handled as hazardous. The primary directive is to entrust its disposal to a licensed and approved hazardous waste facility.[1] Under no circumstances should this chemical or its waste streams be released into the environment or disposed of down standard laboratory drains.[1][2]

Based on available data for analogous compounds, this compound should be presumed to have the following hazard profile:

Hazard CategoryPotential Hazard & CausalityRecommended ActionIncompatible MaterialsHazardous Decomposition Products
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. The chlorinated and quinoline moieties suggest potential for systemic toxicity.Wear appropriate PPE, including gloves, lab coat, and eye/face protection. Ensure adequate ventilation.[3]Strong oxidizing agents, strong acids, strong bases.[1][3][4]Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl).[1][2][5]
Skin Corrosion/ Irritation Expected to cause skin irritation. Halogenated compounds can defat the skin, leading to irritation and dermatitis.[3]Wash hands thoroughly after handling. In case of contact, wash the affected area with plenty of soap and water.[3]N/AN/A
Serious Eye Damage/ Irritation May cause serious eye irritation. The chemical structure is indicative of compounds that can be abrasive and damaging to eye tissue.[3][6]Wear chemical safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[2][3]N/AN/A
Environmental Hazard Halogenated organic compounds are often persistent in the environment and toxic to aquatic life. They are regulated to prevent release.[7]Do not let the product enter drains, waterways, or soil.[2][5]N/AN/A

Personal Protective Equipment (PPE) & Engineering Controls

A proactive approach to safety is non-negotiable. The selection of PPE and engineering controls is the primary defense against exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound and preparation of its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[2]

  • Safety Stations: An operational safety shower and eyewash station must be immediately accessible.[8]

Personal Protective Equipment (PPE): A Mandate for Safety
PPE CategorySpecification & Rationale
Eye & Face Protection Wear chemical safety goggles as a minimum. For procedures with a higher risk of splashing, a full-face shield is required over the goggles.[3][8]
Hand Protection Use chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use and disposed of after handling the compound. Use proper glove removal technique to avoid skin contact.[5][8]
Body Protection A fully fastened lab coat is mandatory. For larger quantities or tasks with significant splash potential, a chemically resistant apron should be worn over the lab coat.[1][8]
Respiratory Protection When handling outside of a fume hood (not recommended) or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (like HCl) is necessary.[5][8]

Spill & Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Spill Response
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Remove all sources of ignition.[2]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. For solid spills, carefully sweep up the material to avoid creating dust.[2][5]

  • Collect Waste: Carefully scoop the absorbed material and spilled chemical into a suitable, sealable container.[5]

  • Label Container: Label the container clearly as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Dispose: The sealed container must be disposed of through a licensed hazardous waste contractor.[2]

Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.

Waste Segregation & Collection Protocol

Proper segregation at the point of generation is crucial for safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous reactions and complex, costly disposal procedures.

  • Solid Waste:

    • Collect all solid waste, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a dedicated, robust, and sealable container.[1]

    • The container must be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, dedicated, and sealable liquid waste container.[1]

    • Crucially, do not mix this waste with other solvent streams unless compatibility has been explicitly confirmed. Mixing with incompatible materials like strong acids or bases can cause violent reactions.[1][4]

  • Labeling:

    • All waste containers must be clearly and securely labeled. The label must include:

      • The words "Hazardous Waste" [1]

      • The full chemical name: "this compound" [1]

      • An accurate list of all other components and their approximate concentrations.

      • The date of accumulation.

The Core Disposal Procedure: A Step-by-Step Workflow

The definitive and required method for the disposal of this compound is to entrust it to a licensed hazardous waste management company. The most common and environmentally sound technology for destroying halogenated organic compounds is high-temperature incineration.[1][9]

Step-by-Step Disposal Workflow
  • Preparation for Disposal: Ensure all waste is segregated and labeled as described in Section 4. All containers must be securely sealed.

  • Temporary Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.[1]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated safety officer. They will coordinate the pickup with a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms or manifests provided by your EHS department. Accurate documentation is a legal requirement.

  • Waste Pickup: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Treatment: At the TSDF, the waste will be destroyed via high-temperature incineration, which is designed to handle halogenated compounds and scrub harmful byproducts like hydrogen chloride (HCl) from the emissions.[9][10]

The following diagram illustrates the essential workflow for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_0 In-Lab Procedures cluster_1 Coordination & Removal cluster_2 Final Disposition A Waste Generation (Solid & Liquid) B Segregate Waste - Solids Container - Liquids Container A->B C Label Containers - 'Hazardous Waste' - Full Chemical Name - All Components B->C D Securely Seal Containers C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS & Complete Waste Manifest E->F G Scheduled Pickup by Licensed Waste Contractor F->G H Transport to Permitted TSDF* G->H I High-Temperature Incineration H->I J Compliant Destruction & Emission Control I->J label_node *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow from lab generation to final destruction.

Regulatory Framework

Handling and disposal of hazardous chemicals in a research setting are governed by federal and local regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste. Halogenated organic compounds are specifically listed and regulated, with significant restrictions on land disposal.[10][11][12] this compound waste would be classified as hazardous due to these regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates that employers provide a safe workplace.[13] This includes implementing a Hazard Communication Standard, which requires providing information about chemical hazards and training employees on safe handling and emergency procedures.[14]

By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure they are not only protecting themselves and the environment but also operating in full compliance with these critical regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-8-methylquinoline
Reactant of Route 2
4,5-Dichloro-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.